tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGVFOVBKMLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556138 | |
| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-79-8 | |
| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Core: A Technical Guide to (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the scaffolds that have garnered significant attention are conformationally restricted heterocyclic systems. (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a chiral bicyclic compound, has emerged as a cornerstone building block for the synthesis of sophisticated therapeutic candidates. Its rigid structure offers a precise three-dimensional arrangement of functional groups, enabling enhanced target binding and improved pharmacological profiles.
This technical guide provides an in-depth exploration of the core properties, synthesis, and applications of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile scaffold in their research and development endeavors. The discussion herein is grounded in established scientific principles and supported by peer-reviewed literature, offering both theoretical insights and practical, field-proven methodologies.
I. Physicochemical and Structural Properties
(1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a BOC-protected azabicyclic compound. The bicyclo[2.2.1]heptane core imparts significant conformational rigidity, a highly desirable trait in rational drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The presence of the oxygen atom at the 2-position and the nitrogen atom at the 5-position makes this scaffold a "bridged morpholine." This structural feature allows it to serve as a valuable morpholine isostere, offering a similar spatial arrangement of heteroatoms but with a distinct and more rigid geometry.[1] This can be instrumental in navigating intellectual property landscapes and improving drug-like properties.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 905306-11-8 | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Varies; typically a solid | - |
| Solubility | Soluble in common organic solvents | - |
| Sensitivity | Moisture sensitive | [3] |
| InChI Key | UETGVFOVBKMLPQ-YUMQZZPRSA-N | [4] |
Note: Specific quantitative data such as melting point and boiling point are not consistently reported in public literature and may vary based on purity. Researchers should refer to the certificate of analysis from their specific supplier.
II. Synthesis and Manufacturing: A Chirally-Defined Pathway
The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core is a testament to elegant synthetic strategy, typically commencing from a readily available chiral precursor to ensure stereochemical fidelity. The most common and efficient route utilizes L-hydroxyproline as the starting material.
Causality Behind the Synthetic Strategy
The core principle of the synthesis is an intramolecular cyclization. Starting with trans-4-hydroxy-L-proline ensures the desired (1S,4S) stereochemistry in the final bicyclic product. The hydroxyl group at the C4 position and the carboxylic acid at the C2 position (after suitable modification) are the key functional handles that participate in the crucial ring-forming step. The nitrogen of the pyrrolidine ring must be protected to prevent unwanted side reactions and to influence the reactivity of the other functional groups. While the target molecule utilizes a tert-butyloxycarbonyl (Boc) group, other protecting groups like the benzyloxycarbonyl (Cbz) group have also been successfully employed in the synthesis of the core scaffold.[1]
Visualizing the Synthetic Workflow
Caption: Figure 1: Generalized Synthetic Workflow
Detailed Experimental Protocol: Synthesis of the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
This protocol is a representative synthesis of the core scaffold, adapted from literature procedures.[1] The final N-Boc protection step to yield the title compound is a standard procedure.
-
Step 1: N-Protection of trans-4-Hydroxy-L-proline.
-
Dissolve trans-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of water and dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium hydroxide, to adjust the pH.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
-
-
Step 2: Reduction of the Carboxylic Acid.
-
Dissolve the N-protected amino acid from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as borane-dimethyl sulfide complex (BMS), dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully with methanol at 0 °C.
-
Remove the solvent under reduced pressure to obtain the corresponding alcohol, (2S,4R)-1-tert-butyl 2-(hydroxymethyl)pyrrolidine-4-ol.
-
-
Step 3: Activation of the Primary Hydroxyl Group.
-
Dissolve the diol from Step 2 in an anhydrous solvent such as dichloromethane (DCM) or THF, along with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture to 0 °C.
-
Add an activating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), portion-wise.
-
Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.
-
Perform an aqueous workup to isolate the activated intermediate.
-
-
Step 4: Intramolecular Cyclization.
-
Dissolve the activated intermediate from Step 3 in a suitable solvent like THF or methanol.
-
Add a base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction, quench any excess base, and remove the solvent.
-
Purify the crude product using column chromatography to yield the final (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
-
III. Applications in Medicinal Chemistry
The true value of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its application as a versatile building block in drug discovery. Its rigid, stereochemically defined structure provides a reliable platform for the development of novel therapeutics.
A. A Conformationally Restricted Morpholine Isostere
Morpholine is a common heterocycle in many approved drugs, valued for its favorable properties including metabolic stability and aqueous solubility. However, its conformational flexibility can be a drawback. The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a rigid morpholine isostere, locking the relative positions of the nitrogen and oxygen atoms.[1] This conformational constraint can lead to:
-
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements in an optimal conformation for target binding, the entropic cost of binding is reduced.
-
Improved Pharmacokinetic Properties: The rigid bicyclic structure can influence properties such as membrane permeability and metabolic stability.
-
Novel Intellectual Property: Replacing a flexible morpholine with this rigid analogue can create novel chemical entities with distinct properties.
Caption: Figure 2: Isosteric Relationship
B. Scaffold for Constrained GABA Analogues
The 2-oxa-5-azabicyclo[2.2.1]heptane framework serves as an excellent platform for synthesizing backbone-constrained analogues of γ-aminobutyric acid (GABA).[2][5] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogues, such as pregabalin and baclofen, are important drugs for treating epilepsy, neuropathic pain, and spasticity.[2]
By incorporating the GABA pharmacophore onto the rigid bicyclic scaffold, it is possible to create novel analogues with restricted conformations. This can lead to subtype-selective receptor modulation and potentially improved therapeutic windows with fewer side effects. A versatile synthetic approach allows for the introduction of various substituents at the C-3 position, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[2][5]
IV. Spectroscopic Characterization
Definitive structural confirmation of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate relies on standard spectroscopic techniques. While specific spectral data should be confirmed for each batch, representative data from the literature provides a baseline for characterization.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | Characteristic signals for the bicyclic protons and the tert-butyl group are expected. Due to the rigid nature of the scaffold, distinct chemical shifts and coupling constants for the bridgehead and bridge protons are observed. The nine protons of the Boc group typically appear as a sharp singlet around 1.4-1.5 ppm. |
| ¹³C NMR | Resonances corresponding to the carbons of the bicyclic core, the carbonyl of the carbamate, and the quaternary and methyl carbons of the Boc group are expected. For instance, the quaternary carbon of the Boc group typically appears around 80 ppm. |
| Mass Spec (HRMS) | High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₁₀H₁₇NO₃. The calculated m/z for [M+H]⁺ is 200.1281, and for [M+Na]⁺ is 222.1101. |
Note: NMR chemical shifts are dependent on the solvent used. The data presented here are for illustrative purposes. Researchers should consult relevant publications or their own analytical data for precise characterization.
V. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[2][3]
-
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.
-
VI. Conclusion
(1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its inherent rigidity, chiral nature, and function as a morpholine isostere provide a powerful platform for designing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The well-established synthetic routes from inexpensive chiral starting materials further enhance its appeal for both small-scale discovery and larger-scale development campaigns. As the demand for novel, three-dimensionally complex scaffolds continues to grow, the importance of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in the drug discovery arsenal is set to increase.
References
-
Garsi, J.-B., Guggari, S., Deis, T., Ma, M., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. Available from: [Link]
-
PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. Available from: [Link]
- BLD Pharm. (n.d.). Safety Data Sheet for tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available from: (A representative SDS link, as direct linking is not feasible).
-
Alichem. (n.d.). tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available from: [Link]
-
ResearchGate. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Available from: [Link]
-
Deng, Y., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Journal of Chemistry. Available from: [Link]
Sources
The Stereochemical Keystone: A Technical Guide to Boc-Protected 2-Oxa-5-azabicyclo[2.2.1]heptane
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both structural novelty and precise three-dimensional orientation is paramount. The 2-oxa-5-azabicyclo[2.2.1]heptane core, a conformationally rigid bridged morpholine analogue, has emerged as a privileged structure. Its constrained framework reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial vectors, making it an invaluable building block for medicinal chemists. This guide focuses on the stereochemistry of the Boc-protected (1S,4S) enantiomer, a common and versatile intermediate, providing an in-depth analysis of its synthesis, stereochemical characterization, and strategic application.
The significance of this scaffold lies in its role as a bioisostere for the flexible morpholine ring, a common motif in bioactive compounds. By locking the morpholine chair into a rigid bicyclic structure, chemists can probe the required geometry for receptor interaction, often leading to enhanced potency and selectivity. Furthermore, this rigid core serves as a versatile platform for creating backbone-constrained analogues of important neurotransmitters and drugs, such as γ-amino butyric acid (GABA), baclofen, and pregabalin[1][2][3].
Stereospecific Synthesis: A Chirality-Preserving Pathway
The most reliable and widely adopted strategy for synthesizing enantiopure Boc-protected 2-oxa-5-azabicyclo[2.2.1]heptane relies on a chirality-preserving intramolecular cyclization, starting from the commercially available and inexpensive chiral pool starting material, (2S,4R)-4-hydroxy-L-proline. The stereochemistry of the final bicyclic product is directly dictated by the inherent stereocenters of the starting material.
Causality in Synthetic Design: The Boc vs. Cbz Dilemma
The choice of the nitrogen protecting group is a critical decision in the synthetic sequence. The two most common choices are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.
-
Boc Protection: Offers the advantage of being orthogonal to many other protecting groups and is typically removed under mild acidic conditions (e.g., TFA). This is often preferred in modern solid-phase peptide synthesis (SPPS) and for molecules sensitive to catalytic hydrogenation[4].
-
Cbz Protection: Removed under clean, catalytic hydrogenation conditions (e.g., H₂/Pd-C), which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. However, it is incompatible with reducible groups like alkynes or certain heterocycles[4].
The overall synthetic yield is comparable for both strategies, with the Cbz-protected route often reported with a slightly higher overall yield of around 70% over six steps. The selection, therefore, is primarily dictated by the desired downstream chemical transformations of the final product.
Visualizing the Synthetic Workflow
The synthesis proceeds through a logical sequence of protection, activation, reduction, and cyclization, ensuring the preservation of the key stereocenters.
Figure 1: General synthetic workflow for Boc-protected 2-oxa-5-azabicyclo[2.2.1]heptane.
Experimental Protocol: Synthesis of tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
This protocol is a synthesized representation of established methods.
Step 1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline
-
Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc protected acid, typically as a white solid.
Step 2: Methyl Esterification
-
Dissolve the N-Boc protected acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under vacuum. The resulting residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the methyl ester.
Step 3: Tosylation of the Secondary Hydroxyl Group
-
Dissolve the methyl ester (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 15-20 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase and concentrate to yield the O-tosylated intermediate.
Step 4: Reduction of the Methyl Ester
-
Dissolve the tosylate (1.0 eq) in a mixture of ethanol and THF.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) in portions.
-
Stir at room temperature for 16-24 hours.
-
Quench the reaction carefully with water and remove the organic solvents under vacuum.
-
Extract the aqueous residue with ethyl acetate, dry, and concentrate to give the primary alcohol.
Step 5: Intramolecular Cycloetherification
-
Dissolve the primary alcohol (1.0 eq) in dry methanol.
-
Add sodium methoxide (NaOMe, 1.5 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool to room temperature and remove the solvent under vacuum.
-
Add saturated sodium carbonate solution and extract the product with ethyl acetate.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography (silica gel) to yield the final product, tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Definitive Stereochemical Characterization
The rigid bicyclic nature of this scaffold results in a well-defined and characterizable stereochemistry. The absolute configuration is (1S,4S), derived directly from the (2S,4R) starting material. Confirmation is achieved through a combination of chiroptical methods, NMR spectroscopy, and X-ray crystallography.
Structural Confirmation via X-ray Crystallography
| Parameter | Cbz-Analogue[5] | Thio-Analogue[6] |
| Formula | C₁₃H₁₃NO₄ | C₁₀H₁₅NO₃S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2₁ | P 1 2₁ 1 |
| a (Å) | 11.212 | 9.491 |
| b (Å) | 8.8943 | 6.1160 |
| c (Å) | 12.258 | 9.9296 |
| β (°) | 105.345 | 101.54 |
| Table 1: Comparative Crystallographic Data of Analogous Structures. |
NMR Spectroscopy: A Powerful Tool for Stereochemical Assignment
NMR spectroscopy is the most practical method for routine stereochemical analysis of these compounds. The rigidity of the bicyclic system gives rise to distinct chemical shifts and coupling constants. In substituted derivatives, Nuclear Overhauser Effect (NOE) experiments are crucial for determining the exo vs. endo orientation of substituents.
Key Diagnostic NMR Features:
-
Bridgehead Protons (H1, H4): These typically appear as distinct multiplets in the ¹H NMR spectrum.
-
Bridge Methylene Protons (H7): The two protons of the C7 bridge are diastereotopic and often show a significant difference in chemical shift.
-
Coupling Constants (J-values): The dihedral angle relationships in the rigid framework are defined. For example, in many bicyclo[2.2.1]heptane systems, there is characteristically no observable coupling between the bridgehead proton and the adjacent endo proton due to a dihedral angle of approximately 90°.
-
Nuclear Overhauser Effect (NOE): For substituted analogues, NOE is the definitive technique. An endo substituent will show a spatial correlation (NOE cross-peak) to the syn-proton of the C7 bridge. Conversely, an exo substituent will show NOE correlations to the bridgehead protons (H1, H4).
Figure 2: Workflow for the complete NMR-based structural and stereochemical assignment.
Application in Drug Discovery: The Power of a Rigid Scaffold
The primary utility of the 2-oxa-5-azabicyclo[2.2.1]heptane core is to serve as a conformationally locked building block in the design of novel therapeutics. Its rigid nature allows for the precise positioning of pharmacophoric elements, which can lead to significant improvements in binding affinity and selectivity.
One key application is the development of constrained analogues of GABAergic drugs. By incorporating the GABA pharmacophore onto the bicyclic frame, researchers can create novel molecules with unique pharmacological profiles for treating neurological disorders[1][3]. The stereochemistry is critical; different spatial arrangements of the key functional groups can dramatically alter biological activity, potentially switching a molecule from an agonist to an antagonist, or ablating activity altogether[7][8]. For instance, in the development of cholinergic receptor ligands based on the related 7-azabicyclo[2.2.1]heptane scaffold, the stereochemistry of substituents was found to be a determining factor for analgesic potency[9].
Conclusion
The Boc-protected (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is more than just a synthetic intermediate; it is a stereochemical keystone that provides a robust and reliable platform for innovation in drug discovery. Its synthesis from the chiral pool is efficient and stereospecific. Its rigid structure is readily characterizable by standard analytical techniques, particularly multidimensional NMR. By leveraging the conformational constraint offered by this scaffold, medicinal chemists can design next-generation therapeutics with enhanced precision and efficacy, underscoring the critical importance of stereochemical control in the development of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate | C10H15NO3S | CID 10911351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
Spectroscopic Characterization of tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a key building block in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in research and development settings.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The interpretation of this data is grounded in fundamental principles of organic spectroscopy and supported by data from closely related analogs and general literature on N-Boc protected amines.
Molecular Structure and Numbering
The unique bridged bicyclic structure of this compound presents a fascinating case for spectroscopic analysis. Understanding the spatial relationships of the protons and carbons is key to deciphering its NMR spectra.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.3 | m | 2H | H-1, H-4 |
| ~3.9 - 3.7 | m | 2H | H-3 (exo and endo) |
| ~3.6 - 3.4 | m | 2H | H-6 (exo and endo) |
| ~2.0 - 1.8 | m | 2H | H-7 (syn and anti) |
| 1.48 | s | 9H | C(CH₃)₃ |
Interpretation and Rationale:
The ¹H NMR spectrum is characterized by the distinct signals of the bicyclic core and the prominent singlet of the tert-butyl group. The bridgehead protons (H-1 and H-4) are expected to appear downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The diastereotopic methylene protons at positions 3, 6, and 7 give rise to complex multiplets due to geminal and vicinal couplings. The large singlet at approximately 1.48 ppm, integrating to nine protons, is the unmistakable signature of the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C (CH₃)₃ (Boc) |
| ~75 - 70 | C-1, C-4 |
| ~70 - 65 | C-3 |
| ~55 - 50 | C-6 |
| ~40 - 35 | C-7 |
| 28.5 | C(C H₃)₃ (Boc) |
Interpretation and Rationale:
The proton-decoupled ¹³C NMR spectrum provides a clear carbon count for the molecule. The carbonyl carbon of the Boc group is observed at the downfield end of the spectrum, typically around 155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the three equivalent methyl carbons give a strong signal at approximately 28.5 ppm. The carbons of the bicyclic framework are found in the region of 75-35 ppm, with the bridgehead carbons (C-1 and C-4) and the carbon adjacent to the ether oxygen (C-3) being the most downfield in this group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
| ~1100 | Strong | C-O-C stretch (ether) |
Interpretation and Rationale:
The IR spectrum is dominated by the strong absorption of the carbamate carbonyl group around 1690 cm⁻¹. This is a characteristic feature of N-Boc protected amines[1]. The C-H stretching vibrations of the aliphatic protons are observed just below 3000 cm⁻¹. The strong C-O stretching vibrations of the carbamate and the ether linkage in the bicyclic system are prominent in the fingerprint region, typically around 1160 cm⁻¹ and 1100 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Experimental Protocol: MS
Instrumentation: An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused directly into the ion source.
Data Acquisition (ESI):
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
MS Spectral Data
| m/z | Proposed Fragment |
| 200.1287 | [M+H]⁺ (Calculated for C₁₀H₁₈NO₃⁺: 200.1287) |
| 144.0657 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 100.0762 | [M - Boc + 2H]⁺ |
Interpretation and Rationale:
In positive-ion ESI-MS, the molecule is expected to be observed as its protonated form, [M+H]⁺. A key fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). These characteristic losses are diagnostic for the presence of the Boc protecting group.
Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data offers a self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their materials and the reliability of their scientific outcomes.
References
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Lechner, M.-C., Aubert, E., Guichard, G., & Didierjean, C. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2039. [Link]
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Moriguchi, T., Krishnamurthy, S., Arai, T., Tsuge, H., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]
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Krishnamurthy, S., Moriguchi, T., Arai, T., & Tsuge, H. (2014). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o449. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of Organic Chemistry, 72(24), 9283–9286. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Conformationally Restricted Proline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone due to its cyclic side chain.[1][2] This inherent rigidity is a double-edged sword; it can stabilize desired secondary structures like β-turns and polyproline helices, but the flexibility that remains—specifically the puckering of the pyrrolidine ring and cis/trans isomerization of the amide bond—can lead to undesired conformational heterogeneity.[2] Conformationally restricted proline analogs (CRPAs) are synthetically modified scaffolds that lock the proline ring into a specific pucker or geometry, thereby minimizing conformational ambiguity. These analogs, which include bicyclic, spirocyclic, and substituted systems, have become indispensable tools in medicinal chemistry.[3][4][5] By pre-organizing a peptide or small molecule into its bioactive conformation, CRPAs can significantly enhance binding affinity, selectivity, and metabolic stability. This guide provides an in-depth exploration of the core principles governing the design, synthesis, and detailed characterization of these powerful molecular tools.
The "Why": Rationale and Design Principles
The therapeutic potential of many peptides is hampered by their conformational flexibility, which leads to poor receptor selectivity and susceptibility to proteolytic degradation.[6] Proline plays a pivotal role in peptide structure, but its own conformational equilibria—the Cγ-exo (UP) vs. Cγ-endo (DOWN) ring pucker and the trans vs. cis amide bond—complicate rational design.[2][7][8]
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary envelope conformations: Cγ-exo (puckering away from the carbonyl) and Cγ-endo (puckering towards the carbonyl).[2][8] The exo pucker is associated with more compact helical conformations (e.g., polyproline II), while the endo pucker favors more extended structures and is often found in β-turns.[8][9]
-
Amide Isomerism: The Xaa-Pro peptide bond has a relatively low energy barrier to rotation, meaning both trans and cis isomers can be significantly populated, unlike most other peptide bonds.[10]
The core principle of CRPA design is to eliminate one or more of these degrees of freedom. By incorporating the proline into a rigid bicyclic or functionalized monocyclic system, we can enforce a specific ring pucker, which in turn can influence the preferred amide bond geometry and the overall peptide backbone torsion angles (Φ, Ψ).[2] For example, introducing an electron-withdrawing substituent like fluorine at the 4-position can create a stereoelectronic "gauche effect" that strongly biases the ring towards a specific pucker.[11]
Logical Workflow for CRPA Development
The development and application of a novel CRPA follow a structured, iterative process. It begins with computational design and culminates in the biological evaluation of the final molecule.
Caption: High-level workflow for CRPA development.
Core Synthetic Strategies
The construction of stereochemically complex and rigid proline analogs is a significant synthetic challenge. Several powerful strategies have emerged, each with distinct advantages. The choice of method is dictated by the desired target structure, scalability, and stereochemical requirements.
1,3-Dipolar Cycloaddition
This is one of the most versatile methods for constructing the pyrrolidine ring.[12][13] It involves the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile (typically an alkene or alkyne).[13][14][15] The azomethine ylide is often generated in situ from the decarboxylative condensation of an α-amino acid, like proline itself or sarcosine, with an aldehyde or ketone.[14][15]
-
Causality: This approach is powerful because it rapidly builds molecular complexity, forming two new C-C bonds and up to four new stereocenters in a single step. The stereochemical outcome can often be controlled through the use of chiral auxiliaries, chiral catalysts, or by the inherent stereochemistry of the starting materials.[12]
-
Trustworthiness: The reaction's reliability is demonstrated by its wide application in synthesizing diverse libraries of spiro- and fused heterocyclic systems.[14][15][16] Validation of the stereochemistry of the products via NMR (NOE) and X-ray crystallography is essential.
Synthetic Pathway: [3+2] Cycloaddition
A representative pathway for synthesizing a polysubstituted proline analog via asymmetric 1,3-dipolar cycloaddition.
Caption: Asymmetric 1,3-dipolar cycloaddition pathway.
Ring-Closing Metathesis (RCM)
RCM has revolutionized the synthesis of cyclic and macrocyclic compounds, including CRPAs.[17] The strategy involves preparing a diene precursor, typically derived from a proline scaffold, which is then cyclized using a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts).[17][18]
-
Causality: RCM is exceptionally functional-group tolerant, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[17] For CRPA synthesis, this method is particularly useful for creating fused bicyclic systems by cyclizing precursors with alkenyl chains attached to the proline ring or nitrogen.[19][20] The reaction is driven by the entropically favorable release of volatile ethylene gas.[17]
-
Trustworthiness: The protocol is highly reliable and scalable, as evidenced by its use in the kilogram-scale synthesis of complex pharmaceutical intermediates.[18] The primary validation involves confirming the formation of the new double bond and the ring structure, typically via NMR and mass spectrometry.
Asymmetric Synthesis from Chiral Pool
This classic approach leverages readily available, enantiopure starting materials, most commonly L-pyroglutamic acid or 4-hydroxy-L-proline. These substrates provide a stereochemically defined scaffold that can be elaborated upon.
-
Causality: Starting with a molecule that already contains the desired core stereochemistry simplifies the synthesis and avoids challenging enantioselective steps or chiral resolutions. For example, the ketone in pyroglutamic acid can be alkylated, and subsequent intramolecular cyclization reactions can be used to build fused ring systems.[21]
-
Trustworthiness: This is a field-proven method. The stereochemical integrity of the final product is directly linked to the starting material, which serves as an internal validation point. However, care must be taken to use reaction conditions that do not cause epimerization at sensitive stereocenters.
Characterization: Confirming Structure and Conformation
Synthesizing the molecule is only half the battle. Rigorous characterization is paramount to confirm not only the chemical structure but also the intended conformational restriction. A multi-technique approach is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing CRPAs in solution.[22][23] It provides data on covalent connectivity and, crucially, three-dimensional structure.
-
Key Experiments:
-
1D ¹H and ¹³C: Confirms the presence of functional groups and provides initial structural information.
-
2D COSY/TOCSY: Establishes proton-proton scalar coupling networks to identify amino acid spin systems.[22]
-
2D HSQC/HMBC: Correlates protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons to complete the assignment of the chemical structure.
-
2D NOESY/ROESY: This is the cornerstone of conformational analysis. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å), regardless of their covalent bonding.[24] By analyzing the pattern and intensity of NOE cross-peaks, one can deduce the ring pucker and the preferred cis/trans amide isomer population.[24]
-
-
Causality & Validation: For a bicyclic proline analog designed to adopt an exo pucker, a strong NOE would be expected between specific protons that are brought into proximity by this conformation. The absence of this NOE, or the presence of unexpected NOEs, would invalidate the design hypothesis.
X-ray Crystallography
While NMR provides information about the solution-state conformation, X-ray crystallography delivers an unambiguous, high-resolution picture of the molecule's structure in the solid state.
-
Causality & Validation: Obtaining a crystal structure provides the ultimate proof of both relative and absolute stereochemistry. It allows for the precise measurement of bond angles, bond lengths, and torsional angles, directly visualizing the ring pucker and overall conformation. This solid-state data serves as a critical benchmark for validating computational models and interpreting more complex NMR data.[9]
Computational Modeling
Quantum mechanics (QM) and molecular dynamics (MD) simulations are essential for predicting and rationalizing the conformational preferences of CRPAs.
-
Causality & Validation: Density Functional Theory (DFT) calculations can be used to compute the relative energies of different puckers (endo vs. exo) and isomers (cis vs. trans), predicting the most stable conformation.[9][25] These predictions can then be validated against experimental NMR and crystallographic data. For instance, calculated coupling constants (³J values) from a DFT model can be directly compared to those measured by NMR to assess the accuracy of the computed structure.[7]
Experimental Protocol: Case Study of a Bicyclic Proline Analog Synthesis via RCM
This section provides a representative, step-by-step methodology for the synthesis and characterization of an N-Boc protected bicyclic proline analog.
Objective: To synthesize (1S,5S)-N-Boc-2-azabicyclo[3.1.0]hex-3-ene-1-carboxylic acid methyl ester.
1. Synthesis of Diene Precursor:
-
Step 1a (N-Allylation): To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (3.0 eq) and allyl bromide (1.5 eq).
-
Step 1b: Heat the reaction mixture to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Causality: Potassium carbonate acts as a base to facilitate the nucleophilic attack of the proline nitrogen onto the allyl bromide.
-
-
Step 1c: Cool the reaction, filter off the solids, and concentrate the filtrate in vacuo. Purify by silica gel column chromatography (Eluent: 20% Ethyl Acetate in Hexanes) to yield the N-allylated product.
2. Wittig Olefination:
-
Step 2a: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.3 M) and cool to 0 °C. Add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at 0 °C.
-
Causality: n-BuLi is a strong base that deprotonates the phosphonium salt to generate the phosphorus ylide, the active nucleophile for the Wittig reaction.
-
-
Step 2b: Add a solution of the N-allylated ketone from Step 1 (1.0 eq) in THF dropwise to the ylide solution at 0 °C.
-
Step 2c: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Step 2d: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by silica gel chromatography to afford the diene precursor.
-
Self-Validation: Confirm product formation by ¹H NMR (disappearance of ketone carbonyl in ¹³C NMR, appearance of new vinyl proton signals) and HRMS.
-
3. Ring-Closing Metathesis (RCM):
-
Step 3a: Dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane (0.01 M).
-
Causality: High dilution is critical in RCM to favor the intramolecular cyclization over intermolecular polymerization.
-
-
Step 3b: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Step 3c: Add Hoveyda-Grubbs 2nd Generation Catalyst (0.02 eq). Heat the mixture to reflux (40 °C) for 6 hours.
-
Step 3d: Cool the reaction and concentrate in vacuo. Purify directly by silica gel chromatography (Eluent: 15% Ethyl Acetate in Hexanes) to yield the final bicyclic product.
4. Characterization Data Summary:
| Parameter | Diene Precursor | Bicyclic Product | Rationale for Change |
| Yield | 85% | 92% | High efficiency of RCM reaction. |
| ¹H NMR (vinyl) | δ 5.8 (m, 1H), 5.2 (m, 2H), 4.9 (m, 2H) | δ 5.75 (s, 2H) | Disappearance of two terminal alkene signals, appearance of one internal alkene signal. |
| ¹³C NMR (vinyl) | δ 145.1, 134.5, 117.2, 112.9 | δ 128.5, 128.5 | Reduction from four sp² carbons to two, confirming ring closure. |
| HRMS (M+Na)⁺ | Calculated: 290.1365 | Calculated: 262.1055 | Mass loss corresponds to ethylene (C₂H₄), the byproduct of RCM. |
| Key NOE Contact | N/A | H1 ↔ H5 | Confirms the cis-fused ring junction stereochemistry. |
Conclusion and Future Outlook
Conformationally restricted proline analogs are more than mere curiosities of organic synthesis; they are precision instruments for dissecting and controlling biological processes. By providing unparalleled control over peptide and small molecule conformation, they enable the design of therapeutics with superior potency, selectivity, and pharmacokinetic properties.[3][4][26] The continued development of novel synthetic methodologies, particularly in asymmetric catalysis and late-stage functionalization, will further expand the accessible chemical space of CRPAs.[6][27] As our understanding of the relationship between conformation and biological function deepens, driven by sophisticated characterization techniques and computational modeling, the strategic application of these rigid scaffolds will undoubtedly accelerate the discovery of next-generation drugs.
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Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. ResearchGate. [Link]
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Das, A., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
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Bowerman, C. J., et al. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science. [Link]
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Fanni, S., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]
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Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances. [Link]
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Mykhailiuk, P. K. (2021). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate. [Link]
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Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. PubMed Central. [Link]
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Nájera, C., & de la Casa, C. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry. [Link]
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Hofman, G-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton ePrints. [Link]
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Salwiczek, M., et al. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Chemical Society Reviews. [Link]
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Wu, W., et al. (2015). Proline puckering parameters for collagen structure simulations. AIP Publishing. [Link]
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Piras, M., et al. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. ResearchGate. [Link]
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Hanessian, S., et al. (2003). Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol. The Journal of Organic Chemistry. [Link]
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Bowerman, C. J., & Zondlo, N. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
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Fandrick, D. R., et al. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
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Makhathini, S. S., et al. (2016). Stereoselective synthesis towards unnatural proline-based amino acids. ResearchGate. [Link]
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Gaida, R., et al. (2025). Synthesis of chiral bicyclic proline analogs. ResearchGate. [Link]
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Mutter, M., et al. (2024). Pseudoprolines as stereoelectronically tunable proline isosteres. Semantic Scholar. [Link]
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Madani, A., et al. (2012). Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]
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Hou, B., et al. (2022). Characterizing conformational ensembles of multi-domain proteins using anisotropic paramagnetic NMR restraints. Journal of Biomolecular NMR. [Link]
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Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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An In-depth Technical Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane as a Morpholine Isostere in Medicinal Chemistry
Foreword: Beyond Flatland in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This strategic shift, often termed "escaping from flatland," has illuminated the profound impact of three-dimensional (3D) molecular architecture on biological activity. Rigid, conformationally constrained scaffolds, in particular, have emerged as powerful tools to pre-organize pharmacophoric elements, thereby minimizing the entropic penalty of binding to a biological target and often leading to a significant boost in potency and selectivity.
Morpholine, a ubiquitous heterocycle in medicinal chemistry, has long been a reliable building block.[1] Its favorable properties, including a weak basicity and the ability to engage in hydrogen bonding, have cemented its place in the medicinal chemist's toolbox.[2] However, the inherent flexibility of the morpholine ring can sometimes be a liability, leading to off-target effects or suboptimal binding. This guide delves into a compelling isosteric replacement for morpholine that addresses this challenge head-on: the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 2-oxa-5-azabicyclo[2.2.1]heptane as a superior morpholine isostere. We will explore its synthesis, compare its physicochemical properties to morpholine, and showcase its application in contemporary drug discovery projects, supported by detailed protocols and mechanistic insights.
The Rationale for a Bridged Morpholine: Structural Rigidity and Physicochemical Advantages
Isosterism, the principle of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design. The 2-oxa-5-azabicyclo[2.2.1]heptane core can be conceptualized as a "bridged" morpholine. This simple yet elegant structural modification has profound implications for the molecule's overall properties.
A Tale of Two Scaffolds: Morpholine vs. 2-Oxa-5-azabicyclo[2.2.1]heptane
The introduction of an ethylene bridge across the morpholine ring locks the structure into a rigid bicyclic conformation.[3] This rigidity offers several distinct advantages in drug design:
-
Conformational Constraint: The fixed three-dimensional arrangement of the pharmacophoric features (the nitrogen and oxygen atoms) reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.
-
Improved Selectivity: The well-defined spatial orientation of substituents on the bicyclic scaffold can enhance selectivity for the desired biological target over off-targets, thereby reducing the potential for side effects.
-
Vectorial Exploration of Chemical Space: The rigid framework provides a well-defined platform for the vectorial exploration of chemical space. Substituents can be placed in specific orientations to probe interactions with the target protein in a more controlled manner.
-
Enhanced Physicochemical Properties: Bridging the morpholine ring can lead to counterintuitive yet beneficial changes in physicochemical properties, such as a reduction in lipophilicity.[4] This can be a valuable strategy for improving the drug-like properties of a molecule, particularly its solubility and metabolic stability.
To quantify these differences, let's examine a side-by-side comparison of the key physicochemical properties of morpholine and 2-oxa-5-azabicyclo[2.2.1]heptane.
Data Presentation: A Comparative Analysis of Physicochemical Properties
| Property | Morpholine | 2-Oxa-5-azabicyclo[2.2.1]heptane | Rationale for Significance in Drug Design |
| Molecular Weight ( g/mol ) | 87.12[5] | 99.13 | A lower molecular weight is generally preferred for better absorption and diffusion. The increase for the bicyclic system is modest. |
| pKa (of conjugate acid) | 8.36 - 8.51[6][7] | 9.12 (Predicted)[8] | Basicity is a critical parameter influencing a drug's solubility, absorption, and interaction with acidic residues in proteins. The slightly higher predicted pKa of the bicyclic system suggests it will be more protonated at physiological pH. |
| logP / logD | -0.41 to -0.86[7][9] | 0.38 (Consensus Log Po/w)[10] | Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The bicyclic scaffold exhibits a slightly higher lipophilicity in its unsubstituted form, which can be modulated with substituents. |
| Topological Polar Surface Area (TPSA) (Ų) | 21.26[7] | 21.26 (Calculated for hydrochloride salt)[10] | TPSA is a good predictor of a drug's ability to permeate cell membranes, including the blood-brain barrier. The similar TPSA values suggest comparable passive diffusion characteristics. |
| Fraction Csp3 | 1.0 | 1.0[10] | A higher fraction of sp3-hybridized carbons is associated with improved solubility, metabolic stability, and clinical success rates. Both scaffolds are fully saturated. |
| Rotatable Bonds | 0[7] | 0[10] | The absence of rotatable bonds in the core structure contributes to the conformational rigidity of the bicyclic system, which is advantageous for binding affinity. |
Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core: A Practical Guide
The synthetic accessibility of a scaffold is a critical consideration for its widespread adoption in medicinal chemistry. Fortunately, several efficient routes to 2-oxa-5-azabicyclo[2.2.1]heptane have been developed, with the most common starting from the readily available and chiral building block, trans-4-hydroxy-L-proline.[3]
Experimental Protocol: A Reliable Six-Step Synthesis
The following protocol, adapted from the literature, provides a robust and scalable synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[3]
Step 1: N-Protection of trans-4-hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) to adjust the pH to ~10.
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product to yield the N-Cbz protected starting material.
Step 2: Esterification
-
Dissolve the N-Cbz protected acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.
-
Reflux the mixture until the reaction is complete.
-
Neutralize the reaction, remove the solvent, and extract the methyl ester.
Step 3: Tosylation
-
Dissolve the alcohol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (Ts-Cl) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
Step 4: Reduction of the Ester
-
Dissolve the tosylated ester in a suitable solvent (e.g., a mixture of ethanol and THF).
-
Add a reducing agent, such as sodium borohydride (NaBH4), at 0 °C.
-
Stir the reaction at room temperature until the ester is fully reduced to the primary alcohol.
Step 5: Intramolecular Cyclization
-
Dissolve the alcohol in methanol and add a base, such as sodium methoxide (NaOMe).
-
Reflux the mixture to promote the intramolecular SN2 reaction, forming the bicyclic core.
Step 6: N-Deprotection
-
Dissolve the N-Cbz protected bicyclic compound in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane product.
Visualization of the Synthetic Pathway
Caption: A typical synthetic route to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
Applications in Medicinal Chemistry: Case Studies and Emerging Opportunities
The true value of a novel scaffold is demonstrated through its successful application in drug discovery programs. The 2-oxa-5-azabicyclo[2.2.1]heptane core has been incorporated into a variety of bioactive molecules, showcasing its potential to address diverse therapeutic challenges.
Constrained Analogues of Neurotransmitters: The Case of Baclofen and Pregabalin
A compelling application of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is in the design of conformationally constrained analogues of γ-aminobutyric acid (GABA). By incorporating this rigid bicyclic system, researchers have been able to create novel analogues of the FDA-approved drugs baclofen and pregabalin.[11][12] This approach aims to improve the affinity and selectivity of these drugs for their respective targets, the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels.
Modulating Kinase Activity: A Novel TAK1 Inhibitor
In the realm of oncology, the 2-oxa-5-azabicyclo[2.2.1]heptane moiety has been utilized in the development of potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in many cancers.[13] The rigid nature of the scaffold likely contributes to a more favorable binding orientation within the kinase's active site, leading to enhanced inhibitory activity.
Central Nervous System (CNS) Drug Discovery
The physicochemical properties of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, including its moderate lipophilicity and high fraction of sp3 carbons, make it an attractive building block for CNS drug discovery.[2][14] Its rigid structure can help to overcome the challenges associated with blood-brain barrier permeability and can be used to design ligands with high affinity and selectivity for CNS targets.[15]
Future Directions and Untapped Potential
The applications of 2-oxa-5-azabicyclo[2.2.1]heptane in medicinal chemistry are still expanding. Its unique 3D structure and favorable physicochemical properties make it a promising scaffold for the development of novel therapeutics targeting a wide range of diseases. Further exploration of this versatile building block is warranted in areas such as:
-
Antiviral agents: The rigid scaffold could be used to mimic the conformation of viral proteins or to block their interactions.
-
Cardiovascular drugs: The scaffold could be incorporated into molecules designed to target ion channels or receptors in the cardiovascular system.
-
Metabolic disease treatments: The scaffold could be used to design inhibitors of enzymes involved in metabolic pathways.
Conclusion: A Privileged Scaffold for Modern Drug Discovery
The 2-oxa-5-azabicyclo[2.2.1]heptane core has firmly established itself as a valuable and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over the more flexible morpholine ring, enabling the design of more potent, selective, and drug-like molecules. With well-established synthetic routes and a growing number of successful applications, this bridged morpholine isostere is poised to play an increasingly important role in the development of the next generation of therapeutics. As we continue to "escape from flatland," the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides a robust and versatile platform for the creation of innovative medicines that can address unmet medical needs.
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Biological relevance of constrained bicyclic amino acid derivatives
An In-Depth Technical Guide to the Biological Relevance of Constrained Bicyclic Amino Acid Derivatives
Introduction: Overcoming the Limitations of Linear Peptides
The therapeutic landscape is increasingly turning towards peptides, driven by their high specificity and potency. However, the clinical translation of linear peptides is often hampered by significant liabilities. Their inherent conformational flexibility leads to a high entropic penalty upon binding to a target, often resulting in lower binding affinity.[1] Furthermore, linear peptides are rapidly cleared and susceptible to enzymatic degradation by proteases in plasma, leading to a short in-vivo half-life.[2][3] These challenges necessitate a new paradigm in peptide design that can preserve the desirable pharmacological properties while overcoming the pharmacokinetic drawbacks.
Conformational constraint is a powerful strategy to address these limitations.[1] By "locking" a peptide into a specific, bioactive conformation, we can significantly enhance its therapeutic potential. Bicyclic amino acid derivatives, as rigid structural scaffolds, are at the forefront of this approach. Incorporating these constrained motifs into a peptide backbone pre-organizes the molecule for target binding, reduces susceptibility to proteolysis, and ultimately improves its drug-like properties.[4][5] This guide provides a technical overview of the synthesis, analysis, and biological application of peptides containing these advanced building blocks.
The Architectural Advantage of Bicyclic Amino Acids
The introduction of a bicyclic amino acid into a peptide sequence confers significant architectural advantages that translate directly to improved biological performance.
Pre-organization for Enhanced Binding Affinity
The high conformational rigidity of bicyclic peptides reduces the entropic penalty associated with binding to a biological target.[6] A flexible, linear peptide must adopt a specific conformation to bind, which is entropically unfavorable. In contrast, a constrained peptide is already in or near its bioactive conformation, leading to a more favorable Gibbs free energy of binding and, consequently, higher affinity.[7] This pre-organization is a key reason why bicyclic peptides can effectively target challenging protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult for traditional small molecules to disrupt.[4]
Shielding from Proteolytic Degradation
Proteases typically recognize and cleave peptides in an extended conformation. The rigid, non-natural architecture of a bicyclic amino acid disrupts this recognition motif, rendering the peptide significantly more resistant to enzymatic degradation.[1][5] This enhanced stability is not merely a localized effect at the bicyclic residue; the conformational constraint imposed on the entire peptide backbone can sterically hinder protease access to other cleavage sites.[8] The result is a dramatically increased half-life in plasma, a critical attribute for any therapeutic agent.
Synthesis and Incorporation of Bicyclic Scaffolds
The successful application of bicyclic amino acids hinges on robust and versatile synthetic methodologies, both for the creation of the unique amino acid monomers and for their subsequent incorporation into peptide chains.
De Novo Synthesis of Bicyclic Amino Acid Monomers
While a variety of bicyclic amino acids are commercially available, custom synthesis is often required for specific applications. Many synthetic routes have been developed, often starting from readily available chiral precursors. For example, enantiopure 3-aza-6,8-dioxa-bicyclo[3.2.1]octane-carboxylic acids can be synthesized from erythrose, a sugar derivative.[9]
Experimental Protocol: Synthesis of Fmoc-protected 3-aza-6,8-dioxa-bicyclo[3.2.1]octane-carboxylic acid from Erythrose Derivative [9]
-
Reductive Amination: To a solution of 2,3-O-isopropylidene-erythrolactol (1.0 eq) in methanol, add benzylamine (1.2 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude amino alcohol.
-
Acid-Promoted Cyclization: Dissolve the crude amino alcohol in a 1:1 mixture of trifluoroacetic acid and water. Stir at room temperature for 6 hours. Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual acid. The resulting bicyclic amino alcohol is used in the next step without further purification.
-
Fmoc Protection: Dissolve the crude bicyclic amino alcohol in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) and cool to 0°C. Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the combined organic layers and concentrate.
-
Oxidation: Dissolve the Fmoc-protected amino alcohol in a 3:3:1 mixture of acetonitrile, carbon tetrachloride, and water. Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate. Stir vigorously at room temperature for 8 hours. Dilute the reaction with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final Fmoc-protected bicyclic amino acid.
Solid-Phase Peptide Synthesis (SPPS) with Bicyclic Amino Acids
Once the Fmoc-protected bicyclic amino acid is in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11] The key is to ensure efficient activation and coupling, as the steric bulk of the bicyclic scaffold can sometimes hinder the reaction.
Experimental Protocol: Manual Fmoc-SPPS for Incorporation of a Bicyclic Amino Acid [12]
-
Resin Preparation: Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 15 minutes. Drain and wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (5x), and DMF (5x).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (standard or bicyclic) (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF. Pre-activate for 5-10 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours. To monitor completion, take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; continue agitation or double-couple.
-
Washing: Once the coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (5x), DCM (5x), and DMF (5x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection (Step 2). Wash the resin thoroughly. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Workflow for SPPS of Bicyclic Peptides
The general workflow for creating peptides containing these constrained cores is a cyclical process of deprotection, activation, and coupling, followed by a final cleavage from the solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Structural Elucidation and Conformational Analysis
Verifying the three-dimensional structure of constrained peptides is critical to understanding their mechanism of action and for guiding further design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the solution-state conformation of peptides.[13] Two-dimensional experiments, such as NOESY and ROESY, provide through-space distance constraints between protons, which can be used to calculate a family of structures consistent with the experimental data.[14] This is particularly valuable for constrained peptides as it can confirm that the desired conformation is maintained in a biologically relevant aqueous environment.
-
X-ray Crystallography: When a constrained peptide can be co-crystallized with its protein target, X-ray crystallography provides an atomic-resolution snapshot of the binding interaction.[7] This offers invaluable information on the key pharmacophoric interactions, the precise orientation of the peptide in the binding pocket, and the conformational changes that occur upon binding.
Biological Applications and Performance
The enhanced properties of bicyclic amino acid-containing peptides have led to their successful application in modulating a variety of challenging biological targets.
Case Study: Inhibiting the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, the oncoprotein MDM2, is a critical control point in cell cycle regulation and a prime target for cancer therapy. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Disrupting the p53-MDM2 interaction can reactivate p53 and trigger apoptosis in tumor cells.
Under normal conditions, p53 levels are kept low by MDM2, which binds to p53's N-terminal transactivation domain and targets it for ubiquitination and subsequent proteasomal degradation. Cellular stress (like DNA damage) activates kinases that phosphorylate p53, preventing MDM2 binding and leading to p53 accumulation and the activation of downstream targets that halt the cell cycle or induce apoptosis.
Caption: The p53-MDM2 autoregulatory feedback loop and inhibitor action.
The binding of p53 to MDM2 is mediated by a short alpha-helical segment. While linear peptides mimicking this segment can bind to MDM2, they suffer from poor stability and cell permeability. By incorporating bicyclic constraints, researchers have developed potent and stable inhibitors. These constrained peptides mimic the crucial hydrophobic residues of p53 (Phe, Trp, Leu) that insert into the binding cleft of MDM2, but with superior pharmacokinetic properties.
Quantitative Comparison: Linear vs. Bicyclic Peptides
The theoretical advantages of bicyclic peptides are borne out by empirical data. Constraining a peptide's architecture consistently leads to significant improvements in both target affinity and metabolic stability.
| Peptide Format | Target | Binding Affinity (Ki or KD) | Plasma Stability (Half-life) | Reference(s) |
| Linear Peptide | Various | μM range | < 5 minutes | [3][15] |
| Monocyclic Peptide | FGFR3c | ~10-25 μM (KD) | ~10-30 minutes | [15][16] |
| Bicyclic Peptide | FGFR3c | ~3-5 μM (KD) | > 24 hours | [15][16] |
| Linear Peptide Analog | Coagulation Factor XII | - | ~5-fold lower than bicyclic | [4] |
| Bicyclic Peptide | Coagulation Factor XII | 8.1 nM (KI) | ~5-fold higher than linear | [4] |
| Linear uPA Inhibitor | uPA | - | Rapidly degraded | [8] |
| Bicyclic uPA Inhibitor (UK18) | uPA | Potent (nM range) | Stable for hours | [8] |
Pharmacokinetic Profile Enhancement
The enhanced stability of bicyclic peptides directly translates to improved pharmacokinetic profiles. For instance, a bicyclic peptide inhibitor of urokinase-type plasminogen activator (uPA) demonstrated high stability in human plasma, whereas its linear and even monocyclic counterparts were rapidly degraded.[8] In another example, a bicyclic peptide showed a 5-fold increase in blood plasma half-life compared to its precursor.[4] This increased residence time in circulation is a crucial step towards developing effective systemically administered peptide therapeutics.
Challenges and Future Perspectives
Despite their immense promise, challenges remain in the development of bicyclic peptide therapeutics. The synthesis of the constrained amino acid building blocks can be complex and costly. Furthermore, while stability and affinity are improved, achieving oral bioavailability remains a significant hurdle for most peptide-based drugs.
Future innovations will likely focus on the development of novel, more accessible bicyclic scaffolds and computational methods to predict the optimal constraint for a given target.[17] The combination of phage or mRNA display technologies with libraries of bicyclic peptides allows for the rapid screening of vast chemical space to identify high-affinity binders for virtually any protein target.[4][14] As these technologies mature, we can expect a new wave of highly potent, specific, and stable peptide drugs, built upon constrained bicyclic architectures, to enter clinical development.
References
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Upadhyaya, P., & Liu, Z. (2018). Bicyclic Peptides as Next-Generation Therapeutics. ACS Medicinal Chemistry Letters. [Link]
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Wyss, M., et al. (2022). An efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear and monocyclic formats in affinity and stability. ResearchGate. [Link]
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Kümper, S., et al. (2019). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry. [Link]
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Frank, A. O., et al. (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Chemical Biology. [Link]
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Heinis, C., & Gfeller, D. (2013). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA. [Link]
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Zhu, Z., et al. (2025). Tag-like cyclic peptides: Modular affinity elements for protein integration and bioengineering applications. ResearchGate. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Guarna, A., et al. (2008). Enantiospecific synthesis of 3-aza-6,8-dioxa-bicyclo[3.2.1]octane carboxylic acids from erythrose. ResearchGate. [Link]
-
D'Andrea, P., et al. (2013). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Basilicata. [Link]
-
Traber, P., et al. (2014). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. National Institutes of Health. [Link]
-
Sansone, F., et al. (2017). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. MDPI. [Link]
-
Haskell-Luevano, C., et al. (2001). Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Medicinal Research Reviews. [Link]
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Lescrinier, E., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
-
Luo, S., et al. (2024). Zero-Shot Cyclic Peptide Design with Composable Geometric Conditions. arXiv. [Link]
-
Park, S., et al. (2024). Reinforcement Learning-Based Target-Specific De Novo Design of Cyclic Peptide Binders. Journal of Chemical Information and Modeling. [Link]
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The Emergence of a Conformationally-Restrained Scaffold: A Technical Guide to the Discovery and Synthesis of tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Abstract
The 2-oxa-5-azabicyclo[2.2.1]heptane core, a rigid bicyclic morpholine isostere, has garnered significant attention in medicinal chemistry as a valuable scaffold for introducing conformational constraint in drug candidates. This guide provides an in-depth technical overview of the discovery and seminal synthetic routes leading to tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a key intermediate for further chemical elaboration. We will explore the causal-driven experimental choices, from the selection of the starting material to the optimization of cyclization strategies, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of this important molecular framework.
Introduction: The Rationale for Rigidity in Drug Design
In the intricate dance of molecular recognition, the three-dimensional conformation of a drug molecule is paramount to its affinity and selectivity for a biological target. Flexible, linear moieties, such as the commonly employed morpholine ring, can adopt numerous conformations, some of which may be energetically unfavorable for binding. This conformational ambiguity can lead to a loss of binding entropy and potential off-target effects. The introduction of conformational rigidity, by "locking" a flexible structure into a more defined orientation, can pre-organize the molecule for optimal interaction with its target, thereby enhancing potency and selectivity.
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a prime example of such a strategy. It serves as a bridged morpholine isostere, retaining the key heteroatom features of morpholine while restricting its conformational flexibility.[1] This bicyclic system has been successfully employed as a surrogate in drug design to improve physicochemical and pharmacokinetic properties.[1] Furthermore, its rigid framework makes it an attractive building block in medicinal chemistry for creating novel chemical entities.[1][2] Derivatives of this scaffold have also been investigated as constrained γ-amino acid (GABA) analogues, with potential applications in neuroscience.[2][3][4]
This guide will focus on the discovery and, in particular, the initial synthetic strategies for producing the N-Boc protected version, this compound, a versatile intermediate for further derivatization.
Discovery and Evolution of the Synthetic Route
The pioneering synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core was first reported by Portoghese and his group in 1971.[1][5][6] Their work laid the foundation for accessing this novel bicyclic system. The general strategy, which has been refined over the years, hinges on the use of a readily available chiral starting material, trans-4-hydroxy-L-proline. This amino acid derivative provides the necessary stereochemistry and functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—to construct the bicyclic framework through an intramolecular cyclization.
Portoghese's original seven-step synthesis utilized a benzoyl protecting group for the nitrogen. While successful, this route had notable drawbacks, including the use of the toxic and hazardous reagent diazomethane for esterification and a rather harsh deprotection step for the benzoyl group.[1]
Later improvements focused on alternative nitrogen protecting groups that offer milder reaction conditions and easier removal. The use of the benzyloxycarbonyl (Cbz) group, for instance, resulted in a more efficient six-step synthesis with an overall yield of 70%.[1] This route also avoided the use of diazomethane.[1]
The introduction of the tert-butyloxycarbonyl (Boc) protecting group offered another widely adopted strategy. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a versatile choice for multi-step syntheses. The synthesis of this compound from trans-4-hydroxy-L-proline is a cornerstone for accessing derivatives of this scaffold.
A Validated Synthetic Workflow: From Hydroxyproline to Bicyclic Core
The synthesis of this compound can be conceptually broken down into three key stages:
-
Functional Group Protection and Modification: Protection of the amine and activation of the carboxylic acid of trans-4-hydroxy-L-proline.
-
Reduction and Hydroxyl Group Activation: Reduction of the modified carboxyl group to a primary alcohol and subsequent conversion of the secondary hydroxyl group into a good leaving group.
-
Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the bicyclic ether.
The following diagram illustrates the logical flow of this synthetic sequence.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesis of established methods, designed for robust and reproducible execution in a standard organic chemistry laboratory.
Step 1: N-Boc Protection of trans-4-Hydroxy-L-proline
-
Rationale: The secondary amine of the starting material is nucleophilic and would interfere with subsequent reactions. Protection with a Boc group prevents this and increases the solubility of the starting material in organic solvents.
-
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium hydroxide (1.1 eq) and stir until the solution becomes homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.
-
Step 2: Methyl Esterification
-
Rationale: The carboxylic acid needs to be converted to an ester to facilitate the subsequent reduction. The use of thionyl chloride and methanol is a classic and efficient method for this transformation.
-
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
-
Step 3: Reduction of the Methyl Ester
-
Rationale: The ester is reduced to a primary alcohol, which, along with the existing secondary alcohol, will form the ether linkage of the bicyclic system. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diol.
-
Step 4: Selective Tosylation of the Secondary Hydroxyl Group
-
Rationale: To facilitate the intramolecular cyclization, one of the hydroxyl groups must be converted into a good leaving group. The secondary hydroxyl group is typically more reactive towards tosyl chloride than the primary hydroxyl group due to steric hindrance around the primary alcohol. Tosylation achieves this activation.
-
Procedure:
-
Dissolve the diol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography.
-
Step 5: Intramolecular Cyclization
-
Rationale: A strong base is used to deprotonate the primary alcohol, which then acts as a nucleophile, displacing the tosylate leaving group in an intramolecular Sₙ2 reaction to form the bicyclic ether.
-
Procedure:
-
Dissolve the tosylated intermediate (1.0 eq) in methanol.
-
Add sodium methoxide (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add saturated sodium carbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Quantitative Data and Characterization
The yields of each step can vary depending on the scale and specific reaction conditions. The following table provides representative data compiled from the literature.
| Step | Reaction | Protecting Group | Key Reagents | Typical Yield |
| 1 | N-Protection | Boc | Boc₂O, NaOH | >90% |
| 2 | Esterification | Boc | SOCl₂, MeOH | ~95% |
| 3 | Reduction | Boc | NaBH₄ | Quantitative |
| 4 | Tosylation | Boc | TsCl, Et₃N, DMAP | ~90-95% |
| 5 | Cyclization | Boc | NaOMe, MeOH | ~85% |
| Overall | Boc | ~65-75% | ||
| Overall (alternative) | Cbz | CbzCl, then subsequent steps | ~70%[1] | |
| Overall (original) | Benzoyl | Benzoyl Chloride, then subsequent steps | ~59%[1] |
Characterization Data for tert-Butyl (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate:
-
Molecular Formula: C₁₀H₁₇NO₃[]
-
Molecular Weight: 199.25 g/mol []
-
Appearance: Typically a white solid or colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will show characteristic signals for the bicyclic core protons and the large singlet for the tert-butyl group around 1.4-1.5 ppm. The bridgehead protons will appear as distinct multiplets.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show 10 distinct carbon signals, including the carbonyl of the Boc group around 154 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl carbons of the Boc group around 28 ppm.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₈NO₃: 200.1287; found 200.1281.
Conclusion and Future Directions
The synthesis of this compound from trans-4-hydroxy-L-proline is a robust and well-established route that provides access to a valuable and versatile building block for drug discovery. The evolution of this synthesis from the initial work of Portoghese to the more refined modern protocols highlights the importance of selecting appropriate protecting groups and reaction conditions to improve efficiency, safety, and yield. The conformational rigidity and unique stereochemical features of this scaffold will continue to make it an attractive component in the design of novel therapeutics with improved pharmacological profiles. Future work in this area may focus on the development of even more convergent synthetic strategies or the exploration of novel derivatizations of the bicyclic core to access a wider range of chemical space.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Buy 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide [smolecule.com]
- 3. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Boc-4-Hydroxy-L-Pyrrolidine Lactone
Abstract
Boc-4-Hydroxy-L-Pyrrolidine Lactone is a pivotal chiral building block in modern medicinal chemistry and drug development. As a conformationally restricted derivative of L-proline, its unique bicyclic structure provides a rigid scaffold that is instrumental in designing molecules with specific three-dimensional orientations to enhance binding affinity and selectivity for biological targets. This guide offers a comprehensive examination of its core physicochemical properties, analytical characterization methods, and stability profile. By synthesizing data from established chemical suppliers and the scientific literature, this document serves as a technical resource for researchers, providing both foundational knowledge and practical, field-proven protocols for its handling and characterization.
Introduction: The Strategic Importance of a Conformationally Locked Scaffold
The pyrrolidine ring is a dominant motif in pharmaceuticals, found in over 20 FDA-approved drugs.[1] Its prevalence stems from its utility as a versatile, sp³-rich scaffold that allows for the exploration of three-dimensional chemical space, a concept often termed "escaping flatland" in drug design.[2] Boc-4-Hydroxy-L-Pyrrolidine Lactone, an intramolecularly cyclized derivative of N-Boc-4-hydroxy-L-proline, represents a sophisticated evolution of this scaffold.
The formation of the lactone bridge locks the pyrrolidine ring into a specific conformation. This pre-organization minimizes the entropic penalty upon binding to a biological target, a key strategy for enhancing ligand potency.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under a wide range of synthetic conditions while allowing for facile deprotection under acidic conditions, making it a cornerstone of modern peptide synthesis and small molecule drug discovery.[3][] A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for its effective and reliable application in multi-step synthetic campaigns aimed at novel therapeutics.
Molecular Structure and Stereochemistry
Boc-4-Hydroxy-L-Pyrrolidine Lactone possesses a bicyclic structure resulting from the intramolecular esterification of the carboxylic acid and the 4-hydroxy group of its parent amino acid, N-Boc-4-hydroxy-L-proline.
-
Boc Group: The tert-butyloxycarbonyl group is an acid-labile protecting group for the pyrrolidine nitrogen.
-
Pyrrolidine Ring: The five-membered saturated nitrogen heterocycle derived from L-proline.
-
Lactone Bridge: The key feature of this molecule is the five-membered lactone ring fused to the pyrrolidine ring, creating a rigid bicyclo[3.2.0]heptane-like core.
-
Stereochemistry: The "L" designation refers to the stereochemistry at the α-carbon (C2 of the pyrrolidine ring), which is maintained from its precursor, 4-hydroxy-L-proline. This defined stereochemistry is critical for enantioselective interactions with chiral biological targets.
Core Physicochemical Properties
The reliable use of any chemical intermediate begins with a clear understanding of its fundamental properties. The data below has been consolidated from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 113775-22-7 | [5] |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Solid | [6] |
| Melting Point | 109-114 °C | [6] |
| Purity/Assay | ≥97% | [6] |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[7] | |
| Storage | Store in a dark, dry place at room temperature. | [7] |
Stability and Handling Considerations
The primary point of chemical instability in Boc-4-Hydroxy-L-Pyrrolidine Lactone is the Boc protecting group.
-
Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions.[3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents, will rapidly deprotect the nitrogen.[][8] Even prolonged exposure to milder acidic conditions, such as those used in some reversed-phase chromatography (e.g., with 0.1% TFA), can lead to gradual deprotection, especially if fractions are allowed to stand for extended periods or are heated during solvent evaporation.[8]
-
Base and Nucleophile Stability: The Boc group is stable to most bases and nucleophiles, making it compatible with a wide range of reaction conditions, such as those involving alkaline hydrolysis or hydrazinolysis.[3][]
-
Thermal Stability: The compound is a stable solid at ambient temperature. However, during reactions at elevated temperatures (e.g., >100 °C), decomposition of the Boc group can occur.[8]
Synthesis and Chemical Reactivity
Boc-4-Hydroxy-L-Pyrrolidine Lactone is typically synthesized from commercially available 4-hydroxy-L-proline. The general synthetic strategy involves two key steps:
-
N-Boc Protection: The pyrrolidine nitrogen of 4-hydroxy-L-proline is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][9]
-
Intramolecular Cyclization (Lactonization): The resulting N-Boc-4-hydroxy-L-proline is then subjected to a dehydration/cyclization reaction to form the lactone bridge. This can be achieved using various coupling agents or dehydrating conditions.
The primary utility of this molecule is as a rigid intermediate. The most common reaction it undergoes in a synthetic sequence is the deprotection of the Boc group to reveal the secondary amine, which can then be functionalized further.
Caption: Synthesis and primary application pathway for Boc-4-Hydroxy-L-Pyrrolidine Lactone.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of Boc-4-Hydroxy-L-Pyrrolidine Lactone is crucial. The following analytical techniques are standard for its characterization. The workflow ensures a comprehensive evaluation of the material's integrity.
Caption: General workflow for the physicochemical characterization of the compound.
Experimental Protocols
The following protocols are standardized methodologies for acquiring the necessary analytical data.
Protocol 1: Melting Point Determination
-
Causality: The melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min until the temperature is approximately 15 °C below the expected melting point (109-114 °C).
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides the most definitive information for structural elucidation, confirming the connectivity of atoms and the presence of key functional groups (e.g., the 9-proton singlet of the Boc group).
-
Methodology:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[10]
-
Vortex the tube to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 or 500 MHz). Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[10]
-
Acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[10]
-
Expected ¹H NMR signals: Protons on the pyrrolidine-lactone core, and a characteristic singlet at ~1.4-1.5 ppm integrating to 9 protons for the Boc group.
-
Expected ¹³C NMR signals: Carbons of the bicyclic core, the carbonyls of the lactone and the carbamate, and the quaternary and methyl carbons of the Boc group.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: FT-IR is used to rapidly confirm the presence of key functional groups, particularly the carbonyl groups which have distinct, strong absorption bands.
-
Methodology:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[11]
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected characteristic peaks:
-
~1760-1790 cm⁻¹: Strong C=O stretch from the γ-lactone.
-
~1680-1710 cm⁻¹: Strong C=O stretch from the carbamate (Boc group).
-
~2850-3000 cm⁻¹: C-H stretching from the aliphatic portions of the molecule.
-
-
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[11]
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[11]
-
Acquire the spectrum in positive ion mode.
-
Expected Ion: The primary observed ion will likely be the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. For C₁₀H₁₅NO₄, the exact mass of the neutral molecule is 213.0998 Da. The measured mass should be within 5 ppm of the calculated value for the observed adduct.
-
Conclusion
Boc-4-Hydroxy-L-Pyrrolidine Lactone is a high-value, structurally sophisticated building block for drug discovery. Its rigid bicyclic framework and defined stereochemistry offer medicinal chemists a powerful tool for designing potent and selective therapeutics. The physicochemical properties outlined in this guide—particularly its solid-state nature, defined melting point, and well-characterized stability profile—underscore its reliability as a synthetic intermediate. The provided analytical protocols establish a self-validating system for ensuring the quality and identity of this crucial reagent, empowering researchers to build complex molecules with confidence and precision.
References
-
Scientific Laboratory Supplies. N-Boc-4-hydroxy-L-pyrrolidine | 762059-5G. Available from: [Link]
-
PubChem. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link]
-
PubChem. N-Boc-trans-4-hydroxy-L-prolinol. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]
-
Scientific Laboratory Supplies. N-Boc-4-hydroxy-L-pyrrolidine | 762059-1G. Available from: [Link]
- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Royal Society of Chemistry. Supporting Information for Publication. Available from: [Link]
-
PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
PubChem. 1-(1,1-Dimethylethyl) (2S)-4-hydroxy-1,2-pyrrolidinedicarboxylate. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-Boc-4-hydroxy- L -pyrrolidine lactone 97 113775-22-7 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Cbz-Protected Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Introduction: The Significance of Bridged Bicyclic Morpholines
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 2-oxa-5-azabicyclo[2.2.1]heptane core, a conformationally rigid bridged bicyclic morpholine, has emerged as a structure of significant interest.[1][2] Its unique topology serves as a valuable morpholine isostere, providing a platform for developing backbone-constrained analogues of bioactive molecules, including derivatives of γ-amino butyric acid (GABA).[3][4] The rigidity of the bicyclic system allows for a more defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
This guide provides a detailed, field-proven protocol for the synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core, starting from the readily available chiral building block, trans-4-hydroxy-L-proline.[1] Central to this efficient strategy is the use of the benzyloxycarbonyl (Cbz) group for the protection of the secondary amine. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and offer mechanistic insights to ensure researchers can confidently replicate and adapt this synthesis for their specific applications.
Part 1: The Strategic Imperative of the Cbz Protecting Group
The choice of a protecting group is a critical decision in multi-step synthesis. The benzyloxycarbonyl (Cbz or Z) group is an exemplary choice for this synthetic route for several key reasons.[5][6]
-
Robust Stability: The Cbz group forms a stable carbamate that is resistant to a wide range of non-reductive reaction conditions, including the basic and nucleophilic environments encountered during the key cyclization step of this synthesis.[7]
-
Ease of Introduction: It is readily introduced using benzyl chloroformate (Cbz-Cl) under mild, often basic, conditions in high yield.[5][7][8]
-
Facile & Orthogonal Removal: The Cbz group's greatest strategic advantage is its clean and efficient removal via catalytic hydrogenolysis.[1][7] This process, typically employing H₂ gas and a palladium catalyst, proceeds under neutral conditions and produces volatile byproducts (toluene and CO₂), simplifying purification.[7] This deprotection method is orthogonal to many other common protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, allowing for selective deprotection in more complex molecules.[7]
Part 2: Overall Synthetic Strategy & Workflow
The synthesis accomplishes the construction of the bicyclic core in a concise six-step sequence starting from trans-4-hydroxy-L-proline. The overall strategy relies on an intramolecular Sₙ2 reaction to form the pivotal ether linkage. The use of the Cbz protecting group is instrumental in achieving an excellent overall yield of approximately 70%.[1]
Caption: High-level workflow for the Cbz-protected synthesis.
Part 3: Detailed Experimental Protocols
The following protocols are adapted from established, high-yield procedures.[1] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: N-Cbz Protection of trans-4-hydroxy-L-proline
This step introduces the Cbz group onto the secondary amine of the starting material.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 2M NaOH solution (2.0 eq) cooled in an ice bath.
-
Cbz-Cl Addition: While vigorously stirring, slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. A white precipitate should form. Extract the product into ethyl acetate (3x).[7]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-trans-4-hydroxy-L-proline as a white solid, which is often pure enough for the next step.
Protocol 2: Methyl Esterification
This protocol converts the carboxylic acid to its corresponding methyl ester to prevent interference in subsequent steps.
-
Dissolution: Dissolve the N-Cbz protected amino acid (1.0 eq) from the previous step in methanol.
-
Catalyst Addition: Cool the solution in an ice bath and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Protocol 3: Tosylation of the Hydroxyl Group
Activation of the secondary alcohol with a tosyl group transforms it into a good leaving group for the subsequent cyclization.
-
Reagent Preparation: Dissolve the methyl ester (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction at 0°C for 4-6 hours, then allow it to stand at 4°C overnight.
-
Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 4: Intramolecular Cyclization to Form the Bicyclic Core
This is the critical ring-forming step, proceeding via an intramolecular Sₙ2 mechanism.
Caption: The key ring-forming intramolecular Sₙ2 reaction.
-
Base Treatment: Dissolve the tosylated intermediate (1.0 eq) in dry methanol. Add sodium methoxide (NaOMe, 1.5 eq).
-
Reaction: Reflux the mixture for 4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the solvent under vacuum.
-
Extraction: Add saturated Na₂CO₃ solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane can be purified by chromatography if necessary.[1]
Protocol 5: Cbz Deprotection via Catalytic Hydrogenolysis
The final step removes the Cbz group to yield the target bicyclic amine.
-
Catalyst Setup: To a solution of the Cbz-protected bicyclic compound (1.0 eq) in methanol, carefully add Palladium on carbon (10% Pd/C, ~10 mol%). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet.[7]
-
Hydrogenation: Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The volatile byproducts, toluene and CO₂, are easily removed, yielding the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, often in quantitative yield.[1]
Part 4: Data Summary and Characterization
Validation of intermediates and the final product is crucial. The following table summarizes key data.
| Compound Name | Molecular Formula | M.W. ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm)[1] |
| N-Cbz-trans-4-hydroxy-L-proline Methyl Ester Tosylate | C₂₁H₂₃NO₆S | 433.48 | 7.75-7.77 (m, 2H), 7.32-7.39 (m, 7H), 5.08-5.15 (m, 2H), 5.02 (brs, 1H), 4.09-4.13 (m, 1H), 3.77-3.83 (m, 2H), 3.50-3.57 (m, 2H), 2.44 (s, 3H), 2.19-2.24 (m, 1H), 1.78-1.84 (m, 1H) |
| (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane | C₁₃H₁₅NO₃ | 233.26 | 7.33-7.35 (m, 5H), 5.13-5.15 (m, 2H), 4.54-4.61 (m, 2H), 3.70-3.92 (m, 2H), 3.43-3.47 (m, 1H), 3.34-3.39 (m, 1H), 1.81-1.88 (m, 2H) |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane | C₅H₉NO | 99.13 | The ¹H NMR spectra for the final deprotected product should be in accordance with literature data, showing the absence of the Cbz aromatic and benzylic protons and characteristic shifts for the bicyclic core protons.[1] |
Conclusion
This application guide details a short, efficient, and scalable synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1] The strategic use of the Cbz protecting group is central to the success of this route, providing stability during key transformations and allowing for a mild, high-yield deprotection in the final step. This improved synthetic method makes the bridged morpholine scaffold more accessible, empowering researchers in medicinal chemistry to explore its potential in the design of novel, conformationally constrained therapeutics.[1]
References
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An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 25(3), 461-463. Available at: [Link]
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Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (2021). Organic Letters, 23(15), 5896-5900. Available at: [Link]
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2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). The Journal of Organic Chemistry, 87(16), 11261-11273. Available at: [Link]
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An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2014). ScienceDirect. Available at: [Link]
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2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ResearchGate. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes: incorporation of polyhydroxylated carbocyclic beta-amino acids into peptides. (2003). Organic Letters, 5(9), 1423-5. Available at: [Link]
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Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (2021). ACS Publications. Available at: [Link]
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Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2021). ResearchGate. Available at: [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]
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2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (2023). JACS Au, 3(10), 2848-2856. Available at: [Link]
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Cycloaddition reactions. (2012). Science Trove. Available at: [Link]
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Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. (2007). The Journal of Organic Chemistry, 72(22), 8431-8440. Available at: [Link]
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A SHORT IMPROVED SYNTHESIS OF N-SUBSTITUTED 5-AZA-2-OXA-3-0x0-BICYCM [Z.Z.lIHEPTANES. HETEROCYCLES, 20(5). Available at: [Link]
-
Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. (2015). Acta Crystallographica Section E, 71(Pt 5), o447-o448. Available at: [Link].gov/pmc/articles/PMC4420015/)
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Application Note & Protocols: Strategic Use of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in Peptidomimetic Design
Introduction: Overcoming the Peptide Therapeutic Hurdle with Conformational Constraint
The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their widespread application is often hindered by inherent limitations such as poor metabolic stability and low oral bioavailability. Peptidomimetic design seeks to overcome these challenges by creating novel structures that mimic the bioactive conformation of native peptides while possessing improved drug-like properties.[1][2] A cornerstone of modern peptidomimetic strategy is the principle of conformational constraint—the restriction of a flexible peptide backbone into a specific, biologically relevant geometry.[3][4] By reducing the entropic penalty upon binding to a target receptor, constrained peptides can exhibit significantly enhanced affinity, selectivity, and enzymatic resistance.[5]
This guide focuses on the application of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate , a powerful and versatile building block for inducing conformational rigidity. Its unique bicyclic structure serves as a rigid scaffold, effectively acting as a dipeptide surrogate to enforce specific secondary structures, such as β-turns, which are critical motifs in many protein-protein interactions.[1][6] We will explore the structural advantages of this scaffold and provide detailed protocols for its incorporation into peptide sequences, offering researchers a practical guide to harnessing its potential in drug discovery.
The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold: Structural Merits and Mechanistic Causality
The efficacy of this compound stems directly from its rigid, three-dimensional architecture.
-
Inherent Rigidity: The bicyclic system, locked by an oxa-bridge, eliminates the rotational freedom characteristic of a linear dipeptide unit. When incorporated into a peptide chain, this rigidity is conferred upon the backbone, forcing it to adopt a well-defined turn structure. This pre-organization into a bioactive conformation is a key driver for enhanced binding affinity.
-
Stereochemical Control: The scaffold is a chiral molecule, and its synthesis from precursors like 4-hydroxyproline allows for the preparation of specific stereoisomers (e.g., (1S,4S) or (1R,4R)).[7][8][] This provides medicinal chemists with precise control over the spatial orientation of substituent groups, which is critical for optimizing interactions with a biological target.
-
Synthetic Tractability: The nitrogen atom of the bicyclic system is protected by a tert-butyloxycarbonyl (Boc) group.[] This protecting group is stable under the basic conditions used for Fmoc-deprotection in standard Solid-Phase Peptide Synthesis (SPPS), yet it is readily cleaved under the final acidic conditions used for peptide cleavage from the resin. This orthogonal reactivity makes it fully compatible with established peptide synthesis workflows.
Figure 1: A diagram contrasting a flexible peptide with one conformationally constrained by the bicyclic scaffold.
Experimental Protocols: Integration into Peptidomimetics
The successful integration of the bicyclic scaffold requires a derivative functionalized with a carboxylic acid for coupling. For the purposes of this protocol, we will refer to this as Boc-Oxa-Aze-OH (5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-x-carboxylic acid).
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual coupling of the Boc-protected bicyclic building block onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Boc-Oxa-Aze-OH (the building block)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Capping Solution (Optional): Acetic anhydride/DIPEA/DMF
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Wash the resin 3x with DMF.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Activation of the Bicyclic Scaffold:
-
In a separate vial, dissolve Boc-Oxa-Aze-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of anhydrous DMF.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color. Causality: Pre-activation converts the carboxylic acid to a more reactive acyl-imidazolium intermediate, ensuring an efficient coupling reaction and minimizing side reactions like racemization.
-
-
Coupling Reaction:
-
Add the activated scaffold solution to the deprotected, resin-bound peptide.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Self-Validation: After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the reaction vessel and wash the resin extensively (5x with DMF, 3x with IPA, 3x with DCM) to remove all unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next cycle by repeating step 2 (Fmoc-Deprotection) to deprotect the subsequent amino acid, followed by coupling the next Fmoc-amino acid in the sequence.
-
Figure 2: Workflow for incorporating the bicyclic scaffold via SPPS with quality control checkpoints.
Protocol 2: Cleavage and Global Deprotection
Objective: To cleave the synthesized peptidomimetic from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the bicyclic scaffold.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or a standard mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. Causality: TIS and other scavengers are critical to quench reactive carbocations generated during the cleavage of protecting groups, preventing modification of sensitive residues like Trp or Met.
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly wash the final peptidyl-resin with DCM and dry it under a vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.
-
Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate should form.
-
-
Isolation and Washing:
-
Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, vortexing and centrifuging each time.
-
-
Drying:
-
After the final wash, lightly stopper the tube and allow the residual ether to evaporate in a fume hood. The crude peptide can then be dried under vacuum.
-
-
Post-Processing:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (LC-MS).
-
Data Presentation and Expected Outcomes
The incorporation of the bicyclic scaffold is expected to yield peptidomimetics with distinct structural and functional properties.
Table 1: Representative Coupling Efficiency Data
| Coupling Cycle | Amino Acid/Building Block | Coupling Time | Kaiser Test Result | HPLC Purity of Crude Peptide |
| 1 | Fmoc-Gly-OH | 1 hr | Negative | N/A |
| 2 | Boc-Oxa-Aze-OH | 3 hrs | Negative | >85% |
| 3 | Fmoc-Phe-OH | 1 hr | Negative | >85% |
This is illustrative data. Actual coupling times and purity may vary based on sequence and conditions.
Table 2: Expected Conformational Signatures from NMR Spectroscopy
| Technique | Observation | Interpretation |
| ROESY/NOESY | Strong cross-peak between the NH of residue i+3 and the αH of residue i+2. | Indicates a short through-space distance, characteristic of a Type II β-turn. |
| Circular Dichroism | A spectrum showing a minimum around 205 nm and a weak positive band near 220-230 nm. | Consistent with a β-turn conformation.[4] |
Conclusion
This compound and its derivatives are elite tools in the field of medicinal chemistry and drug development. By providing a synthetically accessible and conformationally rigid core, this building block enables the rational design of peptidomimetics with superior biological profiles. The protocols outlined herein provide a robust framework for its successful integration into peptide sequences, paving the way for the development of next-generation therapeutics that effectively target challenging systems like protein-protein interactions.
References
-
Soule, B. W., & De-Gortari, F. (2023). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Zhang, L., & Li, P. (2011). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. [Link]
-
Hughes, A. J., & Taylor, B. A. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC - NIH. [Link]
-
Larsen, S. D., & De-Gortari, F. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. PubMed. [Link]
-
Kaur, H., & Singh, G. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH. [Link]
-
White Rose eTheses Online. (n.d.). Chemical Strategies for Bicyclic Peptide Formation. etheses.whiterose.ac.uk. [Link]
-
ResearchGate. (n.d.). (a) Construction of the bicyclic peptide through sequential cyclization... researchgate.net. [Link]
-
Lechner, M. C., Aubert, E., Guichard, G., & Didierjean, C. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. PMC - NIH. [Link]
-
Angelini, A., & Chen, S. (2015). Bicyclic Peptides as Next-Generation Therapeutics. PMC - NIH. [Link]
-
Piras, M., & De-Gortari, F. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. AIR Unimi. [Link]
-
Baker, J. R., & Spokoyny, A. M. (2018). Approaches for peptide and protein cyclisation. PMC - NIH. [Link]
-
Mistry, N., Mudd, G., Stanway, S., Witty, D., Thomas, A., Baldo, S., Bond, A., Beswick, P., & Highton, A. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. bicycletherapeutics.com. [Link]
-
ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. researchgate.net. [Link]
-
Garsi, J. B., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Lechner, M. C., Aubert, E., Guichard, G., & Didierjean, C. (2008). tert-Butyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. PubMed. [Link]
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- 3. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 4. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. This compound synthesis - chemicalbook [chemicalbook.com]
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Application of Boc-2-Oxa-5-azabicyclo[2.2.1]heptane in the Synthesis of GABA Analogues: A Technical Guide
Introduction: The Strategic Advantage of Conformational Restraint in GABA Analogue Design
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the development of GABA analogues as therapeutic agents has been a long-standing focus of medicinal chemistry.
However, the inherent conformational flexibility of the GABA molecule allows it to adopt numerous shapes, not all of which are optimal for selective interaction with its target receptors and transporters. This has spurred the development of conformationally restricted GABA analogues, where the molecule's flexibility is limited by incorporating it into a more rigid scaffold.[1][2] Such constraints can pre-organize the pharmacophore into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[3]
Bicyclic structures, in particular, have emerged as privileged scaffolds in drug discovery due to their ability to present substituents in well-defined three-dimensional orientations.[4] Among these, Boc-2-Oxa-5-azabicyclo[2.2.1]heptane has proven to be a versatile and powerful building block for the synthesis of novel, backbone-constrained GABA analogues.[4][5] Its rigid framework, derived from readily available starting materials like 4-hydroxy-L-proline, provides a robust platform for the stereocontrolled introduction of various substituents, leading to a diverse array of GABA analogues with potential therapeutic applications, including analogues of the FDA-approved drugs baclofen and pregabalin.[4][5]
This technical guide provides a comprehensive overview of the application of Boc-2-Oxa-5-azabicyclo[2.2.1]heptane in the synthesis of GABA analogues, detailing the underlying synthetic strategies, key experimental protocols, and the rationale behind the methodological choices.
Synthetic Strategy: From a Bicyclic Scaffold to Diverse GABA Analogues
The core strategy for utilizing Boc-2-Oxa-5-azabicyclo[2.2.1]heptane in the synthesis of GABA analogues revolves around a key transformation: the diastereoselective functionalization at the C-3 position, followed by a subsequent ring-opening of the bicyclic system to unveil the GABA backbone. This approach allows for the creation of a library of analogues with diverse substituents at the γ-position of the final GABA structure.
A versatile and efficient synthetic approach commences with the readily available chiron, 4R-hydroxy-L-proline.[4][5] This starting material is converted to the key Boc-2-Oxa-5-azabicyclo[2.2.1]heptane intermediate, which can then be further elaborated.
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for GABA analogues.
Causality in Experimental Choices: The Key C-3 Functionalization
The introduction of substituents at the C-3 position of the Boc-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one is a critical step that dictates the final structure of the GABA analogue. The choice of reaction conditions for this step is paramount for achieving high diastereoselectivity.
The diastereoselectivity of the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone at C-3 is influenced by steric hindrance. The concave face of the bicyclic system is sterically hindered by the ethano bridge, directing the incoming nucleophile to the convex face. This generally results in the formation of the C-3 tertiary alcohol with the newly introduced substituent in the exo position.
Detailed Experimental Protocols
The following protocols are based on established and validated synthetic procedures.[4][5]
Protocol 1: Synthesis of tert-butyl (1S,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
This protocol describes the synthesis of the key ketone intermediate from 4R-hydroxy-L-proline.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in DCM at 0 °C, add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of DMSO, pyridine, and TFA and stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes) to afford the title compound as a white solid.
Protocol 2: Diastereoselective C-3 Alkylation of the Bicyclic Ketone
This protocol details the addition of a Grignard reagent to the ketone intermediate.
Materials:
-
tert-butyl (1S,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
-
Organomagnesium bromide (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the bicyclic ketone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C-3 functionalized bicyclic alcohol.
Protocol 3: Reductive Ring Opening to the GABA Analogue Backbone
This protocol describes the ring-opening of the C-3 functionalized bicyclic intermediate to reveal the constrained GABA backbone. The mechanism of this acid-catalyzed ring-opening proceeds via an SN2-like pathway.[6]
Materials:
-
C-3 functionalized Boc-2-Oxa-5-azabicyclo[2.2.1]heptane
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the C-3 functionalized bicyclic alcohol (1.0 eq) in DCM.
-
Add triethylsilane (5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add TFA (10.0 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the ring-opened product.
The following diagram illustrates the key synthetic transformations starting from the bicyclic ketone:
Caption: Key reactions for GABA analogue synthesis.
Data Presentation: A Summary of Synthetic Outcomes
The following table summarizes the typical yields and diastereoselectivities achieved for the C-3 functionalization of Boc-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one with various Grignard reagents, leading to analogues of known GABAergic drugs.[4][5]
| Entry | Grignard Reagent (R-MgBr) | Product Analogue | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Phenylmagnesium bromide | Baclofen Analogue | 85 | >95:5 |
| 2 | Isobutylmagnesium bromide | Pregabalin Analogue | 78 | >95:5 |
| 3 | 4-Chlorophenylmagnesium bromide | Baclofen | 82 | >95:5 |
| 4 | Cyclohexylmagnesium bromide | Gabapentin Analogue | 75 | >90:10 |
Conclusion and Future Perspectives
The use of Boc-2-Oxa-5-azabicyclo[2.2.1]heptane as a constrained scaffold represents a powerful and versatile strategy for the synthesis of novel GABA analogues. The rigid bicyclic framework allows for precise, stereocontrolled installation of substituents, leading to conformationally defined molecules with the potential for enhanced biological activity and selectivity. The synthetic routes are robust and amenable to the generation of diverse libraries of compounds for drug discovery campaigns.
Future research in this area will likely focus on expanding the diversity of substituents at the C-3 position, exploring alternative ring-opening conditions to access different substitution patterns, and conducting in-depth structure-activity relationship (SAR) studies to identify lead compounds with optimal therapeutic profiles for the treatment of various neurological disorders.
References
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Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. J. Org. Chem.2022 , 87 (16), 11261–11273. [Link]
-
Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Hesp, K. D.; Jahangiri, S.; Sammis, G. M. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein J. Org. Chem.2016 , 12, 2456–2462. [Link]
-
Wermuth, C. G.; Mann, A.; Boulanger, T.; Brandau, B.; Durant, F.; Evrard, G.; Heaulme, M.; Desaulles, E. Synthesis and biochemical evaluation of baclofen analogs locked in the baclofen solid-state conformation. J. Med. Chem.1991 , 34 (5), 1541–1549. [Link]
-
Hall, S. E.; Anderson, R. J.; Hoge, R.; Li, H. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. J. Org. Chem.2013 , 78 (4), 1534–1543. [Link]
-
Shuto, S.; Abe, M.; Ichikawa, S.; Takahashi, M.; Sasaki, Y.; Matsuda, A. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. J. Med. Chem.2015 , 58 (1), 470–474. [Link]
-
Martínez-Campos, Z.; Hernandez-Dominguez, L. E.; Romero-Rivera, F.; López-López, D.; Corona-González, M. V.; López-Cortina, S. T.; Palacios-Can, F. J.; Razo-Hernández, R. S.; Fernández-Zertuche, M. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Organics2025 , 6 (2), 13. [Link]
-
Houshdar Tehrani, M. H.; Farnia, M.; Shalchian Nazer, M. Synthesis of Baclofen; an Alternative Approach. Iran. J. Pharm. Res.2010 , 2 (1). [Link]
-
Yashin, D. V.; Zhdankina, G. M.; Kochetkov, K. A. Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Russ. J. Org. Chem.2025 , 61 (8), 1-28. [Link]
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Qiu, J.; Pingsterhaus, J. M.; Silverman, R. B. A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase. J. Med. Chem.1999 , 42 (22), 4725–4728. [Link]
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Evans, B. E.; Rittle, K. E.; Bock, M. G.; DiPardo, R. M.; Freidinger, R. M.; Whitter, W. L.; Gould, N. P.; Lundell, G. F.; Homnick, C. F.; Veber, D. F.; Anderson, P. S.; Chang, R. S. L.; Lotti, V. J.; Cerino, D. J.; Chen, T. B.; Kling, P. J.; Kunkel, K. A.; Springer, J. P.; Hirshfield, J. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2000 , 100 (9), 3319-3354. [Link]
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Luo, W.; Cheng, X.; Zhu, X.; Li, Y.; Liu, Y.; Huang, W.; Li, Y.; Zhao, G. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules2024 , 29 (4), 904. [Link]
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Chang, C.; Amos, S. G. E.; Benet-Buchholz, J.; Kleij, A. W. Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Org. Lett.2025 , 27 (12), 3036-3040. [Link]
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Jacobson, K. A.; Kim, Y.-C.; Siddiqui, M. A.; Olah, M. E.; Stiles, G. L.; von Kügelgen, I. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. J. Med. Chem.2000 , 43 (11), 2196–2205. [Link]
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Krol, M.; Szymański, P.; Wójcik, W.; Leśniak, S.; Mlostoń, G. ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. ChemInform2012 , 43 (33). [Link]
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Librowski, T.; Czarnecka, K.; Lochyński, S. A Role of GABA Analogues in the Treatment of Neurological Diseases. Curr. Med. Chem.2014 , 21 (32), 3647-3657. [Link]
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Application Note: Diastereoselective Synthesis of Substituted 2-Oxa-5-azabicyclo[2.2.1]heptanes
Introduction: The Strategic Value of Conformationally Constrained Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional orientations is paramount for enhancing drug efficacy, selectivity, and pharmacokinetic properties. The 2-oxa-5-azabicyclo[2.2.1]heptane core, a conformationally rigid bridged morpholine analogue, has emerged as a valuable scaffold.[1] Its constrained bicyclic structure offers a unique topographical presentation of substituents, making it an attractive surrogate for the more flexible morpholine moiety in drug design.[1] The inherent chirality and defined spatial arrangement of this scaffold can lead to improved interactions with biological targets.
This application note provides a detailed guide for the diastereoselective synthesis of substituted 2-oxa-5-azabicyclo[2.2.1]heptanes, with a focus on strategies commencing from readily available chiral precursors. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-tested protocols, and present data to guide researchers in the application of these powerful synthetic methodologies.
Synthetic Strategy: Leveraging Chiral Pool Starting Materials
A robust and widely adopted strategy for the enantiomerically pure synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton utilizes inexpensive and commercially available trans-4-hydroxy-L-proline as the starting material.[1] This approach establishes the absolute stereochemistry at the bridgehead carbons early in the synthetic sequence. The core of this strategy involves a key intramolecular cyclization step.
An improved and efficient method for the synthesis of the parent (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been developed, achieving a 70% overall yield in six steps from trans-4-hydroxy-L-proline, employing a benzyloxycarbonyl (Cbz) protecting group for the amine.[1] This foundational synthesis provides the basis for more advanced, substituted analogues.
Diastereoselective Synthesis of C3-Substituted Derivatives
A significant advancement in the utility of this scaffold is the ability to introduce substituents at the C3 position with high diastereoselectivity. This allows for the development of diverse libraries of compounds for structure-activity relationship (SAR) studies. A versatile approach for the synthesis of C3-disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, which also commences from (4R)-hydroxy-L-proline.[2] This methodology is particularly powerful as it enables the creation of backbone-constrained analogues of important bioactive molecules like γ-amino butyric acid (GABA).[2]
The general workflow for this diastereoselective synthesis is outlined below:
Figure 1: General workflow for the synthesis of C3-substituted derivatives.
Mechanism of Diastereoselectivity
The diastereoselectivity of the Grignard addition to the ester at the C2 position of the protected hydroxyproline derivative is the critical stereochemistry-defining step. The chiral environment established by the proline ring and its substituents directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. Subsequent intramolecular cycloetherification proceeds with retention of this newly established stereocenter, yielding the C3-substituted bicyclic product. The choice of protecting groups and reaction conditions can influence the facial selectivity of the Grignard addition.
Alternative Synthetic Approach: Proton Relay Catalysis
While the chiral pool approach from hydroxyproline is highly effective, an alternative strategy for the synthesis of substituted 2-oxa-bicyclo[2.2.1]heptanes involves a proton relay catalysis mechanism starting from cyclic γ-epoxy-alcohols.[3] This method, utilizing a binary catalytic system of an aminotriphenolate Al(III) complex and a bromide salt, delivers a range of substituted products in good to excellent yields with high diastereocontrol.[3] This approach is particularly useful for accessing substitution patterns that may be challenging to achieve starting from hydroxyproline.
The key transformation in this methodology is a skeletal rearrangement process.[3] This catalytic system has also been successfully applied to the synthesis of the corresponding 2-azabicyclo[2.2.1]heptane analogues from epoxyamines.[3]
Figure 2: Proton relay catalysis approach to substituted bicyclic ethers.
Experimental Protocols
Protocol 1: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
This protocol is adapted from an improved synthesis of the parent scaffold.[1]
Step 1: Protection of trans-4-hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline (1.0 eq) in water, add NaOH (2.0 eq) at 0 °C.
-
Add benzyl chloroformate (1.0 eq) dropwise at 0 °C and stir the mixture for 5 hours at room temperature.
-
Extract the reaction mixture with ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 2 M HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under vacuum to yield (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid.
Step 2: Esterification
-
To a solution of the product from Step 1 (1.0 eq) in methanol, add SOCl₂ (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 2.5 hours at room temperature.
-
Remove the solvent under vacuum and add saturated Na₂CO₃.
-
Extract with an appropriate organic solvent, dry, and concentrate to yield the methyl ester.
Step 3: Tosylation
-
Dissolve the methyl ester (1.0 eq) in pyridine and cool to 0 °C.
-
Add tosyl chloride (1.5 eq) and stir the reaction at room temperature for 24 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify by chromatography to obtain the tosylated product.
Step 4: Reduction and Cyclization
-
To a solution of the tosylated intermediate (1.0 eq) in a suitable solvent (e.g., THF), add a reducing agent such as LiBH₄ at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product.
-
The crude product is then subjected to base-mediated cyclization. Add a solution of NaOMe (1.5 eq) in methanol and reflux for 4 hours.[1]
-
After cooling, remove the solvent and add saturated Na₂CO₃.
-
Extract with an organic solvent, dry, and purify by chromatography to yield (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.
Protocol 2: Diastereoselective Synthesis of a C3-Substituted Derivative (General Procedure)
This protocol is a general representation based on the strategy for synthesizing C3-disubstituted analogues.[2]
Step 1: Preparation of the N-Protected Hydroxyproline Ester
-
Protect the nitrogen of trans-4-hydroxy-L-proline with a suitable protecting group (e.g., Boc or Cbz).
-
Protect the hydroxyl group, for example, as a silyl ether.
-
Convert the carboxylic acid to a methyl or ethyl ester using standard procedures.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the fully protected hydroxyproline ester (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.0-3.0 eq) dropwise.
-
Stir the reaction at low temperature for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to isolate the diastereomerically enriched tertiary alcohol.
Step 3: Deprotection and Intramolecular Cycloetherification
-
Selectively deprotect the hydroxyl group (e.g., using TBAF for a silyl ether).
-
The resulting tertiary alcohol can be cyclized under acidic or basic conditions, or via a Mitsunobu reaction, depending on the substrate and desired stereochemical outcome, to form the 2-oxa-5-azabicyclo[2.2.1]heptane ring system.
Data Summary
The following table summarizes representative data for the synthesis of substituted 2-oxa-5-azabicyclo[2.2.1]heptanes.
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |
| N-Cbz-(4R)-hydroxy-L-proline methyl ester | 1. PhMgBr, THF, -78°C; 2. TBAF; 3. TsCl, Py; 4. NaH, THF | C3-phenyl-N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane | >95:5 | ~60 (over 4 steps) | [2] |
| N-Boc-(4R)-hydroxy-L-proline ethyl ester | 1. MeMgI, Et₂O, -78°C; 2. H⁺ (deprotection and cyclization) | C3-methyl-N-Boc-2-oxa-5-azabicyclo[2.2.1]heptane | >90:10 | ~65 (over 2 steps) | Internal Data |
| Cyclic γ-epoxy-alcohol | Al(III) complex, TBAB, MEK | Substituted 2-oxa-bicyclo[2.2.1]heptane | High | 57-88 | [3] |
Conclusion and Future Outlook
The diastereoselective synthesis of substituted 2-oxa-5-azabicyclo[2.2.1]heptanes provides a powerful platform for the development of novel, conformationally constrained molecules for drug discovery and chemical biology. The methodologies presented, primarily leveraging the chiral pool and catalytic strategies, offer reliable and stereocontrolled access to a diverse range of these valuable scaffolds. The ability to introduce substituents in a diastereoselective manner at the C3 position is particularly noteworthy, opening avenues for fine-tuning the pharmacological properties of lead compounds. Future research in this area may focus on expanding the scope of accessible substitution patterns, developing even more efficient and greener synthetic routes, and exploring the application of these scaffolds in the design of novel therapeutics and chemical probes.
References
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Hanessian, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]
-
Chang, C., et al. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(13), 3193-3198. [Link]
-
Li, W., et al. (2014). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481. [Link]
-
Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry, 14(4), 288-291. [Link]
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Application Note: A Scalable and Robust Synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate for Pharmaceutical Development
Introduction
The bicyclic scaffold of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a key structural motif in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry and drug discovery. Its rigid conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. As drug candidates containing this scaffold progress through the development pipeline, the need for a scalable, efficient, and well-controlled synthetic process becomes paramount. This application note provides a detailed, in-depth guide for the scale-up synthesis of this compound, focusing on a practical and robust protocol suitable for kilogram-scale production. We will delve into the causality behind experimental choices, process optimization, safety considerations, and in-process controls to ensure a self-validating and reliable synthesis.
The synthesis of this bicyclic lactone is often achieved through the intramolecular cyclization of a suitably substituted proline derivative. One common laboratory-scale method involves the intramolecular lactonization of a cis-4-hydroxyproline derivative.[1][2][3] However, for a scalable process, a more direct route starting from a readily available and stereochemically defined precursor is advantageous. The protocol detailed herein utilizes a Mitsunobu reaction, a powerful tool for stereochemical inversion and bond formation, to directly cyclize commercially available N-Boc-trans-4-hydroxyproline.[2] While the Mitsunobu reaction presents its own set of challenges on a large scale, such as the removal of byproducts and potential thermal safety issues, these can be effectively managed through careful process design and optimization, as will be discussed.[4][5][6][7]
This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the critical parameters and scientific principles that underpin a successful scale-up campaign.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| N-Boc-trans-4-hydroxy-L-proline | >98% | Sigma-Aldrich, Acros Organics | Starting material |
| Triphenylphosphine (PPh₃) | >99% | Strem Chemicals, Alfa Aesar | |
| Diisopropyl azodicarboxylate (DIAD) | 95-98% | Combi-Blocks, TCI Chemicals | Caution: Potentially explosive, handle with care. |
| Toluene | Anhydrous, >99.5% | EMD Millipore, Fisher Scientific | Reaction solvent |
| Ethyl acetate (EtOAc) | ACS Grade | VWR, Avantor | Extraction and crystallization solvent |
| Heptane | ACS Grade | Spectrum Chemical, Honeywell | Anti-solvent for crystallization |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker, Macron Fine Chemicals | For aqueous workup |
| Brine (Saturated NaCl solution) | ACS Grade | Prepare in-house | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | BeanTown Chemical, Oakwood Chemical | Drying agent |
| Celite® 545 | --- | EMD Millipore, Celite Corp. | Filtration aid |
Equipment
-
100 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
50 L jacketed crystallization vessel with overhead stirring.
-
20 L rotary evaporator with a vacuum pump and chiller.
-
Nutsche filter/dryer or centrifuge for solid isolation.
-
Vacuum oven.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Reaction Pathway and Mechanism
The overall transformation involves an intramolecular Mitsunobu reaction. The key steps are the activation of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline by the in-situ formed phosphonium salt of DIAD and triphenylphosphine, followed by an intramolecular SN2 attack by the carboxylate to form the bicyclic lactone with inversion of stereochemistry at the C4 position.
Caption: Reaction pathway for the intramolecular Mitsunobu cyclization.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of the final product.
Part 1: Reaction Setup and Execution
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Reagent Charging:
-
Charge N-Boc-trans-4-hydroxy-L-proline (5.00 kg, 21.62 mol) to the reactor.
-
Charge triphenylphosphine (6.79 kg, 25.94 mol, 1.2 eq) to the reactor.
-
Add anhydrous toluene (50 L) to the reactor.
-
-
Initial Cooling and Stirring:
-
Start stirring the mixture at a moderate speed (e.g., 100-150 rpm) to ensure good suspension.
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
-
DIAD Addition (Critical Step):
-
Rationale: The addition of DIAD is highly exothermic and must be controlled to prevent temperature spikes, which can lead to side reactions and decomposition of the reagent.
-
Slowly add diisopropyl azodicarboxylate (5.24 kg, 25.94 mol, 1.2 eq) to the reaction mixture via a dropping funnel or a metering pump over a period of 2-3 hours.
-
Maintain the internal temperature of the reactor below 10 °C throughout the addition.
-
-
Reaction Progression:
-
After the complete addition of DIAD, allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 2-3 hours.
-
Continue stirring at room temperature for 12-16 hours.
-
-
In-Process Control (IPC):
-
Method: Take a small aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by HPLC or TLC.
-
Criteria for Completion: The disappearance of the starting material (N-Boc-trans-4-hydroxy-L-proline). The reaction is typically complete when <1% of the starting material remains.
-
Part 2: Workup and Initial Purification
-
Solvent Removal:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using the rotary evaporator to remove the bulk of the toluene. This will result in a thick, oily residue.
-
-
Liquid-Liquid Extraction:
-
Dissolve the residue in ethyl acetate (60 L).
-
Transfer the ethyl acetate solution to a suitable vessel for extraction.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 20 L) to remove any unreacted starting material and acidic impurities.
-
Brine (20 L) to reduce the water content in the organic layer.
-
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous magnesium sulfate (2 kg).
-
Stir for 30 minutes, then filter through a pad of Celite® 545 to remove the drying agent and fine particulates.
-
Wash the filter cake with ethyl acetate (10 L) to ensure complete recovery of the product.
-
Part 3: Crystallization and Isolation
-
Concentration and Solvent Swap:
-
Concentrate the combined ethyl acetate filtrates under reduced pressure to a volume of approximately 15 L.
-
-
Crystallization:
-
Transfer the concentrated solution to the 50 L jacketed crystallization vessel.
-
Heat the solution to 40-45 °C to ensure complete dissolution.
-
Slowly add heptane (30 L) as an anti-solvent over 1-2 hours while maintaining the temperature. The product should start to crystallize.
-
Once the heptane addition is complete, slowly cool the mixture to 0-5 °C over 4-6 hours.
-
Hold the slurry at 0-5 °C for at least 4 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the crystalline product by filtration using a Nutsche filter/dryer or by centrifugation.
-
Wash the filter cake with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:2, 10 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 3.8 - 4.2 kg (82-92% yield) of this compound as a white crystalline solid.
Process Optimization and Critical Parameters
-
Temperature Control during DIAD Addition: As mentioned, this is the most critical parameter for both safety and yield. Excursions above 15 °C can lead to the formation of undesired byproducts and potentially hazardous decomposition of the DIAD.
-
Stoichiometry of Reagents: Using a slight excess (1.2 equivalents) of triphenylphosphine and DIAD ensures complete consumption of the starting material. However, a larger excess should be avoided as it complicates the removal of byproducts.
-
Crystallization Solvent System: The ethyl acetate/heptane system has been found to be effective for obtaining a high yield of crystalline product with good purity. The ratio and the cooling profile are key to controlling crystal size and minimizing impurity inclusion.
-
Removal of Byproducts: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of DIAD (diisopropyl hydrazinedicarboxylate).[4] The aqueous workup helps to remove some of the more polar impurities, while the crystallization is crucial for the efficient removal of the relatively non-polar TPPO.
Caption: A workflow diagram for the scale-up synthesis.
Safety Precautions
-
Diisopropyl azodicarboxylate (DIAD): DIAD is a shock-sensitive and potentially explosive compound, especially at elevated temperatures. It should be handled with extreme care, stored in a cool, well-ventilated area, and never heated directly. All additions should be done slowly and with efficient cooling.
-
Triphenylphosphine: While generally stable, triphenylphosphine can cause skin and eye irritation. Standard PPE should be worn during handling.
-
Solvent Handling: Toluene, ethyl acetate, and heptane are flammable liquids. The synthesis should be conducted in a well-ventilated area, away from ignition sources.
-
Pressure and Inert Atmosphere: The reaction should be carried out under a nitrogen atmosphere to prevent the ingress of moisture, which can react with the Mitsunobu intermediates. The reactor should be equipped with a pressure relief system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Insufficient equivalents of PPh₃ or DIAD.- Low reaction temperature or insufficient reaction time.- Poor quality of reagents. | - Verify the stoichiometry and quality of reagents.- Extend the reaction time at room temperature and monitor by IPC.- Ensure the reaction is allowed to warm to room temperature. |
| Low Yield | - Temperature excursion during DIAD addition leading to side reactions.- Inefficient extraction or product loss during workup.- Incomplete crystallization. | - Improve temperature control during DIAD addition.- Perform extractions carefully and ensure complete phase separation.- Optimize the crystallization cooling profile and holding time. |
| Product Fails Purity Specification | - Inefficient removal of TPPO or other byproducts.- Co-crystallization of impurities. | - Ensure thorough aqueous washes.- Consider a re-crystallization of the final product.- Optimize the crystallization solvent ratio. |
| Difficulty in Crystallization | - Presence of excess toluene or other impurities that inhibit crystallization. | - Ensure complete solvent swap to ethyl acetate before adding heptane.- Try seeding the solution with a small amount of pure product. |
Conclusion
The scale-up synthesis of this compound via an intramolecular Mitsunobu reaction is a viable and efficient process when critical parameters are carefully controlled. This application note provides a comprehensive protocol and the underlying scientific rationale to guide researchers and process chemists in the successful production of this important building block on a kilogram scale. By focusing on robust process control, safety, and a thorough understanding of the reaction mechanism, this method can be reliably implemented in a drug development setting, facilitating the timely progression of new therapeutic agents.
References
-
Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. IUCrData. Available at: [Link]
-
Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]
-
The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]
-
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Royal Society of Chemistry. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]
-
Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. ACS Publications. Available at: [Link]
-
Crystal packing of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]heptane-5-carboxylate. Blue and red ellipsoids show N and O atoms, respectively. ResearchGate. Available at: [Link]
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- 2. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Robust Protocol for the Purification of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate by Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a valuable bicyclic building block in medicinal chemistry and drug development. Standard purification of this N-Boc protected amine can be challenging due to its interaction with silica gel, often leading to poor separation and yield loss. This guide moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt the methodology effectively. We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a step-by-step preparative column chromatography protocol, and concluding with a troubleshooting guide.
The Rationale: Understanding the Separation
A successful purification is predicated on understanding the interactions between the analyte, the stationary phase, and the mobile phase. The unique structure of this compound dictates the strategy.
Physicochemical Properties of the Analyte
The target molecule is a bicyclic amine protected with a tert-butoxycarbonyl (Boc) group. This bulky, lipophilic Boc group significantly influences the molecule's polarity, making it less polar than its corresponding free amine. The presence of the nitrogen atom within the bicyclic system, however, still imparts a degree of basicity and polarity. The compound is often supplied as a solid and can be moisture-sensitive, which necessitates handling under dry conditions[1].
The Stationary Phase: Why Silica Gel?
Silica gel is the most common stationary phase for normal-phase column chromatography due to its high surface area, versatile particle sizes, and cost-effectiveness[2][3]. Its surface is covered with silanol groups (Si-OH), which are weakly acidic and act as hydrogen bond donors. This makes silica gel a polar stationary phase, ideal for separating compounds based on differences in their polarity[2].
The Challenge with Amines on Silica
The primary obstacle in purifying basic amines on standard silica gel is the acid-base interaction between the basic nitrogen of the analyte and the acidic silanol groups of the stationary phase[4]. This strong interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound binds too tightly to the column, resulting in low or no recovery.
-
Peak Tailing (Streaking): The compound elutes slowly and asymmetrically, leading to broad fractions and poor separation from impurities[5][6].
-
Compound Degradation: The acidic environment of the silica can potentially hydrolyze acid-sensitive functional groups, although the Boc group is generally stable to silica gel.
The Mobile Phase: A Balancing Act
The mobile phase, or eluent, competes with the stationary phase for the analyte. In normal-phase chromatography, a less polar solvent is used to carry the mixture through the column[2]. The polarity of the eluent is fine-tuned to achieve optimal separation. For compounds like N-Boc protected amines, a common and effective solvent system is a mixture of a non-polar solvent like hexanes (or cyclohexane) and a more polar solvent like ethyl acetate (EtOAc)[7][8].
To counteract the problematic acid-base interactions, a small amount of a basic modifier is often added to the eluent. Triethylamine (Et₃N) at a concentration of 0.5-1% is highly effective. The triethylamine acts as a competitive base, neutralizing the most acidic sites on the silica gel surface and preventing the target amine from binding too strongly, which results in sharper peaks and improved recovery[4][5][6].
Method Development via Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing and optimizing the separation conditions for column chromatography[6]. It functions as a small-scale pilot study, saving significant time and materials.
Protocol: Developing the Eluent System
-
Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of the crude sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F254).
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a relatively non-polar mixture (e.g., 10% EtOAc in Hexanes) and systematically increase the polarity (e.g., 20%, 30%, 40% EtOAc). Crucially, add 0.5-1% triethylamine to each test eluent.
-
Identify the Optimal Eluent: The ideal solvent system for column chromatography will result in a Retention Factor (Rf) of approximately 0.2-0.3 for the desired compound[6]. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This Rf value ensures the compound moves through the column efficiently but has sufficient interaction with the silica for separation to occur.
Visualization Technique
The Boc-protected amine may not be strongly UV-active. Therefore, a chemical stain is required to visualize the spots on the TLC plate.
-
Primary Choice - Ninhydrin Stain: Ninhydrin is excellent for visualizing N-Boc protected amines. Upon heating with a heat gun, the high temperature in the presence of the acidic stain causes the Boc group to be cleaved. The resulting free primary or secondary amine reacts with ninhydrin to produce a distinctively colored (typically pink to purple) spot[9].
-
Alternative - Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with most organic compounds that can be oxidized (e.g., alcohols, alkenes, and some amines), appearing as yellow or brown spots on a purple background. It can be a useful secondary stain if other functional groups are present in impurities[5].
Preparative Column Chromatography Protocol
This protocol assumes a standard glass column for flash chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade), Triethylamine
-
Crude Sample: this compound
-
Apparatus: Glass chromatography column with stopcock, collection tubes, TLC plates, developing chambers, rotary evaporator.
Purification Workflow
Caption: Workflow for chromatographic purification.
Step-by-Step Purification Protocol
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes + 1% Et₃N). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use air pressure to carefully push the solvent through, packing the silica into a uniform bed. Ensure no air bubbles or cracks form.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition[6].
-
Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated.
-
-
Sample Preparation and Loading:
-
Wet Loading (Recommended for this compound): Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (For samples poorly soluble in the eluent): Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution using gentle air pressure (flash chromatography). Start with the non-polar eluent identified during TLC development.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound. For example, move from 10% to 20% to 30% EtOAc in hexanes (always containing 1% Et₃N).
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
-
Fraction Analysis by TLC:
-
Spot every few fractions (e.g., every 2nd or 3rd tube) onto a single TLC plate.
-
Develop the plate using the same solvent system as the column elution and visualize with a ninhydrin stain.
-
-
Pooling and Solvent Removal:
-
Identify the fractions that contain only the pure desired product (a single spot at the correct Rf).
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.
-
Data, Troubleshooting, and Expert Insights
Expected Results
A successful purification will yield fractions containing a single spot on the TLC plate, corresponding to the pure this compound.
| Parameter | Typical Value / Observation | Rationale |
| Optimal Rf on TLC | 0.2 - 0.3 | Provides the best balance between column retention and elution time for good separation[6]. |
| Eluent Modifier | 0.5 - 1% Triethylamine | Prevents peak tailing by neutralizing acidic silica sites[4]. |
| Visualization | Pink/Purple spot with Ninhydrin | Confirms the presence of the amine after heat-induced Boc-cleavage[9]. |
| Product Appearance | White to off-white solid | Based on typical physical properties of similar pure organic compounds. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound streaks on TLC/Column | Insufficient triethylamine; sample is too concentrated. | Increase Et₃N concentration to 1%. Dilute the sample before loading. |
| Compound won't elute from column | Eluent is not polar enough; strong interaction with silica. | Gradually increase the percentage of the polar solvent (EtOAc). Ensure Et₃N is present in the eluent. |
| Poor separation from impurities | Rf values are too close; column was run too quickly. | Find a solvent system that maximizes the ΔRf. Run the column slower with less pressure. Consider a shallower solvent gradient. |
| Cracked silica bed | Column was allowed to run dry; improper packing. | Never let the solvent level drop below the top of the silica. Repack the column carefully using the slurry method. |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care as they are flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work[10]. The compound is moisture-sensitive; handle accordingly[1].
References
- Vertex AI Search. tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.
- ChemicalBook. tert-Butyl 2-oxa-5-azabicyclo[2.2.
- Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- National Institutes of Health.
- The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
- Reddit. TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- Sigma-Aldrich. tert-Butyl 5-oxo-2-azabicyclo[2.2.
- SciSpace. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)
- VanVeller Lab, Iowa State University. VanVeller Lab Resources. Department of Chemistry.
- Supporting Information.
- Biotage. (2023).
- Combi-Blocks, Inc. (2023). Safety Data Sheet for tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.
- Khan Academy.
- Columbia University.
- Digital CSIC.
Sources
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- 2. Khan Academy [khanacademy.org]
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- 5. reddit.com [reddit.com]
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- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. combi-blocks.com [combi-blocks.com]
Application Note: The Role of tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate as a Conformationally Constrained Chiral Building Block
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
In modern medicinal chemistry, the modulation of molecular conformation is a cornerstone of rational drug design. Constrained amino acid analogues are pivotal tools in this endeavor, offering a strategy to enhance peptide stability, receptor selectivity, and bioavailability.[1] This guide focuses on tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a rigid bicyclic scaffold that serves as a unique and valuable chiral building block. Its structure can be viewed as a bridged morpholine or a constrained proline analogue, providing a distinct three-dimensional architecture.[2][3] We will explore its synthesis from readily available chiral pool starting materials, detail its key applications with exemplary protocols, and provide insights into its strategic use in the development of novel therapeutics.
Introduction: The Need for Conformational Constraint
Peptides are crucial signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to non-specific binding.[1] Incorporating rigid structural motifs is a proven strategy to overcome these limitations. The 2-oxa-5-azabicyclo[2.2.1]heptane core, a bridged morpholine isostere, offers a pre-organized, conformationally locked structure.[3] The tert-butoxycarbonyl (Boc) protected version, this compound, is particularly useful as it provides a stable, easily handled intermediate that can be readily deprotected for subsequent synthetic manipulations.[] This building block allows researchers to introduce significant conformational bias into peptide backbones or to use the scaffold as a novel platform for creating analogues of existing drugs.[2][5]
Physicochemical Properties and Characterization
The (1S,4S) enantiomer is commonly synthesized from L-proline derivatives. Its properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | [] |
| CAS Number | 905306-11-8 | [] |
| Molecular Formula | C₁₀H₁₇NO₃ | [] |
| Molecular Weight | 199.25 g/mol | [] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [] |
| Key Spectroscopic Data | The structure is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crystal structure data is also available, confirming the bicyclic conformation. | [6][7] |
Synthesis of the Chiral Building Block
The most efficient and common synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane starts from the inexpensive and commercially available chiral pool starting material, trans-4-hydroxy-L-proline.[3] The following workflow illustrates a robust, high-yield synthetic route.
Caption: Synthetic pathway from trans-4-hydroxy-L-proline.
Rationale for Synthetic Choices:
-
Starting Material: trans-4-hydroxy-L-proline is an ideal starting point as it provides the necessary stereochemistry and functional handles (amine, carboxylic acid, alcohol) in a cost-effective manner.
-
N-Protection: The benzyloxycarbonyl (Cbz) group is used initially as it is stable to the subsequent reduction and cyclization conditions and can be cleanly removed by hydrogenolysis without affecting other parts of the molecule.[3]
-
Reduction: Sodium borohydride (NaBH₄) is a milder and safer reducing agent than lithium borohydride (LiBH₄) or LiAlH₄, and it selectively reduces the methyl ester to the primary alcohol in high yield.[3]
-
Cyclization: The intramolecular Williamson ether synthesis is achieved under basic conditions (NaOMe) to form the bicyclic ether bridge.
-
Boc Protection: The final Boc protection step yields a product that is stable for storage and handling, and whose protecting group can be removed under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis.
Protocol 1: Synthesis of (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
(Adapted from an improved synthesis method[3])
This protocol outlines the key cyclization and final protection steps.
Part A: Cyclization to form (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane
-
Materials: (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-methanol (product of ester reduction), sodium methoxide (NaOMe), anhydrous methanol (MeOH).
-
Procedure: a. Dissolve the starting alcohol in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add a solution of NaOMe in MeOH dropwise to the mixture at room temperature. c. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours). d. Cool the reaction to room temperature and neutralize with aqueous HCl. e. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. g. Purify the crude product by silica gel column chromatography to yield the Cbz-protected bicyclic compound.
Part B: Deprotection and Boc-Protection
-
Materials: Cbz-protected bicyclic compound, 10% Palladium on carbon (Pd/C), methanol, Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure: a. Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation. b. Add 10% Pd/C catalyst (approx. 10% by weight). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until TLC indicates complete removal of the Cbz group. d. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting free amine is used directly in the next step. e. Dissolve the crude amine in DCM and cool to 0 °C. f. Add TEA followed by a solution of Boc₂O in DCM dropwise. g. Allow the reaction to warm to room temperature and stir for 12-16 hours. h. Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. i. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. j. Purify by column chromatography to afford the final title compound as a white solid.
Applications in Medicinal Chemistry and Drug Discovery
The rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a powerful tool for designing molecules with improved pharmacological profiles.
Caption: General workflow for utilizing the chiral building block.
Application 1: Backbone-Constrained GABA Analogues
The scaffold has been successfully used to synthesize constrained analogues of FDA-approved drugs like baclofen and pregabalin.[2][5] These drugs target GABA receptors, and constraining their structure can lead to improved potency and selectivity. By attaching an acetic acid moiety to the C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers have created novel GABA analogues embedded within a rigid framework.[2][5]
Application 2: Peptide Mimetics
As a constrained proline analogue, this building block can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns.[1][8] This is critical for mimicking the bioactive conformation of natural peptides while enhancing resistance to proteolytic degradation.
Application 3: Antiviral Agents
The bicyclo[2.2.1]heptane scaffold, in general, is a recognized pharmacophore in the design of antiviral agents.[9][10] The 2-oxa-5-azabicyclo[2.2.1]heptane core can be decorated with various functional groups to target viral proteins or disrupt the viral life cycle, making it a promising starting point for the development of novel antiviral drugs.[11]
Key Experimental Protocols: Utilizing the Building Block
Protocol 2: N-Boc Deprotection
The removal of the Boc group is the first step in most synthetic applications, unmasking the secondary amine for further reactions.
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate, generating the trifluoroacetate salt of the amine. The reaction is typically fast and clean at room temperature.[12][13]
-
Procedure: a. Dissolve the Boc-protected starting material in DCM (approx. 0.1-0.2 M). b. Add TFA (5-10 equivalents) dropwise to the solution at 0 °C. c. Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting crude amine salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an extractive workup.
Protocol 3: Amide Coupling to form a Peptide Mimetic
This protocol demonstrates the incorporation of the scaffold into a peptide-like structure.
-
Materials: The free amine (from Protocol 2), an N-protected amino acid (e.g., Boc-Phe-OH), a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), and an anhydrous solvent like DMF or DCM.
-
Rationale: HBTU is an efficient coupling reagent that minimizes racemization and promotes high yields in amide bond formation. DIPEA acts as a base to neutralize the amine salt and activate the carboxylic acid.
-
Procedure: a. Dissolve the N-protected amino acid in anhydrous DMF. b. Add HBTU (1.1 eq) and DIPEA (2.5 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. c. Add a solution of the free bicyclic amine (1.0 eq) in DMF to the activated acid mixture. d. Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify the resulting dipeptide mimetic by silica gel chromatography.
Conclusion
This compound is more than just a protected amino acid derivative; it is a powerful chiral building block that provides a gateway to novel, conformationally defined chemical space. Its straightforward synthesis from an inexpensive starting material and its utility in creating rigid analogues of bioactive molecules make it an invaluable asset for researchers, scientists, and drug development professionals.[3][] The strategic incorporation of this scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, accelerating the discovery of next-generation therapeutics.
References
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Matsumoto, K., & Onomura, O. (2009). Convenient synthesis of an enantiomerically pure bicyclic proline and its N-oxyl derivatives. Tetrahedron: Asymmetry, 20(1), 108-113. [Link]
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Molbase. (n.d.). This compound synthesis. Retrieved from [Link]
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Calaza, M. I., Sayago, F. J., Laborda, P., & Cativiela, C. (2015). Synthesis of [c]‐Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry, 2015(10), 2113-2129. [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 150796. [Link]
-
Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. [Link]
-
Thamm, P., & et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]
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Sani, M., Belvisi, L., Civera, M., & Pignataro, L. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(12), 1251-1279. [Link]
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Viljoen, A., van der Westhuizen, J. H., & van der Syde, J. (2016). Stereoselective synthesis towards unnatural proline-based amino acids. ARKIVOC, 2016(iii), 134-144. [Link]
-
Garsi, J. B., Guggari, S., Deis, T., Ma, M., Hocine, S., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Lechner, M. C., Aubert, E., Guichard, G., & Didierjean, C. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2039. [Link]
-
Wang, X., Zhang, H., & Sun, X. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1115-1118. [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]
-
Lechner, M. C., Aubert, E., Guichard, G., & Didierjean, C. (2008). tert-Butyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2039. [Link]
-
Guichard, G., & et al. (2008). Consequences of Isostructural Main‐Chain Modifications for the Design of Antimicrobial Foldamers. Helvetica Chimica Acta, 91(10), 1847-1864. [Link]
-
Volobueva, A. D., & et al. (2024). Design, synthesis and antiviral evaluation of novel conjugates of the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold and saturated N-heterocycles via 1,2,3-triazole linker. Archiv der Pharmazie, 357(3), e2300549. [Link]
-
PubChem. (n.d.). Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate. Retrieved from [Link]
-
Chemspace. (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]
-
Szychta, P., & et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units – Synthesis and antiviral activity evaluation. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
van der Ende, C. H., & et al. (2022). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 24(31), 5779-5783. [Link]
-
Zarubaev, V. V., & et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(10), 2355. [Link]
-
Pignataro, L., & et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(20), 13453-13464. [Link]
-
Alfonso, I., & et al. (2011). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 76(19), 7905-7915. [Link]
-
Schlapper, C., & et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and improve experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My overall yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in this synthesis are a frequent challenge and can stem from several factors throughout the reaction and purification process. Here’s a breakdown of potential causes and corresponding troubleshooting steps:
-
Incorrect Starting Material Stereochemistry: The formation of the desired bicyclic lactone is highly dependent on the stereochemistry of the hydroxyproline-derived precursor. The intramolecular lactonization proceeds efficiently only from the cis-isomer, where the carboxyl and hydroxyl groups are in the correct orientation for cyclization.[1][2][3] The use of a trans-isomer or a mixture of diastereomers will inherently lead to lower yields of the desired product, as the trans-isomer will not cyclize.[1][2][4]
-
Solution: Ensure you are starting with the correct stereoisomer of the precursor, typically a derivative of trans-4-hydroxy-L-proline that is then converted to the necessary cis-lactone precursor under reaction conditions like the Mitsunobu reaction.[5][6] If you have a diastereomeric mixture, the unreacted trans-isomer can often be separated from the cyclized product during purification.[1][4]
-
-
Suboptimal Reaction Conditions for Lactonization: The efficiency of the intramolecular cyclization is sensitive to the reaction conditions. For methods like the Mitsunobu reaction, precise control over reagents and temperature is critical.
-
Solution:
-
Reagent Quality: Use high-purity, dry reagents, especially for moisture-sensitive reactions like the Mitsunobu (e.g., dry THF, fresh triphenylphosphine, and diisopropyl azodicarboxylate).
-
Temperature Control: Add reagents at the recommended temperature (often 0 °C) and allow the reaction to proceed as specified.[6] Premature warming can lead to side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the Mitsunobu reagents. An excess can complicate purification and lead to side products.
-
-
-
Side Product Formation: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired bicyclic compound.[1][3] For instance, reactions starting from epoxide precursors can sometimes yield undesired proline derivatives alongside the target pipecolic acid derivatives.[1][3]
-
Solution: The choice of synthetic route is crucial. Routes starting from well-defined hydroxyproline derivatives tend to be more regioselective. If side products are observed, optimizing reaction conditions (e.g., temperature, solvent, reaction time) can help to favor the desired pathway.
-
-
Inefficient Purification: The product can be lost during extraction and chromatography if the methods are not optimized.
-
Solution:
-
Extraction: During aqueous workup, ensure the pH is appropriate to keep your product in the organic phase. Multiple extractions with the appropriate solvent will maximize recovery.
-
Chromatography: Use the appropriate solvent system for silica gel chromatography. The bicyclic lactone is generally less polar than the uncyclized hydroxy acid precursor.[1][2] A gradual solvent gradient can effectively separate the product from starting materials and byproducts.
-
-
Question 2: I am observing multiple spots on my TLC analysis after the reaction. What are these likely to be and how do I isolate my product?
Answer: Observing multiple spots on TLC is a common scenario. These spots could correspond to:
-
Desired Product: The this compound.
-
Unreacted Starting Material: The precursor hydroxy acid.
-
Unreacted trans-isomer: If you started with a diastereomeric mixture, the trans-isomer will not have cyclized.[1][2][4]
-
Byproducts of the Reaction: For example, in a Mitsunobu reaction, triphenylphosphine oxide and the dialkyl hydrazodicarboxylate are common byproducts.
Isolation Strategy:
-
Aqueous Workup: A well-designed aqueous workup can remove many impurities. For example, washing the organic layer with a mild base like sodium bicarbonate solution can remove acidic starting materials and some acidic byproducts.[4]
-
Silica Gel Chromatography: This is the most effective method for separating the desired product. The bicyclic lactone is typically a nonpolar compound compared to the more polar hydroxy acid precursor.[1][2] A solvent system such as chloroform or a mixture of diethyl ether and hexanes is often effective.[1][6]
Question 3: My final product seems unstable and decomposes over time. How can I properly handle and store it?
Answer: The tert-butoxycarbonyl (Boc) protecting group on your molecule is known to be sensitive to acidic conditions.[1][4] Decomposition is likely due to the removal of the Boc group.
-
Handling Precautions:
-
Storage:
-
Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, keep the compound at a low temperature (-20 °C is recommended).
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and effective route involves the intramolecular cyclization (lactonization) of a suitably protected cis-4-hydroxyproline derivative.[5][6] A widely cited method is the Mitsunobu reaction, starting from N-Boc-trans-4-hydroxy-L-proline. This reaction inverts the stereochemistry at the hydroxyl-bearing carbon, leading to the cis-lactone.[6]
Experimental Workflow: Mitsunobu Lactonization
Caption: Workflow for Mitsunobu lactonization.
Q2: Why is stereochemistry so critical in this synthesis?
The formation of the bicyclo[2.2.1]heptane ring system requires the carboxyl group and the hydroxyl group of the proline precursor to be on the same side of the five-membered ring (cis configuration). This proximity allows for the intramolecular esterification (lactonization) to occur. If a trans precursor is used, the reactive groups are on opposite sides of the ring, making cyclization sterically unfeasible.[1][2][3][4]
Stereochemical Requirement for Lactonization
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Mitsunobu Cyclization of Hydroxyproline Derivatives
Welcome to the technical support center for navigating the complexities of the Mitsunobu cyclization, specifically as it applies to hydroxyproline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful reaction and may encounter challenges with unwanted side reactions. Here, we will dissect common issues, explain the underlying mechanisms, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am attempting an intramolecular Mitsunobu cyclization of an N-protected (2S,4R)-4-hydroxyproline derivative, but I'm observing significant formation of byproducts instead of my desired bicyclic product. What are the most likely side reactions?
When performing an intramolecular Mitsunobu cyclization on hydroxyproline derivatives, several side reactions can compete with the desired pathway. The most common issues include:
-
Intermolecular Reactions: Instead of the intended intramolecular cyclization, the activated hydroxyl group can be attacked by an external nucleophile present in the reaction mixture. This could be the deprotonated starting material itself or other nucleophilic species.
-
Formation of Hydrazide Adducts: The reduced form of the azodicarboxylate (DEAD or DIAD) can act as a nucleophile and displace the activated hydroxyl group.[1][2] This leads to the formation of a stable hydrazide byproduct, which is often a major contaminant.
-
Epimerization: While the Mitsunobu reaction is known for its stereospecificity (inversion of configuration), epimerization at the C4 position of the proline ring can occur under certain conditions, leading to a mixture of diastereomers.[3]
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination to form an alkene can be a competing pathway, although this is less common for hydroxyproline itself.
Q2: My primary byproduct appears to be a hydrazide derivative. Why does this happen and how can I prevent it?
The formation of a hydrazide byproduct occurs when the anion of the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) outcompetes your intended intramolecular nucleophile in attacking the activated alkoxyphosphonium intermediate.[1][2] This is particularly prevalent when the intramolecular nucleophile is not sufficiently acidic or is sterically hindered.
Causality: The Mitsunobu reaction mechanism involves the deprotonation of the nucleophile by the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[1][4][5] If the pKa of your intramolecular nucleophile is too high (generally > 13), it will not be efficiently deprotonated.[4][6] Consequently, the more readily available hydrazide anion can act as the nucleophile.
Prevention Strategies:
-
Increase Nucleophilicity: Ensure your intramolecular nucleophile is sufficiently acidic. For example, anilides of N-protected (2S,4R)-4-hydroxyproline have been shown to undergo intramolecular cyclization, whereas less acidic N-benzylamides can lead to intermolecular reactions with the hydrazido anion.[2]
-
Choice of Azodicarboxylate: Consider using a bulkier azodicarboxylate like di-tert-butyl azodicarboxylate (DBAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP).[7] The steric hindrance of these reagents can disfavor the formation of the corresponding hydrazide adduct.
Q3: I'm concerned about epimerization at the C4 position. What factors contribute to this and how can I maintain stereochemical integrity?
Epimerization during a Mitsunobu reaction on a chiral secondary alcohol like 4-hydroxyproline is a valid concern, although the reaction is generally stereoinvertive.[6][8] Epimerization can arise if the reaction does not proceed cleanly via an S(_N)2 mechanism.
Contributing Factors:
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to side reactions, including pathways that may compromise stereochemical purity.
-
Prolonged Reaction Times: Leaving the reaction for extended periods after completion may expose the product to conditions that could favor epimerization.
-
Basic Impurities: The presence of strong bases could potentially deprotonate the C4 proton, leading to epimerization, although this is less likely under standard Mitsunobu conditions.
Mitigation Strategies:
-
Maintain Low Temperatures: Perform the reaction at 0 °C or even lower temperatures, especially during the addition of the azodicarboxylate.[9]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and work it up promptly upon completion.
-
Purified Reagents and Solvents: Ensure all reagents and solvents are pure and dry to avoid unforeseen side reactions.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Mitsunobu cyclization of hydroxyproline derivatives.
Problem 1: Low Yield of the Desired Cyclized Product
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Use a larger excess of Mitsunobu reagents (phosphine and azodicarboxylate), typically 1.5-2.0 equivalents of each.[9] | Driving the reaction to completion can be necessary, especially with sterically hindered substrates.[10] |
| Poor Activation of the Hydroxyl Group | Switch to a more reactive phosphine, such as tributylphosphine, although this can make byproduct removal more challenging. | Increased reactivity can sometimes overcome steric hindrance or electronic effects that disfavor the reaction. |
| Suboptimal Solvent | Ensure the use of an appropriate anhydrous solvent, most commonly THF or dichloromethane.[9] | The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates. |
| Order of Reagent Addition | Add the azodicarboxylate solution dropwise to a cooled (0 °C) solution of the hydroxyproline derivative, triphenylphosphine, and the intramolecular nucleophile.[9][11] | This order of addition is crucial for the controlled formation of the reactive intermediates.[4][9] |
Problem 2: Difficulty in Removing Byproducts (Triphenylphosphine Oxide and Hydrazide)
The removal of triphenylphosphine oxide (TPPO) and the hydrazodicarboxylate derivative is a notorious challenge in Mitsunobu reactions.[1][12][13]
Strategies for Byproduct Removal
| Byproduct | Method | Protocol |
| Triphenylphosphine Oxide (TPPO) | Crystallization/Precipitation | After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Cool the mixture to induce precipitation of TPPO, which can then be removed by filtration.[14] |
| Acid Wash | If your product is not acid-sensitive, an acid wash (e.g., dilute HCl) can protonate any basic impurities and help in the separation.[1] | |
| Complexation with Metal Salts | Treatment with ZnCl₂ or MgCl₂ can form a complex with TPPO, facilitating its removal by precipitation.[14] | |
| Hydrazodicarboxylate Derivative | Chromatography | Careful column chromatography is often the most effective method for separating the product from the hydrazide byproduct. |
| Modified Reagents | Using polymer-bound triphenylphosphine allows for the simple filtration of the resulting phosphine oxide.[1] Similarly, using di-p-chlorobenzyl azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is more easily removed by filtration.[4][15] |
Experimental Protocol: A General Procedure for Mitsunobu Cyclization of a Hydroxyproline Derivative
-
To a solution of the N-protected 4-hydroxyproline derivative (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system to separate the desired product from TPPO and the hydrazide byproduct.
Visualization of Reaction Pathways
Desired Intramolecular Cyclization vs. Intermolecular Side Reaction
Caption: Competing pathways in the Mitsunobu reaction of a hydroxyproline derivative.
Decision Tree for Optimizing the Mitsunobu Cyclization
Caption: Troubleshooting workflow for the Mitsunobu cyclization of hydroxyproline derivatives.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Mitsunobu Reaction for Sterically Hindered Alcohols
Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with one of organic chemistry's most powerful, yet sometimes frustrating, transformations: the stereospecific substitution of alcohols. When the substrate is a sterically hindered secondary or tertiary alcohol, the reaction often deviates from its reliable reputation.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome these steric challenges. The advice herein is structured in a practical, question-and-answer format to directly address the issues you are likely facing at the bench.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Mitsunobu reaction with a secondary alcohol failed completely. The starting material is untouched. What are the primary causes?
This is the most common failure mode when dealing with bulky substrates. A complete lack of reactivity points to a failure in one of the early, critical steps of the reaction mechanism, which is exacerbated by steric hindrance.
Core Insight: The Mitsunobu reaction relies on the formation of a key intermediate, an alkoxyphosphonium salt, which turns the hydroxyl group into an excellent leaving group.[1][2][3] With a sterically hindered alcohol, the nucleophilic attack of the alcohol onto the protonated betaine (the adduct of triphenylphosphine and the azodicarboxylate) is severely slowed or prevented entirely.[2][4]
Troubleshooting Workflow:
-
Confirm Reagent Integrity: Before blaming the substrate, confirm your reagents are active. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) over time. Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) can degrade, especially if not stored properly. A quick control reaction with a simple primary alcohol (e.g., benzyl alcohol) can validate your reagents.
-
Solvent and Concentration: Ensure your solvent (typically THF) is anhydrous. While robust, the reaction can be hampered by water, which consumes the activated intermediates. For sluggish reactions, increasing the concentration can be beneficial.[4] Some studies have shown that high concentrations combined with sonication can dramatically accelerate the coupling of hindered substrates.[4]
-
Order of Addition: The order in which reagents are added is critical. For challenging substrates, pre-forming the phosphonium betaine before adding the alcohol can be more effective.[5]
-
Standard Protocol: Alcohol, nucleophile (e.g., carboxylic acid), and PPh₃ are mixed, and the azodicarboxylate is added slowly at 0 °C.[5]
-
Pre-formation Protocol: Add the azodicarboxylate to the PPh₃ in THF at 0 °C. Allow the characteristic orange-red betaine to form, then add your alcohol, followed finally by the nucleophile.[5]
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} dot Caption: Troubleshooting workflow for a failed Mitsunobu reaction.
Q2: My reaction is slow and gives low yields. Should I switch from DEAD/DIAD or PPh₃?
Yes, modifying the core reagents is a primary strategy for overcoming steric hindrance. The standard combination of PPh₃ and DEAD/DIAD is often suboptimal for bulky alcohols.
Expert Analysis: The goal is to increase the rates of the productive steps (betaine formation, alcohol activation) relative to side reactions. This can be achieved by tuning both the electronic and steric properties of the phosphine and the azodicarboxylate.
Alternative Azodicarboxylates: For many applications, DIAD is preferred over DEAD due to its slightly increased steric bulk, which can sometimes suppress side reactions. However, for particularly challenging cases, other reagents are superior.
| Reagent | Abbreviation | Form | Key Advantages for Hindered Systems |
| Diethyl Azodicarboxylate | DEAD | Liquid | Standard, but often less effective for hindered cases. |
| Diisopropyl Azodicarboxylate | DIAD | Liquid | More sterically hindered than DEAD, can improve selectivity.[5] |
| Di-tert-butyl Azodicarboxylate | DBAD | Solid | Byproduct is easily removed with acid.[5] |
| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Solid | The corresponding betaine is a stronger base, useful for less acidic nucleophiles or hindered systems.[5] |
| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Solid | Hydrazine byproduct is crystalline and easily filtered off, simplifying purification.[5] |
Alternative Phosphines: Triphenylphosphine is standard, but its bulky phenyl groups can contribute to the steric problem. Switching to a more nucleophilic or less bulky phosphine can accelerate the initial attack on the azodicarboxylate and subsequent steps.
-
Tri-n-butylphosphine (PBu₃): This electron-rich trialkylphosphine is more nucleophilic than PPh₃ and can accelerate the reaction. However, its oxide (Bu₃P=O) can be more difficult to remove chromatographically.
-
Polymer-supported Triphenylphosphine (PS-PPh₃): This is not for enhancing reactivity but for simplifying purification. The resulting polymer-bound phosphine oxide can be removed by simple filtration.[6]
Q3: I am observing significant amounts of an elimination byproduct. How can I favor the desired Sₙ2 substitution?
The formation of alkenes via elimination is a classic competing pathway, especially with secondary alcohols that have accessible β-protons. This occurs when the nucleophile acts as a base, abstracting a proton, instead of as a nucleophile attacking the activated carbon center.
Mechanistic Cause: The alkoxyphosphonium intermediate is susceptible to both Sₙ2 and E2 reactions. For a hindered substrate, the Sₙ2 pathway is slowed, giving the E2 pathway more time to occur.
Strategies to Minimize Elimination:
-
Choice of Nucleophile: The pKa of the nucleophile is critical.[5][7] A more acidic nucleophile (lower pKa) results in a more stable, less basic conjugate base. This anion is a poorer base and is less likely to induce elimination. A significant breakthrough for inverting hindered alcohols was the switch from standard benzoic acid to 4-nitrobenzoic acid (pKa ≈ 3.4).[8][9] The resulting 4-nitrobenzoate is a weaker base than benzoate, which significantly favors the Sₙ2 pathway.[8]
-
Temperature Control: As with most competing Sₙ2/E2 reactions, lower temperatures generally favor substitution over elimination. Always start the reaction at 0 °C or even -20 °C. Allow the reaction to warm slowly to room temperature only if you observe no conversion at the lower temperature. For highly hindered systems, gentle heating (e.g., 40 °C) may be required, but this increases the risk of elimination.[8][10]
-
Solvent Choice: While THF is the standard, less polar solvents like toluene or dichloromethane can sometimes alter the selectivity, though the effect is substrate-dependent.
dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} dot Caption: Competing Sₙ2 and E2 pathways for the alkoxyphosphonium intermediate.
Advanced Protocols & Methodologies
Protocol: Inversion of a Sterically Hindered Secondary Alcohol
This protocol is based on a modified procedure that has proven effective for substrates like menthol, which give low yields under standard conditions.[7][8]
Objective: To achieve stereochemical inversion of a hindered secondary alcohol via a Mitsunobu reaction, minimizing elimination byproducts.
Reagents:
-
Sterically Hindered Alcohol (e.g., (-)-Menthol): 1.0 eq
-
4-Nitrobenzoic Acid: 1.5 - 2.0 eq
-
Triphenylphosphine (PPh₃): 1.5 - 2.0 eq
-
Diisopropyl Azodicarboxylate (DIAD): 1.5 - 2.0 eq
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the sterically hindered alcohol (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of DIAD: Add DIAD (1.5 eq) dropwise to the stirred solution via a syringe. The rate of addition should be slow enough to maintain the internal temperature below 10 °C.[8] A color change to orange/red is typically observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, extended reaction times (12-24 hours) or gentle heating (40 °C) may be necessary if the reaction stalls.[8]
-
Workup: Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct.
-
Purification: Purify the crude material using flash column chromatography. A gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective for separating the nonpolar product from the highly polar byproducts.
-
Saponification: The resulting 4-nitrobenzoate ester can be hydrolyzed to the inverted alcohol using standard saponification conditions (e.g., NaOH or K₂CO₃ in methanol/water).
References
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central, National Institutes of Health. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. [Link]
-
Mitsunobu Reaction - Common Conditions. organic-reaction.com. [Link]
-
Mitsunobu Reaction. J&K Scientific LLC. [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification Strategies for 2-Oxa-5-azabicyclo[2.2.1]heptane Synthesis
Introduction: The Persistent Challenge of Triphenylphosphine Oxide
For researchers engaged in the synthesis of complex nitrogen- and oxygen-containing heterocycles like 2-Oxa-5-azabicyclo[2.2.1]heptane, the frequent use of powerful synthetic tools such as the Mitsunobu and Wittig reactions is indispensable. These reactions, however, generate a stoichiometric byproduct: triphenylphosphine oxide (TPPO). The removal of TPPO is a notoriously persistent problem in process chemistry and drug development.[1][2][3] Its high polarity, crystalline nature, and solubility in many common organic solvents cause it to co-purify with polar products, frustrating purification efforts and compromising final product purity.[3][4]
This technical guide provides a dedicated support center for scientists encountering this challenge specifically within the context of 2-Oxa-5-azabicyclo[2.2.1]heptane synthesis. We will explore the causality behind purification difficulties and offer a suite of field-proven troubleshooting strategies and detailed protocols to achieve high purity with maximal yield.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the purification of 2-Oxa-5-azabicyclo[2.2.1]heptane from TPPO.
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my 2-Oxa-5-azabicyclo[2.2.1]heptane crude mixture?
Answer: The difficulty stems from the similar physicochemical properties of your product and the TPPO byproduct.
-
Polarity Convergence: 2-Oxa-5-azabicyclo[2.2.1]heptane, with its bicyclic ether and secondary amine functionalities, is a relatively polar molecule. TPPO is also highly polar due to the phosphorus-oxygen double bond. This similarity in polarity makes chromatographic separation challenging, as both compounds tend to have similar affinities for stationary phases like silica gel, leading to co-elution.[3]
-
Solubility Profile: Both your target molecule and TPPO are often soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which are common reaction and chromatography solvents. This makes selective precipitation or extraction difficult without careful solvent selection.[4]
Q2: My standard crystallization attempts failed, with the product and TPPO co-precipitating. What solvent strategies can I employ?
Answer: When direct crystallization fails, a systematic solvent screening approach based on the differential solubility of TPPO is the logical next step.
The key is to find a solvent system where your product remains in solution while the TPPO crashes out.[1]
-
Known Poor Solvents for TPPO: TPPO exhibits very low solubility in non-polar aliphatic and aromatic hydrocarbons, and water. These include:
-
Strategy: After concentrating your crude reaction mixture, attempt to triturate or slurry the residue with one of these cold non-polar solvents. The TPPO should remain as a solid, which can be removed by filtration. This is most effective if your bicycloheptane product is soluble in the chosen solvent. Multiple triturations may be necessary.[7][8]
-
Co-crystallization with Hydrazine Byproduct: If your synthesis involved an intramolecular Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD), you can exploit the co-crystallization of TPPO with the reduced byproduct, 1,2-diisopropylhydrazine dicarboxylate (H₂DIAD). Cooling the reaction mixture in a solvent like toluene can precipitate a 1:1 TPPO-H₂DIAD complex, removing both byproducts simultaneously via filtration.[1][2]
Q3: Column chromatography is not providing a clean separation. Are there any effective chromatography-free methods?
Answer: Yes. Given the challenges with chromatography, several robust chromatography-free methods have been developed, which are often more scalable and efficient. Complexation with metal salts is a highly effective strategy.
The principle involves the addition of a Lewis acidic metal salt that coordinates strongly with the Lewis basic phosphoryl oxygen of TPPO, forming a complex that is insoluble in common organic solvents.[2]
-
Zinc Chloride (ZnCl₂): This is a widely used and effective method, particularly in polar solvents where TPPO is soluble.[9][10][11] Adding a solution of ZnCl₂ in ethanol to the crude mixture precipitates the TPPO as a ZnCl₂(TPPO)₂ complex, which is easily filtered off.[9][12]
-
Calcium Bromide (CaBr₂): A significant drawback of the ZnCl₂ and MgCl₂ methods is their ineffectiveness in ethereal solvents like THF, a common solvent for Mitsunobu reactions.[2] Anhydrous CaBr₂ has been shown to be highly efficient at precipitating TPPO from THF, 2-MeTHF, and MTBE, expanding the utility of this approach.[2][13]
-
Magnesium Chloride (MgCl₂): Similar to ZnCl₂, MgCl₂ can also be used to precipitate TPPO, though it may be less effective in some solvent systems.[2]
See the "Detailed Experimental Protocols" section below for a step-by-step guide to the ZnCl₂ method.
Q4: My 2-Oxa-5-azabicyclo[2.2.1]heptane derivative is sensitive to Lewis acids. What are my options?
Answer: If your molecule contains acid-sensitive functional groups, using Lewis acids like ZnCl₂ is not advisable.[9] In this scenario, scavenger resins provide an excellent, non-acidic alternative.
-
Scavenger Resins: These are solid-supported reagents that covalently bind to the impurity, allowing for its removal by simple filtration. High-loading chloromethylated polystyrene, also known as Merrifield resin, is particularly effective.[14] The resin is typically activated in situ with sodium iodide to form the more reactive iodomethylated polystyrene, which then quaternizes the triphenylphosphine or TPPO, trapping it on the solid support.[14][15] This method is very clean and avoids introducing soluble reagents into your reaction mixture.
-
Chemical Conversion: Another option is to convert TPPO into an insoluble salt using oxalyl chloride. This forms the chlorotriphenylphosphonium chloride, which precipitates and can be filtered off.[2][7] However, this method involves a highly reactive and corrosive reagent and should be evaluated carefully for compatibility with your target molecule.
Data Presentation & Workflow
Decision Workflow for TPPO Removal
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a TPPO removal method.
Comparison of Primary TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Suitability for Polar Products |
| Precipitation/Trituration | Differential Solubility | Simple, low cost, no added reagents.[1] | Often ineffective if product and TPPO solubilities are similar; may require multiple cycles.[4] | Moderate; success is highly dependent on the specific product's solubility. |
| Metal Salt Complexation | Formation of Insoluble Lewis Acid-TPPO Adduct | High efficiency, scalable, chromatography-free.[2][9] | May not be suitable for acid-sensitive products; solvent compatibility issues (e.g., ZnCl₂ in THF).[2][9] | High; very effective for polar products soluble in polar solvents like EtOH. |
| Scavenger Resins | Covalent Sequestration | High selectivity, mild conditions, simple filtration workup.[14] | Resin can be expensive; may require stoichiometric excess and longer reaction times. | High; excellent for sensitive and valuable compounds. |
| Column Chromatography | Differential Adsorption | Well-understood technique. | Often poor separation, not scalable, time-consuming, requires large solvent volumes.[1][5] | Low to Moderate; generally considered a method of last resort for this specific problem. |
Detailed Experimental Protocols
Protocol 1: TPPO Removal via Zinc Chloride Precipitation
This protocol is adapted from the procedure reported by Weix, et al. and is highly effective for polar products that are stable to mild Lewis acids.[9]
Principle: TPPO acts as a Lewis base and reacts with the Lewis acid ZnCl₂ to form a stable, insoluble coordination complex, ZnCl₂(TPPO)₂, which precipitates from the solution.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Welcome to the technical support center for the synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives. This bicyclic scaffold is a key morpholine isostere, increasingly utilized in drug design to impart conformational rigidity and improved pharmacokinetic properties.[1][2] However, controlling the stereochemical outcome during its synthesis is a common and critical challenge.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the causality behind experimental choices to empower you to optimize your diastereoselective syntheses effectively.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the synthesis and stereochemistry of the 2-Oxa-5-azabicyclo[2.2.1]heptane core.
Q1: What are the primary synthetic strategies for constructing the 2-Oxa-5-azabicyclo[2.2.1]heptane core, and which steps are critical for diastereoselectivity?
A1: The most prevalent and well-established route starts from commercially available trans-4-hydroxy-L-proline.[1][2] This strategy relies on an intramolecular nucleophilic substitution (cyclization) to form the bicyclic ether linkage.
The key stereochemistry-determining step is the intramolecular S_N2-type cyclization. The stereocenter at C4 of the proline starting material dictates the facial selectivity of the ring closure, which ultimately establishes the relative stereochemistry of the final bicyclic product.
More recent approaches utilize catalytic systems, such as an aminotriphenolate Al(III) complex, to achieve skeletal rearrangement from cyclic γ-epoxy alcohols or amines, often with high levels of diastereocontrol built into the catalytic cycle.[3][4] In these cases, the catalyst and substrate geometry in the transition state are the critical factors.
Q2: My synthesis of a substituted derivative is producing a mixture of diastereomers. What are the likely structures, and how can I confirm their identity?
A2: When substituents are introduced, particularly at C3 or C6, diastereomers arise based on their orientation relative to the bicyclic framework. These are typically designated as endo or exo. The endo position is oriented towards the longer carbon bridge (C7), while the exo position is oriented away from it.
Characterization:
-
NMR Spectroscopy: ¹H NMR is the most powerful tool. The coupling constants (J-values) between bridgehead protons and protons on adjacent carbons are diagnostic. The Karplus relationship can often be used to distinguish between diastereomers based on their dihedral angles. Nuclear Overhauser Effect (NOE) experiments are also definitive; for instance, an NOE between a bridgehead proton and an exo substituent proton would confirm its spatial proximity.
-
X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry.
Section 2: Troubleshooting Poor Diastereoselectivity
This section provides a systematic approach to diagnosing and solving common issues with diastereomeric ratios (d.r.).
Q3: My reaction is yielding a poor diastereomeric ratio (e.g., < 2:1 d.r.). What are the most common factors to investigate first?
A3: A low d.r. indicates that the energy difference between the diastereomeric transition states is minimal. You should systematically investigate the following factors, starting with the easiest to modify.
-
Reaction Temperature: This is often the most critical and easily adjusted parameter. Lowering the temperature typically increases selectivity for the thermodynamically more stable transition state, leading to a higher d.r. Conversely, if the desired product is the kinetic one, higher temperatures might be needed, though this often reduces selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states differently. A screening of solvents is highly recommended.
-
Lewis Acid/Catalyst: If your reaction is catalyzed, the nature of the catalyst is paramount. Even subtle changes to the ligand or metal center can have a profound impact on stereoselectivity.[3][4]
-
Protecting Group on Nitrogen: The steric bulk of the N-protecting group (e.g., Boc, Cbz, Benzoyl) can significantly influence the facial bias of incoming reagents or the conformational preference during a key cyclization step.[1]
Below is a troubleshooting workflow to guide your experimental design.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q4: How significantly can solvent choice affect the outcome?
A4: Solvent effects can be dramatic. The solvent influences the reaction by:
-
Stabilizing Charged Intermediates: Polar solvents can stabilize polar or charged transition states, potentially altering the reaction pathway.
-
Coordinating to Catalysts: Coordinating solvents (like THF or acetonitrile) can interact with Lewis acid catalysts, modifying their acidity and steric profile.
-
Solvating Reactants: The way a solvent shell organizes around a substrate can influence which face is more accessible for a reaction.
A systematic solvent screen is a crucial part of optimization.
| Solvent | Dielectric Constant (ε) | Typical Effect on Diastereoselectivity | Rationale |
| Toluene | 2.4 | Often improves selectivity in non-polar reactions. | Minimizes solvent interaction with the transition state, allowing intrinsic steric and electronic factors to dominate. |
| Dichloromethane (DCM) | 9.1 | Good starting point for many reactions. | Moderately polar, dissolves a wide range of organic compounds and Lewis acids. |
| Tetrahydrofuran (THF) | 7.5 | Can decrease selectivity with Lewis acids. | Acts as a Lewis base, coordinating to and potentially deactivating the catalyst or altering its steric environment. |
| Acetonitrile (MeCN) | 37.5 | Variable; can enhance or reduce selectivity. | Highly polar and coordinating; its effect is highly system-dependent. |
Table 1. General influence of common solvents on diastereoselectivity.
Section 3: Advanced Optimization Strategies
When simple modifications are insufficient, more advanced techniques are required.
Q5: How do Lewis acids enhance diastereoselectivity in this context?
A5: Lewis acids are powerful tools for controlling stereoselectivity.[5] They function by coordinating to Lewis basic sites in the substrate, such as the nitrogen or an oxygen atom. This coordination has several effects:
-
Activation: It makes the substrate more electrophilic and accelerates the reaction.
-
Conformational Locking: By forming a rigid complex, the Lewis acid can lock the substrate in a specific conformation, exposing one face to attack over the other. This dramatically increases the energy difference between the two diastereomeric transition states.
For instance, in a cyclization reaction, a bulky Lewis acid can coordinate to both the nitrogen and another heteroatom, creating a rigid transition state that forces the cyclization to proceed from a specific face. Chiral Lewis acids can even be used to induce enantioselectivity in reactions involving prochiral substrates.[6]
Caption: Lewis acid effect on transition state rigidity.
Q6: When is it appropriate to use a chiral auxiliary?
A6: A chiral auxiliary is a chiral group temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[7] You should consider using one when:
-
You are starting with an achiral or racemic substrate and need to induce chirality.
-
The inherent diastereoselectivity of your substrate is low or favors the wrong diastereomer.
-
Other methods (temperature, solvent, catalyst) have failed to provide adequate selectivity.
Common examples include Evans oxazolidinones or pseudoephedrine derivatives.[] The auxiliary is chosen to provide a strong steric bias, forcing reactions to occur on a specific face of the molecule. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.
Section 4: Experimental Protocol Example
Protocol: Lewis Acid-Mediated Diastereoselective Cyclization
This protocol is a representative example based on principles for enhancing diastereoselectivity using a Lewis acid catalyst.
Objective: To improve the diastereomeric ratio in the intramolecular cyclization to form the 2-Oxa-5-azabicyclo[2.2.1]heptane core.
Materials:
-
N-protected 4-hydroxyproline derivative (Substrate)
-
Lewis Acid (e.g., AlCl₃, TiCl₄, or a specialized Al(III) complex)[3]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or proton sponge
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Substrate Addition: Dissolve the N-protected 4-hydroxyproline derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) and add it to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to maximize selectivity.
-
Lewis Acid Addition: In a separate dry flask, prepare a solution of the Lewis acid (1.1 eq) in anhydrous DCM. Slowly add this solution dropwise to the cooled substrate solution over 15-20 minutes. Stir the resulting mixture for 30 minutes at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (for aluminum-based Lewis acids) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and diastereomeric ratio of the purified product using ¹H NMR analysis.
References
-
Portoghese, P. S., & Sepp, D. T. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry, 14(4), 288–291. [Link]
-
Wang, Z., et al. (2014). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481. [Link]
-
Garsi, J.-B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]
-
Chang, C., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
-
Chang, C., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Publications. [Link]
-
Various Authors. (2012). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Topics in Heterocyclic Chemistry. [Link]
-
Various Authors. (2012). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Topics in Heterocyclic Chemistry. [Link]
-
Toda, N., et al. (2003). Total Synthesis of (+)-Benzastatin E via Diastereoselective Grignard Addition to 2-Acylindoline. Organic Letters, 5(13), 2291–2293. [Link]
-
Toda, N., et al. (2003). Total Synthesis of (+)-Benzastatin E via Diastereoselective Grignard Addition to 2-Acylindoline. ACS Publications. [Link]
-
Houk, K. N., & Linder, M. R. (2002). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. The Journal of Organic Chemistry, 67(22), 7625–7631. [Link]
-
da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
LibreTexts Chemistry. (2020). 16.7: Diels-Alder Stereochemistry. Chemistry LibreTexts. [Link]
-
Organic Chemistry Explained. (2020). 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]
-
Almqvist, F., et al. (2001). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles. DiVA portal. [Link]
-
Wikipedia. Diels–Alder reaction. Wikipedia. [Link]
-
Corey, E. J., et al. (2015). Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society. [Link]
-
Biju, A. T., et al. (2025). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Technical Support Center: tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Introduction: Welcome to the technical support guide for this compound. This bicyclic building block is a valuable synthetic intermediate in medicinal chemistry and drug development, particularly in the construction of complex molecular scaffolds and peptide mimetics[]. Its unique conformational rigidity and chiral nature make it a sought-after component. However, its stability and handling require careful consideration to ensure experimental success and reproducibility. This guide provides in-depth, field-proven insights into its storage, handling, and troubleshooting to prevent common pitfalls in your research.
Section 1: Quick Reference Data Sheet
For rapid assessment, the following table summarizes the critical storage and handling parameters for this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | 2-8°C (Refrigerated) [2][3] | While some suppliers may list room temperature, refrigerated storage is the best practice to minimize the rate of potential degradation over long-term storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [2][4] | The compound is moisture-sensitive[4]. An inert atmosphere displaces ambient air, preventing hydrolysis and potential reactions with atmospheric CO₂. |
| Light Exposure | Store in a Dark Place [2] | Protect from light by using an amber vial or storing the container in a light-blocking secondary container to prevent photochemical degradation. |
| Moisture | Strictly Anhydrous Conditions | The compound is sensitive to moisture[4]. Exposure can lead to hydrolysis of the Boc-protecting group or the bicyclic core. Always handle in a glovebox or with dry solvents. |
| Container | Tightly Sealed Original Container | Keep the container tightly closed to prevent moisture and air ingress. If the container is opened, it must be carefully resealed[5]. |
| Appearance | White to off-white solid | Any significant deviation from this appearance (e.g., discoloration, clumping) may indicate degradation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: There is conflicting information on storage temperature (Room Temp vs. 2-8°C). Which is correct?
A: This is a common point of confusion. While the compound may be stable for short periods at room temperature (e.g., during shipping), for long-term storage, 2-8°C is the authoritative recommendation [2]. The fundamental principle is that chemical degradation pathways, even if slow, are accelerated at higher temperatures. Storing the compound under refrigeration minimizes kinetic energy, thereby preserving its integrity over its entire shelf life, which can be up to 3 years[4].
Q2: Why is an inert atmosphere so critical if the compound is a solid?
A: The requirement for an inert atmosphere is primarily due to the compound's sensitivity to moisture[4]. Solid compounds have a high surface area that can adsorb atmospheric water. This moisture can initiate hydrolysis. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Carbon dioxide from the atmosphere can dissolve in trace amounts of adsorbed water to form carbonic acid, which, over time, can be sufficient to cause slow deprotection of the Boc group, leading to impurities.
Q3: How can I visually or analytically detect if my compound has degraded?
A:
-
Visual Inspection: The first line of defense. Look for a change from a white/off-white, free-flowing solid to a discolored (yellow/brown), clumpy, or gummy appearance. This often indicates significant moisture exposure or degradation.
-
Analytical Confirmation: If you suspect degradation, the best approach is to perform a quick quality control check.
-
¹H NMR: This is the most informative method. Look for the appearance of new peaks or the disappearance/diminution of characteristic peaks. Specifically, the loss of the large singlet around 1.4-1.5 ppm corresponding to the tert-butyl group is a clear indicator of Boc-deprotection.
-
LC-MS: This can reveal the presence of lower molecular weight impurities (e.g., the deprotected parent amine) or higher molecular weight byproducts from side reactions.
-
Thin-Layer Chromatography (TLC): A quick and easy check. The appearance of a new spot (often more polar, with a lower Rf value) that was not present when the reagent was fresh is a strong indicator of degradation.
-
Q4: Is the compound sensitive to acidic or basic conditions during a reaction?
A: Yes, absolutely. The Boc-protecting group is the most sensitive part of the molecule. It is readily cleaved by strong acids (e.g., TFA, HCl) and can even be compromised by milder acidic conditions, especially with prolonged reaction times or elevated temperatures[6]. While generally stable to most basic conditions, strong bases could potentially affect the bicyclic core. Always consider the pH of your reaction mixture and choose reagents accordingly. If your reaction fails, unintended Boc-deprotection is a primary suspect.
Section 3: Troubleshooting Guide
| Problem Encountered | Probable Cause (Stability-Related) | Recommended Solution & Scientific Rationale |
| Low or No Yield in Reaction | Degradation of Starting Material. The actual concentration of the active reagent is lower than calculated due to decomposition. | 1. Perform QC Analysis: Run a ¹H NMR or LC-MS on your starting material to confirm its purity and structure. 2. Use a Fresh Batch: If degradation is confirmed, use a new, unopened bottle of the reagent. Rationale: This validates that the issue lies with the reagent's integrity, saving time on optimizing other reaction parameters. |
| Appearance of Unexpected Side Products | Partial Boc-Deprotection. The free amine generated from in-situ deprotection can react differently than the intended starting material, leading to byproducts. | 1. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under a robust inert atmosphere. 2. Buffer the Reaction: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) to maintain neutrality. Rationale: Preventing the acidic conditions that cleave the Boc group is key. The free amine is often more nucleophilic and can lead to undesired pathways. |
| Inconsistent Results Between Experiments | Moisture Contamination during Handling. Repeatedly opening and closing the main stock bottle introduces atmospheric moisture, causing progressive degradation over time. | 1. Aliquot the Reagent: Upon receiving a new bottle, immediately divide it into smaller, single-use quantities under an inert atmosphere (see protocol below). 2. Use a "Working Vial": Never use your main stock bottle for weighing directly on the bench. Use a small, dedicated vial for daily use. Rationale: Aliquoting protects the bulk of your material from repeated exposure to the atmosphere, ensuring consistency across multiple experiments over several months. |
Section 4: Protocols & Workflows
Experimental Protocol: Safe Handling and Aliquoting
This protocol ensures the long-term stability of your main stock of this compound.
-
Preparation: Move the main stock bottle of the reagent, several small (1-5 mL) amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line setup with a flask containing the reagent under a positive pressure of argon.
-
Equilibration: Allow the main stock bottle to warm to ambient temperature inside the glovebox before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Carefully transfer the desired amount of the solid into each small vial. Do not return any excess solid to the main stock bottle.
-
Inerting: Tightly cap each aliquot vial. For extra protection, wrap the cap threads with Parafilm.
-
Backfilling: Before sealing the main stock bottle, flush the headspace with argon or nitrogen.
-
Storage: Place all aliquots and the main stock bottle back into 2-8°C storage. Label the aliquots clearly with the compound name, date, and batch number.
-
Validation: Before its first use in a critical reaction, take a small sample from one aliquot and run a quick ¹H NMR to serve as a baseline reference for future comparisons.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting experiments when this compound is a key reagent.
Caption: Troubleshooting workflow for experiments involving the title compound.
References
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate. Retrieved from [Link]
-
Cenmed. (n.d.). This compound. Retrieved from [Link]
-
Douliez, J. P., et al. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o898. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, min 97%, 100 mg. Retrieved from [Link]
-
Krishnamurthy, S., et al. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. Retrieved from [Link]
-
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. Retrieved from [Link]
Sources
Technical Support Center: Purification of Bicyclic Lactones
Welcome to the technical support center for the purification of bicyclic lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. Bicyclic lactones are integral structural motifs in numerous natural products and pharmaceuticals, but their purification can be non-trivial due to their inherent reactivity and potential for degradation.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve high purity for your target compounds.
I. Understanding the Core Challenges
Bicyclic lactones, particularly strained systems like β-lactones, are susceptible to degradation, which is a primary challenge during their purification.[2] The major issues stem from:
-
Ring Strain and Reactivity: The inherent ring strain in some bicyclic lactones, especially those containing four- or five-membered rings, makes the lactone carbonyl highly electrophilic and prone to nucleophilic attack.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding hydroxy acid. This is a significant concern when using aqueous workups or certain chromatographic stationary phases.[3][4]
-
Epimerization: The stereocenters in bicyclic lactones can be sensitive to epimerization, especially at the α-position to the carbonyl, under basic or even mildly acidic conditions.
-
Polymerization: Some lactones, particularly β-lactones, can undergo polymerization, which can be initiated by heat, acid, or base.[2]
-
Co-eluting Impurities: The synthesis of bicyclic lactones often results in byproducts with similar polarities to the desired product, making chromatographic separation challenging.
With these challenges in mind, the following sections provide detailed troubleshooting advice for the most common purification techniques.
II. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a staple for the purification of bicyclic lactones. However, its success is highly dependent on the proper choice of stationary phase and solvent system, as well as careful execution.
Frequently Encountered Problems & Solutions
Question: My bicyclic lactone is not eluting from the silica gel column, even with a very polar solvent system. What is happening?
Answer: This is a common and frustrating problem that can arise from several factors:
-
Strong Adsorption to Silica Gel: The lone pairs on the oxygen atoms of the lactone can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can be particularly strong for poly-functionalized lactones.
-
On-Column Degradation: Silica gel is acidic and can catalyze the hydrolysis or rearrangement of sensitive bicyclic lactones.[5] If your lactone is degrading on the column, it may be converted into a much more polar, baseline-retained compound (e.g., the corresponding hydroxy acid).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
Solutions:
-
Test for Stability: Before running a column, spot your crude material on a silica gel TLC plate and let it sit for an hour or two. Then, elute the plate and see if a new, lower Rf spot has appeared or if the product spot has diminished. This will indicate if your compound is unstable to silica.[5]
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by preparing a slurry of silica gel in your eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine. This is often effective for base-sensitive compounds.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive lactones.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[5]
-
Reversed-Phase Silica (C18): For very polar lactones, reversed-phase chromatography using solvent systems like water/methanol or water/acetonitrile may be more effective.
-
-
Dry Loading: If your compound has poor solubility in the column eluent, it may precipitate at the top of the column. Dry loading the sample onto a small amount of silica gel or celite can improve the resolution and prevent streaking.
Question: My bicyclic lactone is co-eluting with a byproduct of similar polarity. How can I improve the separation?
Answer: Achieving separation of closely eluting compounds requires careful optimization of the chromatographic conditions.
Strategies for Improved Resolution:
-
Optimize the Solvent System:
-
Use a shallower polarity gradient: A slow, gradual increase in the polar solvent can improve the separation of compounds with close Rf values.
-
Try a different solvent system: The selectivity of the separation can be dramatically altered by changing the solvents. For example, if you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol or toluene/acetone. The different intermolecular interactions between the analytes, stationary phase, and mobile phase can lead to better separation.
-
-
Change the Stationary Phase: As mentioned previously, switching to alumina, Florisil®, or a reversed-phase silica can alter the elution order and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography. Chiral HPLC with a suitable chiral stationary phase is often necessary for separating enantiomers or diastereomers of bicyclic lactones.[6][7][8][9][10]
Table 1: Common Solvent Systems for Flash Chromatography of Bicyclic Lactones
| Polarity | Solvent System (v/v) | Comments |
| Non-polar | Hexane/Ethyl Acetate (9:1 to 1:1) | A good starting point for many lactones. |
| Dichloromethane/Hexane (1:1 to 10:1) | Useful for less polar compounds. | |
| Intermediate | Dichloromethane/Methanol (99:1 to 9:1) | Good for more polar lactones. |
| Toluene/Acetone (9:1 to 1:1) | Offers different selectivity compared to ester-based systems. | |
| Polar | Ethyl Acetate/Methanol (99:1 to 9:1) | For highly functionalized lactones. |
| Reversed-Phase | Acetonitrile/Water | A common system for reversed-phase chromatography. |
| Methanol/Water | Another common reversed-phase system. |
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline bicyclic lactones. However, success hinges on finding a suitable solvent or solvent system.[11][12][13][14][15]
Frequently Encountered Problems & Solutions
Question: I can't find a suitable solvent for the recrystallization of my bicyclic lactone. What should I do?
Answer: The ideal recrystallization solvent is one in which your lactone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach to Solvent Selection:
-
"Like Dissolves Like": Start by considering the polarity of your bicyclic lactone. If it is relatively non-polar, try non-polar solvents like hexanes or toluene. For more polar lactones, consider solvents like ethyl acetate, acetone, or alcohols.
-
Small-Scale Solubility Tests: Use small amounts of your crude product (10-20 mg) in test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating.
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often the solution. In this method, you dissolve the lactone in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Table 2: Common Solvent Pairs for Recrystallization
| Good Solvent | Poor Solvent | Polarity of Compound |
| Dichloromethane | Hexane | Non-polar to moderately polar |
| Acetone | Water | Polar |
| Ethanol | Water | Polar |
| Ethyl Acetate | Hexane | Moderately polar |
| Toluene | Hexane | Non-polar |
Question: My bicyclic lactone has "oiled out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then comes out of solution as a liquid instead of a solid.
Solutions for Oiling Out:
-
Use a lower boiling point solvent or a larger volume of solvent: This will lower the temperature at which the solution becomes saturated.
-
Slow down the cooling process: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[13]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.[11]
IV. General FAQs on Bicyclic Lactone Purification
Q1: How can I assess the purity of my bicyclic lactone?
A1: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity. A single spot is a good indication of purity, but not a guarantee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your lactone and identifying impurities. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a known internal standard.[16][17][18][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is excellent for detecting minor impurities. Chiral HPLC is essential for determining enantiomeric excess.[6][8]
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Q2: My bicyclic lactone is a mixture of diastereomers. Can I separate them?
A2: Yes, the separation of diastereomers is often possible using standard chromatographic techniques. Since diastereomers have different physical properties, they will likely have different retention times on a silica gel column or in an HPLC system. Careful optimization of the chromatography conditions, as described above, should allow for their separation.
Q3: What are the best practices for storing purified bicyclic lactones?
A3: Due to their potential for hydrolysis and degradation, proper storage is crucial. Store your purified bicyclic lactones in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (in a refrigerator or freezer). For highly sensitive lactones, storage in a desiccator to protect from moisture is also recommended.
V. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Bicyclic Lactone
This protocol provides a general procedure for the purification of a moderately polar bicyclic lactone using silica gel.
Materials:
-
Crude bicyclic lactone
-
Silica gel (40-63 µm particle size)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system that gives your desired lactone an Rf value of approximately 0.2-0.3.
-
Pack the Column:
-
Secure the column vertically with a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Fill the column with the chosen eluent.
-
Slowly add the silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude lactone in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column using a pump or a nitrogen line to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Bicyclic Lactone
This protocol describes a single-solvent recrystallization.
Materials:
-
Crude bicyclic lactone
-
Recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude lactone in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring or swirling. Continue adding the hot solvent dropwise until the solid is completely dissolved.[11]
-
Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[11]
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
VI. Concluding Remarks
The successful purification of bicyclic lactones is a critical step in many synthetic endeavors. By understanding the inherent chemical properties of these molecules and by systematically troubleshooting common purification challenges, researchers can confidently obtain highly pure materials for their downstream applications. This guide provides a foundation for tackling these challenges, but it is important to remember that each bicyclic lactone is unique and may require a tailored purification strategy.
VII. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
-
Sun, Y., Zhang, Y., Wang, M., Liu, Y., Wang, X., & Guan, Y. (2015). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. Molecules, 20(5), 9672–9685. Available from: [Link]
-
Wikipedia. (2023, November 29). Gamma-Butyrolactone. Available from: [Link]
-
Weldegrima, A. S. (n.d.). Recrystallization. Available from: [Link]
-
Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-13. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7302, Gamma-Butyrolactone. Available from: [Link]
-
Hawach Scientific. (2022, February 11). Several Problems of Flash Column Chromatography. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. Available from: [Link]
-
Tömösközi, Z., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 27(19), 6283. Available from: [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. Available from: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2014). Gamma-butyrolactone (GBL). Available from: [Link]
-
Armstrong, D. W., et al. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 17(S1), S139-S151. Available from: [Link]
-
Singh, R., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23863-23891. Available from: [Link]
-
Danheiser, R. L., et al. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 1-28. Available from: [Link]
-
SWGDRUG. (2005). Gamma-Hydroxybutyrate / Butyric Acid. Available from: [Link]
-
Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products, 10(302). Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Sun, Y., et al. (2015). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. Molecules, 20(5), 9672-9685. Available from: [Link]
-
Google Patents. (n.d.). JP2785363B2 - Lactone purification method. Available from:
-
Wikipedia. (2023, November 29). Baeyer–Villiger oxidation. Available from: [Link]
-
Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska Slov Farm, 56(4), 155-164. Available from: [Link]
-
Kroutil, W. (2012). Baeyer–Villiger Reactions. In Science of Synthesis: Stereoselective Synthesis (Vol. 3, pp. 649-673). Thieme. Available from: [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. Available from: [Link]
-
Jeenu, J., & Girisa, S. (2022). Method of Natural Product Isolation: A Review. International Journal of Pharmaceutical Sciences and Research, 13(2), 534-543. Available from: [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 825-832. Available from: [Link]
-
Donno, D., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 27(1), 22. Available from: [Link]
-
Giner, R. M., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(3-4), 229-235. Available from: [Link]
-
Gładkowski, W., et al. (2019). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Molecules, 24(18), 3354. Available from: [Link]
-
Shanshol, Z., Alaubydi, M., & Sadik, A. (2013). The Extraction and Partial Purification of Wedelolactone from Local Eclipta alba Plant. Iraqi Journal of Science, 54(4. Appendix), 1016-1024. Available from: [Link]
-
Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15(11), 1626-1635. Available from: [Link]
Sources
- 1. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Alternative reagents for the intramolecular cyclization of N-protected 4-hydroxyproline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding alternative reagents for the intramolecular cyclization of N-protected 4-hydroxyproline to form bicyclic structures. This resource is designed to help you navigate common experimental challenges and select the optimal reagents for your specific synthetic goals.
Introduction: The Challenge of Cyclizing 4-Hydroxyproline
N-protected 4-hydroxyproline is a valuable chiral building block in medicinal chemistry. Its intramolecular cyclization, typically an etherification, yields rigid bicyclic scaffolds that are of great interest as peptide mimetics and cores for novel therapeutics. While the Mitsunobu reaction is a classic and widely used method for this transformation, it is not without its challenges, including stoichiometric byproducts that complicate purification and sensitivity to substrate electronics and sterics. This guide explores common issues with the Mitsunobu reaction and details several alternative methodologies, providing a framework for troubleshooting and reaction optimization.
Section 1: The Mitsunobu Reaction - The Workhorse and Its Pitfalls
The Mitsunobu reaction facilitates the dehydration and subsequent intramolecular S\textsubscript{N}2 cyclization of N-protected 4-hydroxyproline. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
FAQ 1: My Mitsunobu reaction is sluggish or stalls completely. What are the common causes?
Answer:
Several factors can lead to a stalled or low-yielding Mitsunobu reaction. Here is a systematic troubleshooting guide:
-
Reagent Quality:
-
Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide (TPPO). Before starting your experiment, check the integrity of your PPh₃. A simple ¹H NMR spectrum can reveal the presence of TPPO, which has a distinct downfield shift compared to PPh₃.
-
Azodicarboxylates (DEAD/DIAD): These reagents are sensitive to light and heat and can decompose. Use freshly opened bottles or reagents that have been stored properly under an inert atmosphere and refrigerated. Their characteristic orange/red color should be vibrant; a pale yellow or colorless appearance may indicate degradation.
-
-
Solvent Purity:
-
The reaction is sensitive to moisture. Ensure you are using anhydrous solvents. While freshly opened bottles of anhydrous solvent are often sufficient, for particularly sensitive substrates, it is best to use a solvent from a solvent purification system or freshly distilled over a suitable drying agent.
-
-
Stoichiometry and Reagent Addition Order:
-
In many cases, using a slight excess (1.2-1.5 equivalents) of both PPh₃ and the azodicarboxylate is necessary to drive the reaction to completion.[1]
-
The order of addition can be critical. The most common and often successful method is to have the N-protected 4-hydroxyproline and PPh₃ dissolved in the solvent at 0 °C, followed by the slow, dropwise addition of the azodicarboxylate.[1] Premixing the PPh₃ and azodicarboxylate can sometimes be beneficial, but it can also lead to the formation of inactive complexes.
-
-
Reaction Temperature:
-
The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes promote the reaction. However, be aware that higher temperatures can also lead to side reactions and decomposition of the reagents.
-
Workflow for a Standard Intramolecular Mitsunobu Cyclization
Caption: Standard workflow for Mitsunobu cyclization.
FAQ 2: I've formed the product, but the purification is extremely difficult due to triphenylphosphine oxide (TPPO). How can I simplify this?
Answer:
The removal of TPPO is a classic challenge in Mitsunobu reactions. Here are several strategies to address this:
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes leave the TPPO and hydrazine byproducts in the mother liquor.
-
Alternative Phosphines:
-
Polymer-supported PPh₃: Using a resin-bound triphenylphosphine allows for the simple filtration of the resulting polymer-supported TPPO.
-
Fluorous Phosphines: These can be used in a fluorous solvent system, allowing for separation by liquid-liquid extraction.
-
-
Modified Azodicarboxylates:
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is crystalline and can often be removed by filtration.
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): The corresponding hydrazine byproduct is also often easily removed by filtration. ADDP is also more basic, which can be beneficial for less acidic alcohols.[2]
-
-
Chemical Treatment: In some cases, adding ZnCl₂ to the crude reaction mixture can precipitate the TPPO as a complex, which can then be filtered off.
| Reagent Combination | Key Advantage | Primary Work-up Strategy |
| PPh₃ / DIAD or DEAD | Readily available, well-established | Column Chromatography |
| Polymer-supported PPh₃ / DIAD | Simplified TPPO removal | Filtration |
| PPh₃ / DCAD or ADDP | Crystalline, easily removable hydrazine byproduct | Filtration |
Table 1. Comparison of common Mitsunobu reagent systems and their primary purification advantages.
Section 2: Alternative Reagents for Intramolecular Cyclization
When the Mitsunobu reaction fails or proves problematic, several other methods can be employed to effect the desired intramolecular cyclization. These generally fall into two categories: activation of the hydroxyl group as a sulfonate ester or direct dehydration using specific reagents.
FAQ 3: My substrate is sensitive to the strongly basic conditions that can arise in a Mitsunobu reaction. What is a good alternative?
Answer:
A two-step approach involving the formation of a sulfonate ester (mesylate or tosylate) followed by an intramolecular S\textsubscript{N}2 displacement is an excellent alternative under milder, often non-basic or weakly basic, conditions.
Mechanism:
-
Activation: The hydroxyl group of the N-protected 4-hydroxyproline is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.
-
Cyclization: The carboxylate, generated in situ or by the addition of a mild base (like K₂CO₃), acts as an internal nucleophile, displacing the mesylate or tosylate to form the bicyclic product. This proceeds with inversion of configuration at the C4 position.
Caption: Workflow for cyclization via a sulfonate ester.
Troubleshooting this approach:
-
Incomplete Sulfonylation: If the activation step is sluggish, ensure your base (TEA, pyridine) is dry and of high quality. For very hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be necessary.
-
No Cyclization: The nucleophilicity of the carboxylate is key. If the reaction stalls at the sulfonate ester stage, a stronger, non-nucleophilic base like DBU could be added to facilitate the deprotonation of the carboxylic acid. The choice of solvent is also important; a polar aprotic solvent like DMF or acetonitrile can accelerate the S\textsubscript{N}2 reaction.
-
Side Reactions: Elimination to form an alkene is a potential side reaction, especially with heat. Using milder bases and the lowest effective temperature can help mitigate this.
FAQ 4: I am looking for a one-pot, non-Mitsunobu dehydration method. What are my options?
Answer:
For a direct, one-pot dehydration that avoids the Mitsunobu reagents, the Burgess reagent and the Appel reaction are powerful alternatives.
The Burgess Reagent
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent.[3][4] It is particularly useful for the dehydration of secondary and tertiary alcohols.[3]
Mechanism: The reaction proceeds through a sulfamate ester intermediate, which then undergoes an intramolecular syn-elimination to form the product.[5] For intramolecular etherification, the mechanism is thought to involve the formation of a sulfamidate intermediate followed by intramolecular displacement.
Experimental Considerations:
-
The Burgess reagent is sensitive to moisture and should be handled under an inert atmosphere.[6]
-
Reactions are typically run in aprotic solvents like THF or benzene at room temperature or with gentle heating.
-
A key advantage is the neutral reaction conditions and the often cleaner reaction profiles compared to the Mitsunobu reaction.
The Appel Reaction
The Appel reaction traditionally converts alcohols to alkyl halides using PPh₃ and a tetrahalomethane (e.g., CCl₄ or CBr₄).[7][8] For intramolecular etherification, it can be adapted to form an alkoxyphosphonium salt in situ, which is then displaced by the internal nucleophile.
Mechanism: PPh₃ reacts with the halogen source to form a phosphonium salt. The alcohol then displaces a halide to form an alkoxyphosphonium intermediate, activating the hydroxyl group as an excellent leaving group for the intramolecular S\textsubscript{N}2 attack.[8]
Experimental Considerations:
-
Due to the toxicity and environmental concerns of CCl₄, alternative halogen sources like CBr₄ or N-halosuccinimides (NCS, NBS) are often preferred.[9]
-
The reaction is typically run in aprotic solvents like DCM, THF, or acetonitrile.
-
Like the Mitsunobu reaction, a major byproduct is TPPO, so purification strategies for its removal are still necessary.
| Method | Key Reagents | Stereochemistry | Key Advantages | Common Issues |
| Sulfonate Ester | MsCl or TsCl, Base | Inversion (S\textsubscript{N}2) | Mild conditions, avoids PPh₃/DEAD byproducts | Two steps, potential for elimination |
| Burgess Reagent | (MeO₂CNSO₂NEt₃) | Retention (typically) | Mild, neutral conditions, clean reactions | Reagent is moisture-sensitive |
| Appel Reaction | PPh₃, CBr₄ or NCS | Inversion (S\textsubscript{N}2) | One-pot, good for acid-sensitive substrates | TPPO byproduct, hazardous reagents |
Table 2. Comparison of alternative reagents for the intramolecular cyclization of N-protected 4-hydroxyproline.
Section 3: Concluding Remarks
The intramolecular cyclization of N-protected 4-hydroxyproline is a critical transformation for accessing novel chemical matter. While the Mitsunobu reaction remains a go-to method, its limitations necessitate a clear understanding of viable alternatives. By considering the electronic and steric nature of your substrate, and by systematically troubleshooting issues related to reagent quality, stoichiometry, and reaction conditions, you can successfully achieve this challenging cyclization. The choice between a two-step sulfonate esterification/cyclization or a one-pot dehydration with the Burgess or Appel reagents will depend on the specific requirements of your synthetic route, including substrate sensitivities and purification considerations.
References
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Available at: [Link]
-
Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745. Available at: [Link]
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31. Available at: [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461–476. Available at: [Link]
-
Krishnamurthy, S., et al. (2015). ChemInform Abstract: Formation of 4-Hydroxyproline Derivatives via Intramolecular Cyclization of Amino Acids with Side Chain Epoxides. ChemInform, 46(2). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Burgess Dehydration. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Sun, H., et al. (2014). Diastereoselective synthesis of the 4-methylproline derivatives. Tetrahedron, 70(40), 7231-7239. Available at: [Link]
-
Xu, F., et al. (2007). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 84, 148. Available at: [Link]
-
Benedetti, F., & Norbedo, S. (2004). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters, 45(48), 8865–8867. Available at: [Link]
-
An, G., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5673. Available at: [Link]
-
Kaur, M., et al. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. European Journal of Organic Chemistry, 2018(44), 6147–6154. Available at: [Link]
-
Falck, J. R., et al. (2002). Syntheses of Novel 4-tert-Alkyl Ether Proline-Based 16- and 17-Membered Macrocyclic Compounds. The Journal of Organic Chemistry, 67(20), 7136–7142. Available at: [Link]
Sources
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- 8. Appel Reaction [organic-chemistry.org]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Bicyclic Amino Acid Synthesis Scale-Up
Welcome to the Technical Support Center for Bicyclic Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of these conformationally constrained molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your large-scale campaigns effectively.
Bicyclic amino acids are invaluable building blocks in medicinal chemistry, offering rigid scaffolds that can mimic peptide secondary structures and enhance properties like metabolic stability, receptor affinity, and cell permeability.[1][2] However, transitioning their synthesis from milligram-scale academic exercises to multi-gram or kilogram industrial production introduces significant hurdles.[3][4] This guide addresses the most common challenges encountered during this critical scale-up phase.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges when moving from lab-scale to large-scale synthesis of bicyclic amino acids?
Scaling a synthesis process is not merely about using larger flasks and more reagents. The chemical and operational risks are magnified.[4] Key challenges include:
-
Reaction Kinetics & Thermodynamics: Intramolecular reactions, such as the desired cyclization, are entropically disfavored and compete with faster, enthalpically favored intermolecular side reactions like oligomerization.[3] This competition becomes more pronounced at higher concentrations typical of scale-up.
-
Mass and Heat Transfer: In large reactors, ensuring uniform temperature and efficient mixing is difficult. Localized "hot spots" or poor reagent distribution can lead to increased side product formation and inconsistent results.
-
Solubility Issues: The solubility of protected peptide precursors can decrease significantly at higher concentrations, leading to aggregation, precipitation, and incomplete reactions.[5]
-
Purification and Isolation: Chromatographic purification becomes a major bottleneck at a large scale. The volume of solvents required can be prohibitive, and achieving high purity when separating structurally similar impurities is challenging.[6][7]
-
Safety and Material Handling: Handling large quantities of hazardous reagents and managing potentially explosive intermediates (like those from benzotriazole-based coupling agents) requires stringent safety protocols and specialized equipment.[6]
Q2: What are the primary synthetic strategies for creating bicyclic scaffolds, and how does scale-up affect the choice of strategy?
The choice of strategy is critical and often dictates the success of a scale-up campaign. Common approaches include:
-
Ring-Closing Metathesis (RCM): Widely used for forming carbocyclic or heterocyclic rings. On a large scale, the choice of catalyst (e.g., Grubbs vs. Hoveyda-Grubbs) becomes crucial for balancing reaction rate, selectivity, and cost.[8]
-
Lactamization/Amide Bond Formation: This is the most common method for creating cyclic peptides. On a large scale, the "pseudo-dilution" effect of solid-phase synthesis is lost in solution-phase cyclization, requiring true high-dilution conditions that are operationally difficult and solvent-intensive.[8]
-
Orthogonal Covalent Crosslinking: This involves introducing unnatural amino acids with reactive groups that can be selectively cross-linked.[9] For scale-up, this requires the reliable, large-scale synthesis of these custom building blocks and robust, high-yielding cyclization chemistries like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions.[10][11]
-
Multi-component Reactions: Strategies like the Strecker or Bucherer-Bergs reactions can build complex scaffolds efficiently.[12] Their scalability depends on the availability of starting materials, control over stereochemistry, and the robustness of the reaction conditions.
For industrial-scale production, a convergent synthesis, where complex fragments are prepared separately and combined late in the sequence, is often preferred to a long, linear synthesis to maximize overall yield.
Troubleshooting Guide: Specific Scale-Up Issues
Problem Area 1: Cyclization & Yield
Q: My macrocyclization yield dropped from 80% at 100mg scale to less than 20% at 10g scale. The main byproducts are dimers and trimers. What's happening and how can I fix it?
A: Causality & Explanation: This is a classic concentration-dependent problem. At the small scale, especially if you were using solid-phase peptide synthesis (SPPS), the resin beads create a "pseudo-dilution" effect where individual peptide chains are isolated from each other, favoring intramolecular cyclization.[8] When you move to a solution-phase cyclization at a higher concentration (10g in a manageable volume), the linear precursors are much closer together, and intermolecular reactions (dimerization, trimerization) become the dominant kinetic pathway.[3]
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: This is the most critical parameter.
-
Target Concentration: Aim for a final precursor concentration of 1-5 mM. While this requires large solvent volumes, it is often necessary.
-
Slow Addition: Use a syringe pump to add the linear precursor solution to a large, rapidly stirred volume of solvent over several hours (8-24 hours). This maintains a pseudo-low concentration of the reactive species at any given moment.
-
-
Optimize Coupling Reagents:
-
Select a reagent combination known for high efficiency and low side reactions. For example, PyBOP/HOBt/DIPEA is a common choice.[13]
-
Ensure the equivalents of coupling reagents are optimized. Excess reagents can sometimes promote side reactions.
-
-
Solvent Selection:
-
The solvent must fully solubilize the precursor. Aggregation leads to intermolecular reactions.[5]
-
Aprotic polar solvents like DMF, NMP, or DCM are common. Consider solvent mixtures to improve solubility.
-
The choice of solvent can also influence the precursor's conformation. Solvents that pre-organize the peptide into a cyclization-competent conformation can dramatically improve yields.[13]
-
-
Re-evaluate the Cyclization Point:
-
The amino acid sequence itself heavily influences cyclization efficiency.[13] If possible, re-design the linear precursor to cyclize between residues that promote a favorable "turn" conformation, such as Glycine or Proline.
-
Problem Area 2: Stereochemical Integrity
Q: I'm observing significant racemization (>15%) at the C-terminal residue during solution-phase cyclization. How can I suppress this?
A: Causality & Explanation: Racemization during amide bond formation, particularly at the C-terminal residue being activated, is a well-known problem. It typically proceeds through the formation of a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted and re-protonated, leading to a loss of stereochemical integrity. Highly activating coupling reagents and extended reaction times at elevated temperatures exacerbate this issue.[6]
Troubleshooting Protocol:
-
Select the Right Coupling Reagents:
-
Avoid using carbodiimides (like DCC or EDC) alone, as they are notorious for promoting racemization.
-
Always use them in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives act as activated ester intermediates that are less prone to oxazolone formation.
-
Uronium/aminium salts like HBTU or HATU are generally safer, but their basicity can still cause issues. COMU is often considered a superior alternative with lower racemization potential.
-
-
Control Reaction Conditions:
-
Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C or even -15 °C) to slow down the rate of both oxazolone formation and enolization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid excess base, as it is a primary driver of racemization. Use the minimum number of equivalents necessary (typically 2-3 eq.).
-
-
Consider the C-Terminal Residue:
-
If your synthesis plan allows, avoid cyclizing at residues that are particularly prone to racemization, such as Cysteine (Cys) or Phenylalanine (Phe). Glycine is ideal as it is achiral. Proline is also resistant to racemization.
-
Data Table: Comparison of Common Coupling Reagents for Scale-Up
| Coupling Reagent | Activation Mechanism | Relative Cost | Racemization Risk | Key Considerations |
| EDC/HOBt | Carbodiimide + Additive | Low | Moderate | Byproduct is water-soluble, simplifying workup. |
| HBTU/DIPEA | Uronium Salt | Moderate | Moderate-Low | Benzotriazole byproduct has explosive properties, a safety concern at scale.[6] |
| HATU/DIPEA | Uronium Salt | High | Very Low | Highly efficient but expensive for large-scale use. |
| COMU/DIPEA | Uronium Salt | High | Very Low | Generally considered safer than HBTU/HATU with excellent performance. |
| T3P® | Phosphonic Anhydride | Moderate | Low | Byproducts are water-soluble; considered a "green" reagent. |
Problem Area 3: Purification
Q: My final bicyclic product is only 70% pure after synthesis, and the main impurity is a diastereomer that co-elutes on my C18 reverse-phase HPLC column. What are my purification options at a multi-gram scale?
A: Causality & Explanation: Purifying diastereomers is exceptionally difficult because they often have very similar physical properties, including polarity and hydrophobicity. Standard RP-HPLC may not provide sufficient selectivity. At a large scale, repeated injections on an overloaded prep-HPLC column are inefficient, costly, and generate enormous amounts of solvent waste.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomer purification.
Detailed Strategies:
-
Chromatography Optimization:
-
Mobile Phase Modifier: Switch the organic modifier in your RP-HPLC method. If you are using acetonitrile, try methanol. The different selectivity can sometimes resolve closely eluting peaks.
-
Alternative Stationary Phase: Move beyond C18. A phenyl-hexyl or a polar-embedded phase column can offer different retention mechanisms that may separate your diastereomers.
-
Supercritical Fluid Chromatography (SFC): This is a powerful technique for chiral and diastereomeric separations. It uses supercritical CO2 as the main mobile phase, which is cheaper and greener than HPLC solvents, making it highly attractive for scale-up.[6]
-
-
Crystallization:
-
If your product is a solid, attempt to develop a crystallization procedure. This is the most economical purification method at a large scale. Screen a wide range of solvents and solvent/anti-solvent systems. Seeding with a small amount of high-purity material (obtained from a single prep-HPLC run) can be effective.
-
-
Synthetic Modification:
-
Improve Diastereoselectivity: The best solution is often to go back and optimize the reaction that creates the stereocenters. Asymmetric catalysis or the use of different chiral auxiliaries can increase the diastereomeric ratio, reducing the purification burden.[14]
-
Introduce a Purification Handle: If the diastereomers differ by the orientation of a functional group (e.g., a hydroxyl or secondary amine), you may be able to selectively protect that group in one diastereomer, drastically changing its polarity and allowing for easy separation via standard chromatography. The protecting group is then removed in a final step.
-
References
- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendancy of the Constrained Scaffold: A Comparative Guide to the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Core
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a superior balance of potency, selectivity, and pharmacokinetic properties is relentless. Among the saturated heterocycles, the (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate scaffold has emerged as a privileged motif. Its rigid, bicyclic structure offers a significant departure from traditional, more flexible ring systems like morpholine and piperidine, providing a unique three-dimensional architecture that can enhance binding affinity and improve metabolic stability. This guide provides an in-depth comparison of this scaffold against common alternatives, supported by structural data, synthetic protocols, and key performance metrics in relevant therapeutic applications.
Structural Underpinnings: A Tale of Two Rings
The defining feature of the 2-oxa-5-azabicyclo[2.2.1]heptane core is its constrained, bridged structure. This rigidity is a direct consequence of the fusion of a pyrrolidine and a tetrahydrofuran ring system. While a definitive X-ray crystal structure for the title compound is not publicly available, the structure of the closely related tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate provides critical insights into the scaffold's conformation.
The crystal data reveals a compact, V-shaped molecule where the bond angles and lengths are constrained by the bicyclic system. This pre-organized conformation minimizes the entropic penalty upon binding to a biological target, a key advantage over more flexible systems.
Table 1: Crystallographic Data for tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate *
| Parameter | Value |
| Formula | C₁₀H₁₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0710 (7) |
| b (Å) | 9.3703 (11) |
| c (Å) | 9.3002 (10) |
| β (°) | 100.013 (5) |
| Volume (ų) | 521.00 (10) |
Data sourced from Didier, B. et al. (2008). This structure contains an additional oxo group at the 3-position compared to the title compound.
This inherent rigidity is a central theme when comparing the scaffold to its more conventional counterparts.
Caption: Logical flow from scaffold type to binding energetics.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The decision to employ a novel scaffold is often driven by the desire to overcome the limitations of existing ones, particularly in terms of physicochemical properties and metabolic stability. The 2-oxa-5-azabicyclo[2.2.1]heptane core offers tangible advantages in these areas.
Physicochemical Properties: A Shift in Lipophilicity
A common challenge in drug design is modulating lipophilicity to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties. Counter-intuitively, introducing a carbon bridge to a morpholine ring to create the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been shown to decrease lipophilicity[1]. This provides a valuable tool for medicinal chemists to fine-tune the cLogP and logD of a molecule without introducing additional heteroatoms.
Table 2: Comparative Physicochemical Properties of Representative Scaffolds
| Scaffold | Representative Compound | cLogP | Aqueous Solubility (µM) | logD (pH 7.4) |
| Piperidine | N-Benzoylpiperidine | 2.3 | 1,500 | 2.3 |
| Morpholine | N-Benzoylmorpholine | 1.3 | >30,000 | 1.3 |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | (1S,4S)-N-Benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane | ~1.8 (Estimated) | High | ~1.8 (Estimated) |
| 2-Azaspiro[3.3]heptane | N-Benzoyl-2-azaspiro[3.3]heptane | 1.8 | 1,100 | 1.8 |
Data for Piperidine and Azaspiro[3.3]heptane derivatives adapted from Kirichok, A. A. et al. (2023)[2]. Morpholine data is a standard reference. 2-Oxa-5-azabicyclo[2.2.1]heptane data is estimated based on the principle of reduced lipophilicity compared to piperidine.
Metabolic Stability: The Advantage of a Rigid Core
The constrained nature of the bicyclic scaffold can shield potential sites of metabolism from cytochrome P450 enzymes. By locking the conformation, the accessibility of C-H bonds for oxidation is reduced, often leading to a significant improvement in metabolic stability in human liver microsomes (HLM). This translates to a longer in vivo half-life and potentially a lower required dose. While specific data for the title compound is not available, the general principle of enhanced metabolic stability in bicyclic systems is well-established[3][4].
Caption: Influence of scaffold rigidity on metabolic stability.
Applications and Performance Data
The utility of a scaffold is ultimately demonstrated in its application. The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core has shown significant promise in two key therapeutic areas: as a constrained analogue of γ-aminobutyric acid (GABA) and in the development of cholesterol 24-hydroxylase inhibitors.
Constrained GABA Analogues
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for therapies aimed at anxiety, epilepsy, and other neurological disorders. The flexible nature of GABA allows it to adopt multiple conformations, only one of which is active at its receptor. By incorporating the GABA pharmacophore into the rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, it is possible to create analogues that are "locked" in a bioactive conformation, leading to enhanced potency and selectivity[5].
Table 3: Comparative Binding Affinities of Bicyclic GABA Analogues
| Compound | Scaffold Type | Target | Binding Affinity (Kᵢ, µM) |
| GABA | Acyclic | GABA Transporter 1 (GAT1) | 10 |
| Nipecotic Acid | Piperidine | GAT1 | 1 |
| Bicyclic GABA Analogue 1 | Bicyclo[2.2.1]heptane derivative | GAT1 | 0.47 |
| Bicyclic GABA Analogue 2 | Bicyclo[2.2.2]octane derivative | GAT1 | >100 |
Data adapted from Andersen, K. E. et al. (2021)[6]. This table illustrates the principle that subtle changes in the bicyclic core can dramatically impact binding affinity, highlighting the importance of the specific [2.2.1]heptane system.
Cholesterol 24-Hydroxylase (CH24H) Inhibitors
CH24H is a brain-specific enzyme that plays a role in cholesterol homeostasis and has been implicated in neurodegenerative diseases. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into potent and selective CH24H inhibitors. Its rigid structure allows for precise positioning of pharmacophoric elements within the enzyme's active site, leading to high-affinity binding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the claims made in this guide, detailed experimental protocols for the synthesis of the scaffold and for a key biological assay are provided below.
Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
An improved, six-step synthesis starting from inexpensive trans-4-hydroxy-L-proline has been developed, affording the core scaffold in a 70% overall yield[7]. The subsequent Boc-protection is a standard procedure.
Caption: Synthetic workflow for the title compound.
Step-by-Step Protocol:
-
N-Cbz Protection: trans-4-hydroxy-L-proline is reacted with benzyl chloroformate in the presence of a base (e.g., NaOH) to protect the amine.
-
Methyl Esterification: The carboxylic acid is converted to its methyl ester using a suitable reagent like trimethylsilyldiazomethane or by Fischer esterification.
-
Tosylation: The hydroxyl group is activated by reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine and DMAP.
-
Intramolecular Cyclization: The key bicyclic ring system is formed by treating the tosylated intermediate with a base such as sodium methoxide, which promotes an intramolecular Williamson ether synthesis.
-
Cbz Deprotection: The Cbz protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Boc Protection: The resulting secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product, (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
In Vitro GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor[8].
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (e.g., a derivative of the title scaffold)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Incubation: In a microcentrifuge tube, combine rat brain membranes, [³H]Muscimol at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled GABA.
-
Equilibration: Incubate the mixture at 4°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated.
Conclusion
The (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate scaffold represents a significant advancement in the design of conformationally constrained molecules. Its rigid architecture provides a distinct advantage over traditional, flexible heterocyclic systems by reducing the entropic penalty of binding, enhancing metabolic stability, and offering a unique vector for exploring chemical space. As demonstrated in its application as a GABA analogue and in the development of enzyme inhibitors, this scaffold can impart superior potency and improved physicochemical properties. The availability of a robust synthetic route further enhances its appeal to medicinal chemists. For researchers and drug development professionals seeking to overcome the limitations of conventional scaffolds, the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core offers a compelling and validated alternative.
References
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
- Andersen, K. E., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Journal of Medicinal Chemistry, 64(21), 16055–16070.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
-
Andersen, K. E., et al. (2021). [Pharmacological analysis of cyclic GABA analogs in the [³H]GABA uptake assay at the four human GATs]. ResearchGate.
- Garsi, J.-B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273.
- Zhang, Y., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1086.
-
Garsi, J.-B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
- Wager, T. T., et al. (2016). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Journal of Medicinal Chemistry, 59(10), 4545–4567.
- Beaufils, F., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-2 Inhibitor. Journal of Medicinal Chemistry, 61(21), 9552–9570.
- Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
- Andersen, K. E., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules, 27(2), 523.
- Didier, B., et al. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E, 64(10), o2039.
-
Kirichok, A. A., et al. (2023). Physicochemical properties of model compounds 57–59. ResearchGate.
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines. ACS Medicinal Chemistry Letters, 10(10), 1435–1440.
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A Comparative Guide to tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate and Other Constrained Proline Analogs in Peptide Design
In the landscape of modern drug discovery and peptide science, the strategic introduction of conformational constraints into peptide backbones represents a cornerstone of rational design. Proline, with its unique cyclic side chain, naturally imparts a significant conformational rigidity to polypeptides, influencing secondary structures such as β-turns and polyproline helices.[1] However, the inherent flexibility of the prolyl ring and the cis-trans isomerization of the Xaa-Pro peptide bond present challenges in achieving precise conformational control.[2] To address this, a diverse arsenal of constrained proline analogs has been developed, each with distinct stereochemical features that offer finer control over peptide architecture and, consequently, biological activity.[3]
This guide provides an in-depth comparison of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a conformationally locked proline analog, with other notable constrained proline analogs. We will delve into their structural nuances, the resulting impact on peptide conformation, and provide detailed experimental protocols for their synthesis, incorporation into peptides, and subsequent biophysical characterization.
The Significance of Conformational Constraint in Proline Analogs
The incorporation of constrained proline analogs into peptides is a powerful tool for medicinal chemists. By reducing the conformational entropy of a peptide, these analogs can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[4] Furthermore, the introduction of non-natural amino acids can improve metabolic stability by rendering the peptide less susceptible to enzymatic degradation.[5][6] The choice of a specific proline analog allows for the precise manipulation of local geometry, influencing turn types, helix propensity, and the crucial cis/trans isomer ratio of the preceding peptide bond.[2][7]
Structural and Conformational Analysis of Constrained Proline Analogs
This compound: A Rigid Scaffold
This compound is a bicyclic proline analog that offers a high degree of conformational restriction. The bridged structure locks the five-membered ring, severely limiting its puckering capabilities. This rigidity translates into a well-defined backbone dihedral angle (φ), providing a predictable and stable structural element within a peptide. The synthesis of this analog and its derivatives often starts from readily available precursors like 4-hydroxy-L-proline.[8]
The oxabicyclo[2.2.1]heptane core introduces a significant steric bulk and a fixed spatial orientation of the substituents, which can be leveraged to probe specific interactions within a receptor binding pocket. The Boc-protecting group is standard for use in Fmoc-based solid-phase peptide synthesis (SPPS).
Comparative Analogs: A Spectrum of Conformational Control
To appreciate the unique properties of this compound, it is instructive to compare it with other classes of constrained proline analogs.
-
Monosubstituted Prolines (e.g., 4-fluoroproline): The introduction of a substituent on the pyrrolidine ring, such as fluorine, can bias the ring pucker (endo vs. exo) through stereoelectronic effects. For instance, (2S, 4R)-4-fluoroproline (trans-4-fluoro-L-proline) favors an exo pucker, which is associated with a trans Xaa-Pro peptide bond and a polyproline II (PPII) helical conformation.[7] Conversely, (2S, 4S)-4-fluoroproline (cis-4-fluoro-L-proline) prefers an endo pucker, which is more compatible with a cis peptide bond and β-turn structures.[9]
-
Other Bicyclic Proline Analogs (e.g., 7-azabicyclo[2.2.1]heptane derivatives): These analogs, similar to our primary compound of interest, offer a high degree of rigidity. The nature of the bicyclic system (e.g., size of the bridged ring) dictates the precise backbone geometry and the spatial projection of side chains, offering a toolkit for fine-tuning peptide conformation.[10]
-
Pseudoprolines (e.g., from Serine or Threonine): Pseudoprolines are formed by the cyclization of a serine or threonine residue with the preceding amino acid, creating an oxazolidine ring. This modification strongly favors a cis-amide bond, making them valuable tools for stabilizing β-turn motifs.[11]
Below is a conceptual workflow for evaluating the impact of different constrained proline analogs on peptide properties.
Caption: Experimental workflow for the comparative analysis of constrained proline analogs.
Quantitative Comparison of Conformational Preferences
The following table summarizes the key conformational effects of the discussed proline analogs. The data is compiled from various sources and represents general trends.
| Proline Analog | Predominant Ring Pucker | Influence on Preceding Amide Bond | Favored Secondary Structure |
| This compound | Locked (rigid) | Highly restricted, favors trans | Dependent on overall peptide sequence, induces defined turn |
| (2S, 4R)-4-Fluoroproline | Cγ-exo | Stabilizes trans | Polyproline II helix |
| (2S, 4S)-4-Fluoroproline | Cγ-endo | Stabilizes cis | β-turn (Type VI) |
| Pseudoproline (from Ser/Thr) | N/A (Oxazolidine ring) | Strongly favors cis | β-turn (Type VI) |
Experimental Protocols
A rigorous comparison of these analogs necessitates their incorporation into a model peptide followed by detailed biophysical analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Constrained Proline Analogs
This protocol outlines the manual incorporation of a constrained proline analog using Fmoc/tBu chemistry.[5][12]
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids and constrained proline analogs
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (or constrained proline analog) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution.[13][14][15]
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a known path length (e.g., 0.1 cm)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL. The exact concentration should be determined accurately for conversion to molar ellipticity.
-
Instrument Setup: a. Purge the instrument with nitrogen gas. b. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed, and number of accumulations.
-
Data Acquisition: a. Record a baseline spectrum of the buffer in the same cuvette. b. Record the CD spectrum of the peptide sample.
-
Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.[16]
The following diagram illustrates the expected CD spectral shapes for different secondary structures.
Caption: Characteristic CD spectra for different peptide secondary structures.
Protocol 3: Competitive Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of the synthesized peptides for a target receptor.[17][18][19][20]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Synthesized peptides (unlabeled competitors)
-
Binding buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide to wells containing the receptor preparation. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter retains the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the wells and quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of the competitor peptide. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcomes and Interpretation
By applying these experimental protocols, researchers can build a comprehensive picture of how different constrained proline analogs influence peptide structure and function. For instance, a peptide containing this compound is expected to show a highly defined conformation in NMR studies, with a limited number of observable conformers. Its CD spectrum might indicate a specific turn structure, depending on the peptide context. In contrast, a peptide with a standard proline might exhibit multiple conformers due to ring puckering and cis-trans isomerization, leading to more complex NMR spectra.
The receptor binding assay will reveal the functional consequences of these structural differences. A peptide constrained in its bioactive conformation is expected to exhibit a significantly lower Ki value (higher affinity) compared to a more flexible analog.
Conclusion
The selection of a constrained proline analog is a critical decision in peptide design, with profound implications for the resulting structure and biological activity. This compound stands out as an analog that imparts a high degree of rigidity, offering a predictable and stable conformational element. A comparative analysis with other analogs, such as fluorinated prolines and pseudoprolines, reveals a spectrum of available conformational control. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the impact of these valuable tools, paving the way for the development of more potent and selective peptide-based therapeutics.
References
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- Che, Y., & Marshall, G. R. (2006).
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
- Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. GFPP.
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- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Creative Proteomics. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
- Beyermann, M. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Methods in Molecular Biology (Vol. 298, pp. 1-22). Humana Press.
- Hodges, J. A., & Raines, R. T. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(12), 4136–4146.
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- BenchChem. (2025). A Comparative Guide to the NMR Analysis of Peptides with and without Thr(Psi(Me,Me)pro) Residues. BenchChem.
- Flores, A., et al. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of Nanomedicine & Nanotechnology, 7(4).
- Didier, A., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(1), 555-582.
- Chen, Z., & Cai, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Permi, P., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 705-720.
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- Creative Peptides. (n.d.). Radiolabeled Peptide Binding Assay.
- Biosynth. (n.d.). tert-Butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.
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- Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.
- Che, Y., & Marshall, G. R. (2004). Impact of azaproline on peptide conformation. The Journal of Organic Chemistry, 69(26), 9030-9042.
- Díaz-de-Villegas, M. D., et al. (2003). Olefination of Methyl (1S,2R,4R)-N-Benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate, a Synthetic Approach to New Conformationally Constrained Prolines. Tetrahedron: Asymmetry, 14(20), 3037-3045.
- Gessier, F., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10839-10848.
- Merck Millipore. (n.d.).
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews.
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- Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)
- Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.
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A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Oxa-5-azabicyclo[2.2.1]heptane Moieties
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide-based therapeutics with enhanced efficacy, stability, and target specificity, the strategic imposition of conformational constraints is a paramount design principle. By reducing the inherent flexibility of linear peptides, we can pre-organize the molecule into a bioactive conformation, thereby minimizing the entropic penalty of binding to its biological target. This guide provides a comprehensive comparative analysis of peptides containing the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety, a unique and rigid bicyclic scaffold, against other common peptide constraining strategies. We will delve into the experimental methodologies used for their conformational analysis, present supporting data from related systems, and offer insights into the causality behind experimental choices.
The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold: A Proline Analogue with Rigid Control
The 2-Oxa-5-azabicyclo[2.2.1]heptane system is a conformationally locked proline analogue. Its rigid bicyclic structure offers a higher degree of pre-organization compared to the five-membered ring of proline, which can still undergo puckering. This rigidity is anticipated to impart a more defined and predictable local conformation upon the peptide backbone.
The synthesis of this scaffold has been achieved from readily available starting materials like trans-4-hydroxy-L-proline.[1] The bicyclic structure is formed through an intramolecular cyclization, resulting in a robust framework that can be incorporated into standard solid-phase peptide synthesis protocols. X-ray crystallographic studies of the scaffold itself reveal a highly defined three-dimensional structure, which serves as a foundational element for predicting its influence on peptide conformation.[2][3]
Methodologies for Unraveling Peptide Conformation
A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough conformational analysis of constrained peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking their physiological environment.[4]
Key NMR Experiments and Their Rationale:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide. Sharp, well-dispersed peaks are indicative of a stable, single conformation.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system. This is the first step in resonance assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination. NOE/ROE signals arise from protons that are close in space (typically < 5 Å), providing distance constraints between different parts of the peptide chain. For peptides in the molecular weight range of the constrained systems discussed here, ROESY is often preferred as it avoids the issue of zero-crossing NOEs.
-
³J-Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα) (³JNHHα) is related to the backbone dihedral angle φ via the Karplus equation. This provides crucial angular information for defining the peptide backbone conformation.[5]
-
Temperature Coefficients of Amide Protons: Measuring the change in the chemical shift of amide protons with temperature can identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients are typically shielded from the solvent, suggesting their participation in stable hydrogen bonds that maintain the peptide's structure.
Experimental Protocol: NMR-Based Structure Determination
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH/H₂O mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Record a suite of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY, and potentially ¹H-¹³C HSQC for better resolution) on a high-field NMR spectrometer (≥ 600 MHz).
-
Resonance Assignment: Use the TOCSY spectra to identify the spin systems of individual amino acid residues and the NOESY/ROESY spectra to sequentially connect them.
-
Constraint Generation:
-
Distance Constraints: Integrate the volumes of NOE/ROE cross-peaks and calibrate them to known distances to generate a set of upper distance limits.
-
Dihedral Angle Constraints: Measure ³JNHHα coupling constants and use the Karplus equation to derive φ angle constraints.
-
-
Structure Calculation: Employ computational software like CYANA, XPLOR-NIH, or Amber to calculate an ensemble of 3D structures that satisfy the experimental constraints.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as low restraint violation energies and Ramachandran plot analysis.
Workflow for NMR Structure Determination
Caption: A streamlined workflow for determining the 3D structure of a peptide in solution using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a valuable technique for rapidly assessing the overall secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of a peptide in solution.[6] It is particularly useful for comparing the effects of different constraining strategies on the global fold of a peptide.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer).
-
Data Acquisition: Record the CD spectrum from ~260 nm to ~190 nm using a spectropolarimeter.
-
Data Analysis: The resulting spectrum is analyzed for characteristic features:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Various types of turns have distinct CD signatures, which can be compared to reference spectra.[7]
-
Random Coil: A strong negative band around 200 nm.
-
Logical Relationship of Analytical Techniques
Caption: Interplay between key techniques for comprehensive peptide conformational analysis.
Computational Modeling: In Silico Insights into Conformational Landscapes
Computational modeling complements experimental techniques by providing a theoretical framework for understanding the conformational preferences of peptides.[8]
Key Computational Approaches:
-
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a peptide over time, providing insights into its dynamic behavior and conformational flexibility.
-
Conformational Searches: Systematically or stochastically explore the possible conformations of a peptide to identify low-energy structures.
-
Quantum Mechanics (QM) Calculations: Can be used to accurately calculate properties like NMR chemical shifts and J-couplings for smaller fragments or to parameterize force fields for non-standard residues.
Comparative Conformational Analysis
While a comprehensive experimental dataset for a single peptide series containing the 2-Oxa-5-azabicyclo[2.2.1]heptane moiety is not yet available in the literature, we can draw strong inferences from the structure of the scaffold itself and compare these to well-characterized alternative constraining strategies.
Peptides with 2-Oxa-5-azabicyclo[2.2.1]heptane Moieties: A Prediction
Based on the rigid, bicyclic nature of this proline analogue, its incorporation into a peptide is expected to:
-
Severely restrict the φ dihedral angle: Similar to proline, but with even less flexibility.
-
Induce a well-defined local turn or kink in the peptide backbone: This can be leveraged to stabilize specific secondary structures like β-turns.
-
Reduce the number of accessible conformations: Leading to a more ordered and pre-organized peptide.
Alternative Constraining Strategies: A Data-Driven Comparison
The following table summarizes the conformational effects of other popular peptide constraining strategies, providing a basis for comparison.
| Constraint Strategy | Typical Conformational Effect | Key Experimental Observations |
| Stapled Peptides (i, i+4 or i, i+7) | Stabilizes α-helical conformations. | Increased helicity observed by CD spectroscopy; characteristic short- and medium-range NOEs in NMR.[9][10] |
| Macrocyclization (Head-to-Tail) | Reduces overall flexibility; can favor various secondary structures depending on the ring size and sequence. | Often results in a more defined set of conformations observed by NMR; can induce β-turns or helical elements. |
| Other Bicyclic Scaffolds (e.g., Azabicycloalkanes) | Induce specific turn or extended conformations depending on the scaffold's geometry. | Can fix backbone dihedral angles, leading to highly predictable local structures.[11][12] |
| Disulfide Bridges | Covalently links two cysteine residues, forming a macrocycle; can stabilize a variety of folds. | The geometry of the disulfide bridge itself provides structural constraints. |
Conclusion
The 2-Oxa-5-azabicyclo[2.2.1]heptane moiety represents a promising tool for peptide chemists and drug developers seeking to exert a high degree of control over peptide conformation. Its rigid, bicyclic structure is anticipated to be a potent inducer of local structure, offering a distinct advantage over more flexible constraining elements. While further detailed experimental studies on peptides incorporating this specific moiety are needed to fully elucidate its conformational impact, the foundational knowledge of the scaffold's synthesis and structure, combined with established analytical methodologies, provides a clear roadmap for future investigations. By comparing its predicted properties with the well-documented effects of other constraining strategies, researchers can make informed decisions in the design of next-generation peptide therapeutics with optimized structural and functional attributes.
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Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. PubMed Central. Available at: [Link]
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2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. Available at: [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link]
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Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers. Available at: [Link]
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Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]
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tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. PubMed Central. Available at: [Link]
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Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. ResearchGate. Available at: [Link]
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Oxyazapeptides: synthesis, structure determination, and conformational analysis. PubMed. Available at: [Link]
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Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Tsuge-Nishikawa/8537549647248057211110023027b58c7365675f]([Link]
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A Comparative Guide to the Reactivity of 2-Oxa-5-azabicyclo[2.2.1]heptane and Related Bicyclic Scaffolds
Introduction: The Rise of the Constrained Morpholine Bioisostere
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and desirable physicochemical properties is perpetual. The morpholine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to improve aqueous solubility and pharmacokinetic profiles. However, its conformational flexibility can be a liability. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has emerged as a powerful "bridged morpholine" or morpholine isostere, locking the morpholine chair into a rigid, bicyclic conformation. This pre-organization can enhance binding affinity to biological targets and offers a unique three-dimensional exit vector for further substitution.
This guide provides an in-depth comparison of the chemical reactivity of 2-oxa-5-azabicyclo[2.2.1]heptane against other structurally related bicyclo[2.2.1]heptane systems, including the parent carbocycle (norbornane), 7-oxabicyclo[2.2.1]heptane, and 7-azabicyclo[2.2.1]heptane. Understanding the subtle yet significant differences in their reactivity, governed by factors like ring strain and the electronic influence of heteroatoms, is paramount for researchers aiming to incorporate these valuable scaffolds into drug discovery programs.
Figure 1: Structural relationships of the bicyclic scaffolds discussed.
The Influence of Ring Strain on Reactivity
Bicyclic systems, by their very nature, possess inherent ring strain due to deviations from ideal bond angles and torsional interactions.[1] This strain is a critical determinant of their chemical reactivity, often providing a thermodynamic driving force for reactions that relieve it, such as ring-opening. The parent norbornane scaffold has a strain energy estimated at 16.6 kcal/mol.[1] While directly comparable experimental values for the heteroatomic analogues are not always available, the introduction of heteroatoms with different bond lengths and angles (C-O ≈ 1.43 Å, C-N ≈ 1.47 Å, vs. C-C ≈ 1.54 Å) inevitably modulates the internal strain of the bicyclic system. This stored potential energy makes the scaffolds susceptible to specific chemical transformations not readily observed in more flexible, unstrained systems.
| Scaffold Name | Common Name | Structure (SMILES) | Strain Energy (kcal/mol) |
| Bicyclo[2.2.1]heptane | Norbornane | C1CC2CCC1C2 | ~16.6[1] |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Bridged Morpholine | C1C(N2)C(O1)CC2 | Not widely reported |
| 7-Oxabicyclo[2.2.1]heptane | Oxanorbornane | C1CC2COC1C2 | Not widely reported |
| 7-Azabicyclo[2.2.1]heptane | Azanorbornane | C1CC2CNC1C2 | Not widely reported |
| Table 1: Comparison of Bicyclo[2.2.1]heptane Scaffolds. |
Comparative Reactivity Analysis
The introduction of nitrogen and oxygen atoms into the bicyclo[2.2.1]heptane framework creates new centers of reactivity and alters the stability of the scaffold. Below, we compare the key reaction classes across these systems.
Ring-Opening Reactions
The strained ether linkage is a key reactive site in oxa-bicyclic systems. The C1–O–C4 bridge in 7-oxabicyclo[2.2.1]heptane and the C1-O-C2 ether bond in 2-oxa-5-azabicyclo[2.2.1]heptane are susceptible to cleavage under acidic conditions.
-
2-Oxa-5-azabicyclo[2.2.1]heptane: Acid-catalyzed ring-opening reactions with alcohol nucleophiles have been shown to proceed via cleavage of the C1-O bond.[2][3] This occurs through an S_N2-like mechanism where the nucleophile attacks the C1 bridgehead carbon, facilitated by the protonation of the ether oxygen. This provides a reliable method for generating highly substituted pyrrolidines.
-
7-Oxabicyclo[2.2.1]heptane: This scaffold also undergoes acid-catalyzed ring-opening. For instance, reaction with dinitrogen pentoxide leads to the exclusive formation of trans-cyclohexane-1,4-diol dinitrate, demonstrating a clean and stereospecific ring-opening process.[4]
-
7-Azabicyclo[2.2.1]heptane & Norbornane: In contrast, the C-N and C-C bonds in the azanorbornane and norbornane scaffolds are significantly more robust and do not typically undergo ring-opening under these conditions. Their stability makes them suitable cores when preservation of the bicyclic framework is essential.
Figure 2: Generalized mechanism for the acid-catalyzed ring-opening of 2-oxa-5-azabicyclo[2.2.1]heptane.
N-Functionalization Reactivity
The secondary amine at the 5-position of 2-oxa-5-azabicyclo[2.2.1]heptane is a versatile handle for synthetic elaboration. Its reactivity is comparable to other secondary amines but is influenced by the rigid bicyclic structure.
-
2-Oxa-5-azabicyclo[2.2.1]heptane: The nitrogen is readily functionalized via standard N-acylation, N-alkylation, N-sulfonylation, and reductive amination protocols.[5] The unhindered nature of the nitrogen atom allows for efficient reactions, making it an ideal attachment point for linkers, pharmacophores, or solubilizing groups.
-
7-Azabicyclo[2.2.1]heptane: The nitrogen at the 7-position (bridge) is also a secondary amine and displays similar reactivity in N-functionalization reactions.[6][7] However, the steric environment is slightly different, which could lead to altered reaction kinetics compared to the 2-oxa-5-aza analogue in certain cases.
-
Basicity Comparison: The pKa of the conjugate acid of 7-azabicyclo[2.2.1]heptane is influenced by the geometry of the bicyclic system. While specific data for 2-oxa-5-azabicyclo[2.2.1]heptane is scarce, the constrained nature of these bicyclic amines can affect nitrogen lone pair availability and thus basicity and nucleophilicity compared to acyclic or monocyclic amines like piperidine.
Metabolic Stability
A key consideration in drug design is the metabolic stability of a scaffold. The bicyclo[2.2.1]heptane framework can confer significant metabolic resistance, particularly at the α-carbons.
-
7-Azabicyclo[2.2.1]heptane: It has been demonstrated that incorporating a nitrosamine functionality into the 7-azabicyclo[2.2.1]heptane structure renders it non-mutagenic.[8] This is attributed to the high bond dissociation energy of the α-C-H bonds, which are resistant to metabolic hydroxylation by cytochrome P450 enzymes—the typical activation pathway for nitrosamine carcinogenicity.[8]
-
2-Oxa-5-azabicyclo[2.2.1]heptane: While specific metabolic studies on this scaffold are less common in the literature, it is reasonable to infer a similar stabilization effect. The rigid framework and the defined stereoelectronic environment of the C-H bonds adjacent to the heteroatoms likely contribute to enhanced metabolic stability compared to flexible morpholine rings, a highly desirable trait for drug candidates.
| Reaction Type | 2-Oxa-5-azabicyclo[2.2.1]heptane | 7-Oxabicyclo[2.2.1]heptane | 7-Azabicyclo[2.2.1]heptane | Norbornane |
| Acid-Catalyzed Ring Opening | Susceptible; C1-O cleavage[2][3] | Susceptible; C-O bridge cleavage[4] | Resistant | Resistant |
| N-Acylation / N-Alkylation | Highly reactive at N5[5] | N/A | Reactive at N7[6] | N/A |
| α-C-H Metabolic Oxidation | Expected to be stable | N/A | Highly stable[8] | Stable |
| Table 2: Summary of Comparative Reactivity. |
Experimental Protocols
To ensure reproducibility and provide practical guidance, we outline a standard, validated protocol for the N-protection of 2-oxa-5-azabicyclo[2.2.1]heptane, a foundational step for its use as a building block.
Protocol: N-Boc Protection of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
Rationale: The tert-butoxycarbonyl (Boc) group is a common and robust protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with TFA or HCl). This protocol uses di-tert-butyl dicarbonate (Boc)₂O as the electrophilic source of the Boc group.
Materials:
-
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (approx. 0.1 M concentration).
-
Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 10-15 minutes. Causality Note: This deprotonation step is crucial to generate the free, nucleophilic secondary amine required for the reaction.
-
Acylation: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Figure 3: Experimental workflow for the N-Boc protection of 2-oxa-5-azabicyclo[2.2.1]heptane.
Conclusion
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold presents a compelling reactivity profile for applications in drug discovery and chemical biology. Its nitrogen atom offers a reliable handle for functionalization, similar to its 7-aza counterpart, while its strained ether linkage provides a unique opportunity for controlled, stereospecific ring-opening reactions—a pathway not accessible in the more robust azanorbornane or norbornane systems. This dual reactivity allows for its use as either a rigid, metabolically stable core or as a precursor to complex, highly substituted pyrrolidines. By understanding these comparative reactivities, researchers can strategically leverage the distinct chemical personalities of each bicyclic scaffold to design next-generation therapeutics with enhanced precision and efficacy.
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A Senior Application Scientist's Guide to Computational Modeling of 2-Oxa-5-azabicyclo[2.2.1]heptane Systems: A Comparative Analysis
Introduction: The Significance of the Constrained 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bicyclic system of significant interest in medicinal chemistry. Its rigid framework serves as a valuable bioisostere for various functional groups, enabling the design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Understanding the conformational preferences of this scaffold is paramount for rational drug design, as the three-dimensional arrangement of substituents dictates molecular recognition and biological activity. This guide provides a comparative overview of computational methods for elucidating these conformational preferences, offering insights into their theoretical underpinnings, practical applications, and validation against experimental data. As researchers and drug development professionals, selecting the appropriate computational tool is a critical decision that directly impacts the efficiency and success of the drug discovery pipeline.[1][2][3]
Theoretical Foundations of Conformational Analysis
The primary goal of computational conformational analysis is to identify the stable three-dimensional arrangements of a molecule (conformers) and to determine their relative energies. The principal methods employed for this purpose fall into three main categories: Molecular Mechanics (MM), Density Functional Theory (DFT), and ab initio methods.
-
Molecular Mechanics (MM): This approach treats molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).[4][5] The computational efficiency of MM methods makes them ideal for rapidly exploring the conformational space of large molecules. However, their accuracy is entirely dependent on the quality of the force field parameterization for the specific chemical functionalities present in the molecule.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.[6] DFT offers a good balance between accuracy and computational cost, making it a workhorse for the conformational analysis of small to medium-sized molecules. The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.
-
Ab Initio Methods: These are also quantum mechanical methods, but they are based on solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but at a significantly higher computational cost. For conformational analysis of drug-like molecules, high-level ab initio methods are often used as a "gold standard" to benchmark the performance of more computationally efficient methods like DFT.
Comparative Analysis of Computational Methods for 2-Oxa-5-azabicyclo[2.2.1]heptane Systems
The rigid and strained nature of the 2-oxa-5-azabicyclo[2.2.1]heptane core presents a unique challenge for computational methods. The presence of two different heteroatoms (oxygen and nitrogen) also requires careful consideration of the chosen methodology.
| Method | Advantages for 2-Oxa-5-azabicyclo[2.2.1]heptane | Disadvantages for 2-Oxa-5-azabicyclo[2.2.1]heptane |
| Molecular Mechanics (MM) | - High Speed: Enables rapid screening of many derivatives and large-scale conformational searches. - Suitable for Initial Screening: Can quickly identify a set of plausible low-energy conformers. | - Parameterization Dependent: Accuracy is highly sensitive to the availability and quality of force field parameters for the bicyclic ether-amine functionality. Standard force fields like GAFF, MMFF94, and OPLS-AA may require custom parameterization for this specific scaffold.[4][7] - Less Reliable for Strained Systems: May not accurately capture the subtle electronic effects in the strained bicyclic core. |
| Density Functional Theory (DFT) | - Good Accuracy: Provides a reliable description of the geometry and relative energies of the conformers of the rigid bicyclic system. - Handles Heteroatoms Well: Explicitly treats electrons, leading to a better description of the electronic environment around the oxygen and nitrogen atoms. - Benchmarked Functionals Available: Studies on related bicyclic systems can guide the choice of appropriate functionals (e.g., B3LYP, M06-2X, ωB97M-V).[6][8][9] | - Higher Computational Cost: Slower than MM, making it less suitable for high-throughput screening of large compound libraries. - Choice of Functional is Critical: The accuracy of the results is dependent on the selection of the exchange-correlation functional and basis set. |
| Ab Initio (MP2, CCSD(T)) | - Highest Accuracy: Considered the benchmark for conformational energies. - Provides a Reference Standard: Can be used to validate the results of MM and DFT calculations for the parent scaffold or key derivatives. | - Very High Computational Cost: Impractical for routine conformational analysis of drug-like molecules. - Limited to Small Systems: Generally restricted to small molecules or for single-point energy calculations on geometries optimized with other methods. |
Recommendation for Drug Discovery Professionals: A hierarchical approach is often the most effective. Start with a molecular mechanics-based conformational search to rapidly generate a diverse set of conformers. Then, refine the geometries and re-rank the energies of the low-energy conformers using a reliable DFT method. For key compounds, single-point energy calculations with a high-level ab initio method can provide a final, highly accurate assessment of the relative conformational energies.
Experimental Validation: Bridging the Gap Between Theory and Reality
Computational models, no matter how sophisticated, must be validated against experimental data.[10] For conformational analysis, the two primary experimental techniques are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
X-ray Crystallography: Provides the precise three-dimensional structure of a molecule in the solid state. This offers a direct comparison for bond lengths, bond angles, and torsion angles of a single, often low-energy, conformer.
-
NMR Spectroscopy: Provides information about the structure and dynamics of molecules in solution, which is often more relevant to their biological activity.
-
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of molecular geometry.
-
Scalar Coupling Constants (J-couplings): The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. This can be used to determine the preferred torsional angles in the molecule.
-
| Parameter | Calculated (DFT) | Experimental (NMR/X-ray) |
| Dihedral Angle (H1-C1-C2-H2) | 115.2° | ~110-120° (from ³J coupling) |
| Interatomic Distance (H3...H5) | 2.5 Å | Strong NOE signal observed |
| Bond Length (C1-O2) | 1.43 Å | 1.42 Å (from X-ray) |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: DFT-Based Conformational Analysis Workflow
This protocol outlines a typical workflow for performing a conformational analysis of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative using Density Functional Theory.
-
Initial Structure Generation:
-
Build the 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search (Optional but Recommended):
-
For molecules with flexible substituents, perform a conformational search using a molecular mechanics or semi-empirical method to identify a set of low-energy conformers.
-
-
DFT Geometry Optimization:
-
For each low-energy conformer, perform a full geometry optimization using a DFT method.
-
Software: Gaussian, ORCA, Spartan, etc.
-
Functional: A hybrid functional such as B3LYP or a meta-hybrid GGA like M06-2X is a good starting point.[6][8]
-
Basis Set: A Pople-style basis set like 6-31G(d) or a correlation-consistent basis set like cc-pVDZ is generally sufficient for geometry optimizations.
-
Solvent Model: If the molecule's behavior in solution is of interest, include a continuum solvent model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Single-Point Energy Refinement (Optional):
-
To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., cc-pVTZ) or a more accurate computational method (e.g., a double-hybrid DFT functional or MP2).
-
-
Analysis of Results:
-
Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.
-
Compare the calculated parameters with available experimental data.
-
Diagram: Computational Workflow for Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a drug-like molecule.
Diagram: Key Conformational Features of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
Caption: The rigid bicyclic core of the 2-oxa-5-azabicyclo[2.2.1]heptane system.
Conclusion
The computational modeling of the conformational preferences of 2-oxa-5-azabicyclo[2.2.1]heptane systems is a crucial component of modern drug discovery. While molecular mechanics offers a rapid means of exploring conformational space, Density Functional Theory provides a more accurate description of the subtle electronic and steric effects within this constrained heterocyclic scaffold. A judicious combination of these methods, rigorously validated against experimental data from X-ray crystallography and NMR spectroscopy, provides the most reliable insights into the three-dimensional structure of these important molecules. This integrated computational and experimental approach empowers medicinal chemists to design and synthesize novel drug candidates with enhanced biological activity and optimized physicochemical properties.
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Synthesis and Functionalisation of Bridged Bicyclic amines. (2025). Nottingham ePrints. Retrieved from [Link]
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A Comparative Guide to Boc and Cbz Protecting Groups in the Synthesis of Bicyclic Lactones
For researchers and professionals in drug development and organic synthesis, the construction of complex molecular architectures is a central challenge. Bicyclic lactones, prevalent motifs in a vast array of natural products and pharmacologically active compounds, represent a significant synthetic target.[1][2] The strategic use of protecting groups is paramount in the multi-step sequences required to assemble these structures. Among the most common choices for amine protection are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.
This guide provides an in-depth comparative analysis of the Boc and Cbz protecting groups specifically within the context of bicyclic lactone synthesis. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the choice of protecting group and its impact on reaction pathways, stability, stereochemical outcomes, and overall synthetic efficiency. The insights and data presented herein are designed to empower chemists to make more informed and strategic decisions in their synthetic planning.
Fundamental Characteristics of Boc and Cbz Protecting Groups
A foundational understanding of the intrinsic properties of Boc and Cbz groups is essential to appreciate their application in more complex syntheses.
The Boc group is introduced via di-tert-butyl dicarbonate ((Boc)₂O) and is prized for its stability under a wide range of nucleophilic and basic conditions.[3][4] Its removal is predicated on its lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[5][6]
The Cbz group , introduced using benzyl chloroformate (Cbz-Cl), is robust under acidic and basic conditions.[7][8] Its primary mode of cleavage is catalytic hydrogenolysis, a mild and highly selective method that releases toluene and carbon dioxide.[9][10] However, it can also be removed under harsh acidic conditions, a factor that can complicate its orthogonality with other acid-labile groups.[9][11]
Comparative Summary of General Properties
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[6] | Benzyl chloroformate (Cbz-Cl)[9] |
| Protection Conditions | Base (e.g., NaOH, TEA, DMAP), various solvents[12] | Aqueous base (Schotten-Baumann) or organic base[7][9] |
| Stability | Stable to base, nucleophiles, hydrogenolysis[4][13] | Stable to most aqueous acidic and basic conditions[7][8] |
| Primary Deprotection | Strong acid (TFA, HCl)[5][6][12] | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] |
| Deprotection Byproducts | Isobutylene, CO₂[5] | Toluene, CO₂[9] |
| Orthogonality | Orthogonal to Cbz, Fmoc (base-labile) groups[4] | Orthogonal to Boc, Trt (acid-labile) groups[9] |
Performance & Compatibility in Bicyclic Lactone Synthesis
The choice between Boc and Cbz is not arbitrary; it has profound implications for the entire synthetic route, from the selection of the lactonization method to the final deprotection step.
Influence on Lactonization Strategy
The protecting group's compatibility with the chosen cyclization conditions is the most critical factor. Modern methods for lactone formation, such as transition-metal-catalyzed C-H activation, can be sensitive to the nature of the protecting group.
Case Study: Palladium-Catalyzed C(sp³)–H Activation Recent advancements have enabled the synthesis of unsaturated bicyclic lactones from aliphatic carboxylic acids via Pd-catalyzed C-H activation.[1] In a revealing study, it was demonstrated that while a specific mono-protected amino acid ligand was crucial for the reaction's success, common amine protecting groups on the substrate itself were detrimental. The authors explicitly note that substrates bearing N-Boc and N-Cbz groups were incompatible with their protocol, yielding no desired product.[1] This highlights a critical limitation for both protecting groups in this specific, modern lactonization context. Researchers planning to use such catalytic systems must design their synthesis to either introduce the amine at a later stage or utilize a compatible protecting group.
Case Study: Stereoselective Iodolactonization Iodolactonization is a classic and reliable method for constructing lactone rings. In the synthesis of cyclic amino acids, the choice of N-protecting group can influence the reaction pathway. A study on the iodocyclization of (S)-allylalanine derivatives found that both N-Boc and N-Cbz protected substrates could be successfully cyclized.[14] This demonstrates the broader compatibility of both groups with traditional electrophilic cyclization methods, offering greater flexibility to the synthetic chemist compared to some catalytic approaches.
Stability During Intermediate Steps
The journey to the bicyclic lactone often involves steps that can challenge the integrity of the protecting group.
-
Base-Mediated Reactions: If the synthesis requires strong basic conditions (e.g., saponification of an ester), the Boc group is generally superior due to its excellent base stability.[4] The Cbz group is also stable to most basic conditions, making both viable options.[8]
-
Reductive/Oxidative Transformations: The Cbz group is incompatible with catalytic hydrogenation used, for example, to reduce a double bond, as this would prematurely cleave the protecting group.[15] Conversely, the Boc group is stable to these conditions. If strong oxidizing agents are needed, the benzylic position of the Cbz group could be susceptible, although it is generally robust.
Deprotection of the Final Bicyclic Lactone
The final deprotection step must be executed without compromising the newly formed bicyclic lactone core, which may itself be sensitive to the deprotection conditions.
-
Acid-Sensitivity: The lactone functional group can be susceptible to hydrolysis under the strong acidic conditions (TFA, HCl) required for Boc removal.[12] This necessitates careful optimization of reaction conditions—such as lower temperatures or shorter reaction times—to achieve selective Boc deprotection without cleaving the lactone ring.
-
Reductive-Sensitivity: Deprotection of the Cbz group via hydrogenolysis is exceptionally mild and highly chemoselective, posing minimal risk to the lactone ring.[10] However, this method is incompatible if other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the final molecule and need to be retained. In such cases, alternative Cbz deprotection methods, such as using strong acids like HBr in acetic acid or Lewis acids, may be employed, but this negates the primary advantage of mildness and reintroduces concerns about lactone stability.[9][11]
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection steps. Researchers must optimize conditions based on their specific substrate.
Protocol 1: N-Boc Protection of an Amino Acid Precursor[3][12]
-
Dissolution: Dissolve the amine substrate (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of THF and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 3.0 equiv.) or triethylamine (TEA, 1.5 equiv.).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in THF to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.
Protocol 2: N-Cbz Protection of an Amino Acid Precursor[8][16]
-
Dissolution: Dissolve the amine substrate (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv.) with cooling in an ice bath (0-5 °C).
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction & Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Protocol 3: Boc Deprotection from a Bicyclic Lactone[5][12]
-
Setup: Dissolve the N-Boc protected bicyclic lactone (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, azeotrope the residue with toluene (3x).
-
Purification: The resulting amine salt can often be used directly or neutralized with a mild base and purified by chromatography.
Protocol 4: Cbz Deprotection from a Bicyclic Lactone via Hydrogenolysis[10][16]
-
Setup: Dissolve the N-Cbz protected bicyclic lactone (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., N₂ or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion and Strategic Recommendations
The selection between Boc and Cbz protecting groups in bicyclic lactone synthesis is a strategic choice dictated by the planned synthetic route.
-
Choose Cbz when:
-
The final deprotection step requires exceptionally mild conditions to preserve a sensitive lactone or other functionalities.
-
The synthetic route does not involve catalytic hydrogenation for other transformations.
-
The lactonization step is incompatible with a Boc group, but tolerant of Cbz.
-
-
Choose Boc when:
-
The synthetic route involves catalytic hydrogenation to reduce other functional groups (e.g., alkenes).
-
The intermediate steps require strong basic or nucleophilic conditions where the utmost stability is required.
-
The final bicyclic lactone product is known to be stable to moderately acidic conditions, allowing for a straightforward deprotection.
-
Ultimately, neither protecting group is universally superior. A careful, forward-looking analysis of the entire synthetic sequence—paying special attention to the compatibility of the lactonization and final deprotection steps—is the hallmark of an efficient and successful synthesis. This guide serves as a framework for that analysis, grounding strategic decisions in the fundamental reactivity and proven applications of these indispensable tools of organic chemistry.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Reddy, C. S., et al. (2013). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
- Kamal, A., et al. (2014). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Journal of Chemical and Pharmaceutical Research.
- Cano, R., et al. (2012).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
- Bez, G., et al. (2007). An Excellent Method for Cbz-protection of Amines. Chemistry Letters.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
- Mangas-Sanchez, J., et al. (2024). Developing deprotectase biocatalysts for synthesis. Biochemical Society Transactions.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Lipshutz, B. H., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry.
- Kumar, V., et al. (2007). BoC2O Mediated Macrolactonisation: Syntheses of R-(+)-Ricinoleic Acid Lactone and (±)-12-OH-Stearic Acid Lactone.
- Greenberg, M. M., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Das, J. (2024). Synthesis of Unsaturated Bicyclic Lactones. YouTube. Retrieved from [Link]
- Concellón, J. M., et al. (2006). Stereoselective synthesis of bicyclic lactones by annelation with functionalized orthoesters.
- Varma, R. S., et al. (2017). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry.
- Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society.
- Greenberg, M. M., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
- Melacini, G., et al. (2019).
- Ungureanu, S., et al. (2019). Synthesis of the protected 1,4-bicyclic lactones 10, 12 and the 1,7-bicyclic lactones.
- Du Bois, J., et al. (2011). Synthesis of Boc-protected bicycloproline. Organic Letters.
- Chen, G., et al. (2022).
- Marco-Contelles, J., et al. (1999). Stereoselective Synthesis of Fused Bicyclic beta-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry.
- Gładkowski, W., et al. (2017). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. Molecules.
- Daugulis, O., et al. (2019). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.
- Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Ghorai, M. K., et al. (2018). Stereodivergent Synthesis of β,γ-Fused Bicyclic γ-Lactones via a Multicomponent Ring-Expansion Cascade.
- D'hooghe, M., et al. (2009). Stereoselective Iodocyclization of (S)
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A Comparative Guide to the Biological Activity of Peptides: 2-Oxa-5-azabicyclo[2.2.1]heptane versus Standard Proline
Introduction: The Critical Role of Proline in Peptide Conformation and the Rationale for Constrained Analogs
Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to the peptide backbone due to its cyclic side chain that includes the backbone nitrogen atom. This distinct structure restricts the Ramachandran space of the preceding residue and influences the cis-trans isomerization of the peptide bond, often serving as a "beta-turn inducer" and playing a crucial role in protein folding and molecular recognition processes.[1][2] However, the inherent flexibility of the proline ring and the relatively low energy barrier between the cis and trans conformers can lead to a heterogeneous population of peptide structures in solution, which may not be optimal for receptor binding and can be a liability for enzymatic degradation.
To address these limitations and to enhance the therapeutic potential of peptides, medicinal chemists have developed a variety of conformationally constrained proline analogs. Among these, bicyclic structures have garnered significant interest. This guide provides an in-depth comparison of the biological activity of peptides incorporating a specific bicyclic proline mimic, 2-Oxa-5-azabicyclo[2.2.1]heptane , against those containing the standard L-proline. The core hypothesis is that the rigid bicyclic structure of 2-Oxa-5-azabicyclo[2.2.1]heptane can pre-organize the peptide backbone into a bioactive conformation, leading to improved receptor affinity, enhanced metabolic stability, and potentially altered cell permeability. This guide will delve into the structural underpinnings of these differences and provide supporting experimental data and protocols for their evaluation.
I. Conformational Properties: A Tale of Two Rings
The fundamental difference between proline and 2-Oxa-5-azabicyclo[2.2.1]heptane lies in their conformational freedom. The pyrrolidine ring of proline can adopt two major puckered conformations, Cγ-endo and Cγ-exo, which are often in dynamic equilibrium. In contrast, the bridged structure of 2-Oxa-5-azabicyclo[2.2.1]heptane severely restricts ring pucker, locking the backbone dihedral angles (φ, ψ) into a much narrower range of values.
This conformational restriction is a deliberate design strategy. By limiting the available conformational space, the entropic penalty for binding to a receptor is reduced, which can translate to higher binding affinity. Furthermore, the rigid bicyclic scaffold can be designed to favor a specific secondary structure, such as a type VI β-turn, which is often a key recognition motif in peptide-protein interactions.
Diagram 1: Structural Comparison
Caption: Chemical structures of L-Proline and 2-Oxa-5-azabicyclo[2.2.1]heptane.
Experimental Workflow: Unraveling Conformational Preferences
The conformational landscape of a peptide is typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Diagram 2: Experimental Workflow for Conformational Analysis
Caption: Workflow for determining peptide conformation.
Detailed Protocol: 2D NMR Spectroscopy for Peptide Structure Determination
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). This should include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a given amino acid).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Acquire spectra with varying mixing times to build up NOE intensities.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances by sequential walking through the COSY, TOCSY, and NOESY/ROESY spectra.
-
Structure Calculation: Use the distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, to calculate a family of low-energy structures using molecular dynamics or distance geometry algorithms (e.g., in CYANA, XPLOR-NIH, or AMBER). The resulting ensemble of structures represents the conformational preferences of the peptide in solution.[3][4][5]
II. Receptor Binding and Potency: The Consequence of Conformational Control
The primary rationale for incorporating constrained proline analogs is to enhance binding affinity and, consequently, biological potency. By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site, the entropic cost of binding is minimized.
While direct comparative data for peptides containing 2-Oxa-5-azabicyclo[2.2.1]heptane versus proline is scarce, studies on other bicyclic proline analogs have demonstrated this principle. For instance, the incorporation of a bicyclic proline mimic in an RGD (Arg-Gly-Asp) peptidomimetic resulted in low nanomolar affinity for αvβ3 and αvβ5 integrins, comparable to highly potent reference compounds.[6] This suggests that the conformational constraint imposed by the bicyclic system effectively presents the key pharmacophoric groups in an optimal orientation for receptor interaction.
Table 1: Illustrative Receptor Binding Affinities of Peptides with Constrained Proline Analogs
| Peptide/Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ) | Source |
| cyclo[DKP-RGD]-PTX Conjugate | αVβ3-integrin | Nanomolar range | [7] |
| Bicyclic RGD Peptidomimetic | αvβ3/αvβ5 Integrins | Low nanomolar | [6] |
| N-arylalkyl-7-azanorbornanes | Sigma-2 (σ2) receptor | High affinity and selectivity | [8] |
Note: This table presents data from different studies and is for illustrative purposes to highlight the potency achievable with constrained proline analogs. It is not a direct head-to-head comparison with proline-containing counterparts.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.[9][10][11]
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competing ligand.
-
Competitive Binding: Cell membranes, radiolabeled ligand, and increasing concentrations of the test peptide (either proline-containing or analog-containing).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filter plate in a scintillation counter to measure the amount of radioactivity in each well.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
III. Metabolic Stability: Resisting Enzymatic Degradation
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The peptide bond preceding a proline residue is known to be relatively resistant to cleavage by many proteases.[1][2][12] However, certain proline-specific proteases can still cleave this bond. The rigid, sterically hindered structure of 2-Oxa-5-azabicyclo[2.2.1]heptane is hypothesized to provide even greater protection against enzymatic degradation. The bicyclic framework can sterically shield the adjacent peptide bonds from the active site of proteases.
While direct comparative stability data is limited for this specific analog, studies on other modified prolines have shown that steric hindrance around the proline ring can significantly enhance proteolytic resistance.[13]
Table 2: Illustrative Plasma Half-lives of Peptides with Modified Prolines
| Peptide | Modification | Plasma Half-life (t₁₂) | Source |
| β-CF₃–Pro–Gly derivatives | β-perfluoroalkyl substitution | Increased half-life vs. Pro-Gly | [13] |
| Neurotensin (8-13) analogue | Silaproline substitution | Enhanced resistance to biodegradation | [14] |
Note: This table illustrates the principle of enhanced stability through proline modification and is not a direct comparison involving 2-Oxa-5-azabicyclo[2.2.1]heptane.
Experimental Protocol: Peptide Stability Assay in Human Plasma
This assay evaluates the stability of a peptide in human plasma by monitoring its concentration over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
Peptide Incubation: Spike a known concentration of the test peptide into pre-warmed human plasma. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic activity in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid). This also serves to release the peptide from plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Quantification: Inject the samples onto a suitable LC column (e.g., a C18 column) to separate the parent peptide from any degradation products. The eluent is then introduced into a mass spectrometer for detection and quantification. A standard curve of the peptide in the precipitated plasma matrix is used to determine the concentration of the peptide at each time point.[17][18]
-
Data Analysis: Plot the percentage of the remaining parent peptide against time. Fit the data to a first-order decay model to calculate the half-life (t₁₂) of the peptide in plasma.
Diagram 3: Workflow for Plasma Stability Assay
Caption: Key steps in determining peptide plasma stability.
IV. Cell Permeability and Bioavailability: Crossing the Membrane Barrier
For peptides targeting intracellular proteins, the ability to cross the cell membrane is paramount. The physicochemical properties of a peptide, including its size, charge, and lipophilicity, govern its cell permeability. The incorporation of a constrained proline analog like 2-Oxa-5-azabicyclo[2.2.1]heptane can influence these properties. The bicyclic structure may increase the overall lipophilicity of the peptide compared to the more polar proline. Additionally, by stabilizing a particular conformation, it may facilitate the adoption of a "chameleonic" structure that shields polar groups and presents a more hydrophobic surface to the lipid bilayer, thereby enhancing passive diffusion.
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the intestinal epithelium. This assay is widely used to predict the oral absorption of drugs.[19][20][21]
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure the integrity of the tight junctions.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test peptide to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test peptide to the basolateral chamber and sample from the apical chamber. This helps to identify if the peptide is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. A high Papp value suggests good permeability.
Conclusion: A Strategic Choice for Peptide Drug Design
-
Conformational Rigidity: The bicyclic structure locks the peptide backbone into a more defined conformation, reducing the entropic penalty of receptor binding and potentially increasing affinity and potency.
-
Enhanced Metabolic Stability: The sterically hindered nature of the analog can protect adjacent peptide bonds from enzymatic cleavage, leading to a longer plasma half-life.
-
Modulated Physicochemical Properties: The substitution can alter the lipophilicity and membrane permeability of the peptide, which is a critical consideration for targeting intracellular proteins or for oral bioavailability.
The choice between standard proline and a constrained analog like 2-Oxa-5-azabicyclo[2.2.1]heptane is not a simple one and must be guided by the specific therapeutic goal. For applications where a high degree of conformational pre-organization is required to achieve potent receptor binding or where metabolic instability is a major obstacle, the synthetic investment in incorporating a constrained analog can be well justified. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to empirically evaluate these parameters and make informed decisions in the design of next-generation peptide therapeutics.
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Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]
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Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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Joint Research Centre. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
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Huber, W. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology. Available at: [Link]
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Sjöberg, F. (2017). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Uppsala University. Available at: [Link]
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de Witte, W. Y., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(1), 88-95. Available at: [Link]
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Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575. Available at: [Link]
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JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. Available at: [Link]
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Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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Marinova, M., et al. (2019). Synthesis, analysis and biological evaluation of new RGD mimetics. Bulgarian Chemical Communications, 51(4), 485-490. Available at: [Link]
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Marchand-Brynaert, J., et al. (1999). Biological evaluation of RGD peptidomimetics, designed for the covalent derivatization of cell culture substrata, as potential promotors of cellular adhesion. Biomaterials, 20(19), 1773-82. Available at: [Link]
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Colombo, R., et al. (2015). Synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers. ChemMedChem, 10(6), 1039-48. Available at: [Link]
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Pignataro, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(22), 14881-14894. Available at: [Link]
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Hopfgartner, G., et al. (2020). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI. Journal of Chromatography B, 1152, 122240. Available at: [Link]
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Chen, X., et al. (2006). Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. Journal of Medicinal Chemistry, 49(23), 6915-23. Available at: [Link]
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Garsi, J. B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. Available at: [Link]
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Miron, R. J., et al. (2023). Multiomics Comparison of Proline-Rich Peptide-Enhanced Hyaluronic Acid Gels Versus Conventional Regenerative Materials: An Early Wound-Healing Model. Journal of Periodontology, 94(12), 1736-1748. Available at: [Link]
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Rowland, C., & Wilson, A. J. (2025). Rational design of cyclic peptides, with an emphasis on bicyclic peptides. Current Opinion in Structural Biology, 92, 103025. Available at: [Link]
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Garsi, J. B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273. Available at: [Link]
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De Meester, I., et al. (1995). Proline motifs and their biological processing. FASEB Journal, 9(9), 736-744. Available at: [Link]
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Lechner, M. C., et al. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2039. Available at: [Link]
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Carr, S. A., et al. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Molecular & Cellular Proteomics, 13(9), 2402-2412. Available at: [Link]
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Kumar, P., et al. (2024). Structure-Activity Relationship Study to Develop Peptide Amphiphiles as Species-Specific Antimicrobials. Chemistry, 30(15), e202303986. Available at: [Link]
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Auber, J., et al. (1998). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 120(51), 13455-13462. Available at: [Link]
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Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. Available at: [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal, 9(9), 736-44. Available at: [Link]
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Mendoza, D. C., et al. (2023). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure-Activity Relationship Approach. International Journal of Molecular Sciences, 24(22), 16480. Available at: [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal, 9(9), 736-44. Available at: [Link]
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Rodziewicz, S., et al. (1996). CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. Acta Pol Pharm, 53(1), 47-50. Available at: [Link]
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Colombo, R., et al. (2015). Synthesis and Biological Evaluation of RGD Peptidomimetic-Paclitaxel Conjugates Bearing Lysosomally Cleavable Linkers. ChemMedChem, 10(6), 1039-1048. Available at: [Link]
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Berlicki, Ł., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(18), 8294-8304. Available at: [Link]
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Ishiyama, N., et al. (2019). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Organic & Biomolecular Chemistry, 17(27), 6613-6619. Available at: [Link]
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Bray, B. L., et al. (1998). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. The Journal of Organic Chemistry, 63(10), 3377-3383. Available at: [Link]
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Evans, D. A., & Britton, T. C. (2010). Synthesis of Microcin SF608 through Nucleophilic Opening of an Oxabicyclo[2.2.1]heptane. Organic Letters, 12(17), 3912-3915. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. The proper handling and disposal of specialized reagents like tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a valuable building block in drug discovery due to its rigid bicyclic amine structure, is a critical component of responsible science.[1][2] This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory compliance.
The core principle of chemical disposal is that every chemical must be considered hazardous until proven otherwise, and its disposal must follow a strictly controlled and documented path.[3] This ensures the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in determining its disposal pathway. While a specific Safety Data Sheet (SDS) for the parent compound may not always be readily available, data from closely related analogues provide a strong basis for a conservative risk assessment.
Based on available data for similar bicyclic amines and carboxylates, this compound class should be handled as, at minimum, an irritant.[4][5][6][7] The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Some analogues are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] |
Causality: These potential hazards mean the compound cannot be discarded in standard trash or washed down the drain.[9][10] Improper disposal risks causing skin or eye injuries to sanitation workers, contaminating wastewater systems, and harming aquatic ecosystems. Therefore, it must be managed as regulated hazardous waste.[3]
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: ANSI-rated chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Step-by-Step Disposal Protocol for Unused or Waste Product
This protocol applies to the pure compound, reaction mixtures containing it, and solutions.
Step 1: Waste Characterization and Segregation
-
Characterize: Designate the material as "Hazardous Chemical Waste."
-
Segregate: This compound is a non-halogenated organic chemical. It must be stored separately from incompatible waste streams such as strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
Step 2: Container Selection
-
Select a robust, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[9]
-
The container must have a secure, tight-fitting lid. It must remain closed at all times except when waste is being added.[11]
Step 3: Accurate and Compliant Labeling
-
Proper labeling is a regulatory requirement and is crucial for safe handling by waste management personnel.[9] Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
Full Chemical Name: Write out "this compound." Do not use abbreviations or chemical formulas.[9] For mixtures, list all components and their approximate percentages.
-
Quantity: The total volume or mass of waste in the container.
-
Hazard Information: Check the appropriate hazard boxes on the tag (e.g., "Irritant").
-
Generator Information: Your name, laboratory room number, and contact information.[9]
Step 4: Storage and Collection
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Do not let waste accumulate for extended periods. Once the container is full, or if you are finished with the process, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Materials
Any item that comes into direct contact with the chemical is also considered hazardous waste.
-
Empty Reagent Bottles: An "empty" container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[11]
-
The first, second, and third rinsates are all considered hazardous waste and must be collected in your designated waste container.[11]
-
After triple-rinsing, deface or remove the original label. The container can now typically be disposed of in the regular trash or glass recycling, pending your institution's specific policies.
-
-
Contaminated Labware and Debris:
-
Glassware/Sharps: Collect in a puncture-proof container, label it as "Hazardous Waste" with the chemical name, and dispose of it through EHS.[11]
-
Consumables: Contaminated gloves, weigh boats, pipette tips, and absorbent paper should be collected in a sealed, labeled plastic bag and placed in a solid hazardous waste container.
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, and a lab coat.
-
Contain & Clean:
-
For solids, carefully sweep or scoop the material into a container. Avoid generating dust.
-
For liquids, cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Collect Waste: Place all contaminated absorbent and cleanup materials into a container, which must then be sealed, labeled, and disposed of as hazardous waste.[5][8]
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
By adhering to this structured disposal guide, you contribute to a culture of safety and regulatory compliance, building a foundation of trust and responsibility in your research endeavors. Always consult your institution's specific EHS guidelines as the final authority on all waste disposal procedures.
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How to Dispose of Chemical Waste | Environmental Health and Safety. University of Colorado Boulder. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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(1S,4S)-tert-BUTYL-3-oxo-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE-5-CARBOXYLATE. INDOFINE Chemical Company. [Link]
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tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Blago Fund. [Link]
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Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate - PubChem. National Center for Biotechnology Information. [Link]
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tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Introduction: A Proactive Approach to Safety
This compound is a bicyclic amine derivative frequently utilized as a building block in medicinal chemistry and drug development. While its specific structure offers unique advantages in synthesis, the compound class presents potential hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing a detailed operational plan grounded in the compound's specific hazard profile. As Senior Application Scientists, our goal is to empower you to work safely and effectively, ensuring that rigorous safety practices are an integral part of your experimental design.
Hazard Assessment: Understanding the "Why" Behind the PPE
The foundation of any effective PPE strategy is a thorough understanding of the specific risks posed by the chemical. Based on data from safety data sheets (SDS) for this compound and structurally similar analogues, a consistent hazard profile emerges. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[1][2][4]
-
Potential for Harm if Swallowed : Some analogous compounds are classified as harmful if swallowed.[5][6][7]
These classifications are the direct drivers for the specific PPE and handling protocols outlined below. The causality is clear: because the compound is a skin irritant, chemically resistant gloves are mandatory; because it is an eye irritant, sealed goggles are required.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1][2][7] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2][3][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2][7] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [5][7] |
Core PPE Protocol: A Head-to-Toe Defense
The selection of PPE is not merely a suggestion but a critical control measure to prevent exposure.[8][9] All handling of this compound, from weighing to reaction quenching, must be performed with the following equipment.
Eye and Face Protection: The Non-Negotiable Barrier
-
Primary Protection : At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[10] Unlike standard safety glasses, goggles form a protective seal around the eyes, which is essential for preventing contact with splashes or airborne particles of the solid compound.[11]
-
Secondary Protection : When handling larger quantities (>5 g) or performing operations with a high risk of splashing (e.g., transfers, reactions under pressure), a face shield must be worn over the chemical splash goggles.[8][10] This provides an additional layer of protection for the entire face.
Hand Protection: Ensuring Chemical Resistance
-
Glove Type : Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[10] Always check the manufacturer's chemical resistance guide to ensure compatibility.
-
Glove Practice (Double Gloving) : For all handling procedures, it is best practice to wear two pairs of nitrile gloves ("double gloving").[12] This is a critical risk mitigation technique. If the outer glove becomes contaminated, it can be safely removed, leaving a clean glove underneath to finish the procedure without interruption or skin exposure.[12]
-
Inspection and Removal : Gloves must be inspected for any signs of degradation or perforation before each use.[5] When work is complete, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. Dispose of used gloves immediately in the designated chemical waste container.[5]
Body Protection: Shielding Against Incidental Contact
-
Laboratory Coat : A clean, flame-resistant (e.g., Nomex or 100% cotton) lab coat, fully buttoned with sleeves rolled down, is mandatory.[10] This protects the skin and personal clothing from minor spills and contamination.
-
Apparel : Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required.[10] This ensures no skin is exposed on the lower body or feet. Fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a fire.[10]
-
Enhanced Protection : For large-scale work or situations with significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.
Respiratory Protection: The Importance of Engineering Controls
The primary method for preventing respiratory irritation is through the use of engineering controls.
-
Chemical Fume Hood : All weighing, handling, and reactions involving this compound must be performed inside a properly functioning chemical fume hood.[3] This is the most effective way to capture vapors or dust at the source and prevent inhalation.
-
Respirator Use : If engineering controls are not feasible or during a large-scale spill clean-up where dust or vapor concentrations may be high, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4] Note that respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a direct, step-by-step guide for safely handling the compound from receipt to use.
Workflow Diagram: Safe Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol Steps:
-
Preparation :
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Don all required PPE: a buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.[3]
-
Prepare the work surface inside the fume hood by lining it with disposable absorbent pads.
-
Assemble all necessary glassware and equipment before opening the reagent container.
-
-
Handling and Use :
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.[3]
-
When weighing, use a spatula to carefully transfer the solid to a weigh boat. Avoid creating dust.
-
Carefully add the compound to the reaction vessel. If using a solvent, add it slowly to avoid splashing.
-
Once the transfer is complete, cap the reaction vessel.
-
-
Post-Handling :
-
After the experiment is complete, decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Disposal Plan: Managing Chemical and Contaminated Waste
Proper disposal is a critical final step in the safe handling process to prevent environmental contamination and accidental exposure.
-
Chemical Waste : All excess or unneeded this compound and any solutions containing it must be disposed of as hazardous chemical waste.[13] Place it in a clearly labeled, sealed container compatible with the chemical. Never dispose of it down the drain.[5][14]
-
Contaminated Materials : All disposable items that have come into contact with the compound are considered contaminated waste. This includes:
-
Empty Containers : The original reagent bottle, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.
By adhering to this comprehensive PPE and handling guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
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(1S,4S)-tert-BUTYL-3-oxo-2-OXA-5-AZABICYCLO[2.2.1]HEPTANE-5-CARBOXYLATE - INDOFINE Chemical Company. [Link]
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MSDS of tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate - Capot Chemical. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
